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  • Product: Monosodium terephthalate
  • CAS: 15596-76-6

Core Science & Biosynthesis

Foundational

Monosodium Terephthalate (MST): Molecular Architecture, Physical Properties, and Synthesis Protocols

An In-Depth Technical Whitepaper for Materials Scientists and Drug Development Professionals As an application scientist specializing in organic salt characterization and scale-up, I frequently encounter phase-purity cha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Materials Scientists and Drug Development Professionals

As an application scientist specializing in organic salt characterization and scale-up, I frequently encounter phase-purity challenges when isolating mono-alkali salts from polyprotic acids. Monosodium terephthalate (MST), also known as sodium hydrogen terephthalate (NaHBDC), is a critical intermediate and functional material. With the chemical formula C₈H₅NaO₄, MST represents the precise midpoint between fully protonated terephthalic acid (TPA) and fully deprotonated disodium terephthalate (Na₂TP).

This guide deconstructs the crystallographic dynamics, thermodynamic properties, and field-proven synthesis protocols for MST, providing a self-validating framework for researchers developing organic battery anodes, polymer nucleating agents, or pharmaceutical excipients.

Molecular Architecture and Crystallographic Dynamics

The structural behavior of MST is dictated by its asymmetric charge distribution. Unlike the highly symmetric TPA or Na₂TP, MST contains one protonated carboxylic acid group and one deprotonated carboxylate group.

Crystallographic studies reveal that MST forms a highly ordered, centrosymmetric polymeric network[1]. The single sodium cation occupies crystallographic inversion centers, coordinating octahedrally with the carboxylate oxygens. Crucially, the unneutralized carboxylic acid group participates in a robust intermolecular hydrogen-bonding network. The extremely short O-H···O hydrogen bonds (approximately 2.47 Å) between adjacent anions create a tightly packed lattice that significantly influences the material's solubility and electrochemical insertion profile[1].

MolecularDynamics TPA Terephthalic Acid (TPA) Symmetric, Fully Protonated MST Monosodium Terephthalate (MST) Asymmetric, H-Bond Network TPA->MST +1 eq NaOH (Controlled pH) MST->MST Intermolecular O-H...O Hydrogen Bonding (2.47 Å) Na2TP Disodium Terephthalate (Na2TP) Symmetric, Ionic Lattice MST->Na2TP +1 eq NaOH (Excess Base)

Chemical transition and structural dynamics of terephthalate sodium salts.

Thermodynamic and Physical Properties

The physical properties of MST are a direct consequence of its hydrogen-bonded, mono-ionic lattice. Understanding these properties is essential for downstream processing, particularly in thermal applications like polymer compounding or battery manufacturing.

Causality in Thermal Degradation

Thermogravimetric analysis (TGA) reveals a stark contrast in the thermal stability of terephthalate derivatives. While Na₂TP boasts a highly stable ionic lattice that resists decomposition up to 640 °C, MST decomposes at a significantly lower temperature of approximately 320 °C[2].

The Mechanistic Cause: The retained acidic proton in MST acts as a thermodynamic "defect" within the lattice. At elevated temperatures, this proton facilitates early decarboxylation and ring cleavage, drastically lowering the activation energy for thermal degradation compared to the fully neutralized, resonance-stabilized Na₂TP structure[3].

Comparative Physical Data
PropertyTerephthalic Acid (TPA)Monosodium Terephthalate (MST)Disodium Terephthalate (Na₂TP)
Chemical Formula C₈H₆O₄C₈H₅NaO₄C₈H₄Na₂O₄
Molar Mass 166.13 g/mol 188.11 g/mol 210.09 g/mol
Decomposition Temp Sublimes ~402 °C~320 °C~640 °C
Aqueous Solubility InsolubleModerateHigh
Crystal Symmetry CentrosymmetricCentrosymmetric (Inversion Centers)Orthorhombic / Monoclinic

Experimental Methodology: Synthesis and Isolation

Synthesizing pure MST is notoriously difficult due to the thermodynamic tendency of the reaction to disproportionate into unreacted TPA and fully deprotonated Na₂TP. Traditional aqueous reflux methods often yield biphasic mixtures. To overcome this, we employ a Microwave-Assisted Non-Aqueous Protocol [4].

The Causality Behind the Method
  • Solvent Selection (Ethanol): Water drives full dissociation of NaOH, aggressively deprotonating both carboxyl groups. Ethanol, having a lower dielectric constant, suppresses the second deprotonation event, kinetically trapping the monosodium salt.

  • Microwave Irradiation: Conventional conductive heating creates thermal gradients at the flask walls, causing localized over-reaction (yielding Na₂TP). Microwave irradiation at 2.45 GHz couples directly with the polar ethanol molecules, providing instantaneous, volumetric heating that ensures uniform stoichiometric conversion[4].

Step-by-Step Protocol (Gram-Scale)
  • Stoichiometric Preparation: Accurately weigh 8.0 mmol of Terephthalic Acid (1.33 g) and 8.0 mmol of NaOH (0.32 g). Note: Strict 1:1 molarity is non-negotiable to prevent Na₂TP formation.

  • Suspension: Suspend the powders in 32 mL of anhydrous ethanol within a 60 mL borosilicate microwave vessel.

  • Microwave Irradiation: Place the vessel in a solid-state microwave reactor (e.g., Sairem MiniFlow). Irradiate at 2.45 GHz under reflux conditions for exactly 60 minutes.

  • Controlled Crystallization: Remove the vessel and allow it to cool to room temperature (25 °C) at a rate of 2 °C/min. The MST will selectively precipitate due to its lower solubility in cold ethanol compared to Na₂TP.

  • Isolation: Vacuum filter the precipitate and wash with three 10 mL aliquots of ice-cold ethanol to remove residual unreacted precursors.

  • Drying: Dry the isolated powder in a vacuum oven at 105 °C for 4 hours to remove intercalated solvent molecules.

The Self-Validating System

To ensure the integrity of your protocol, you must subject the final powder to Thermogravimetric Analysis (TGA).

  • Pass Condition: The thermogram exhibits a singular, sharp mass-loss event beginning at 320 °C .

  • Fail Condition: The thermogram exhibits two nodes (e.g., ~260 °C and ~640 °C). This indicates a failed synthesis resulting in a biphasic mixture of unreacted TPA and Na₂TP[5]. If this occurs, the batch must be discarded, and the ethanol must be checked for water contamination.

SynthesisWorkflow Prep 1. Stoichiometric Mixing Strict 1:1 TPA:NaOH in Ethanol React 2. Microwave Irradiation 2.45 GHz, 60 min, Volumetric Heating Prep->React Crystallize 3. Controlled Cooling Selective MST Precipitation React->Crystallize Wash 4. Cold Ethanol Wash Removes Unreacted Precursors Crystallize->Wash Validate 5. TGA Validation Confirm Singular 320°C Decomp Peak Wash->Validate

Step-by-step microwave-assisted synthesis and self-validating TGA workflow for MST.

Applications in Advanced Materials and Therapeutics

Organic Anodes for Sodium-Ion Batteries (SIBs): The transition away from critical metals has thrust organic carboxylates into the spotlight. MST (NaHBDC) is highly valued as an organic anode material[6]. Interestingly, researchers have found that the electrochemical insertion of sodium ions is heavily influenced by the structural packing of the hydrogen-bonded network in MST, which offers distinct rate capabilities and initial capacities compared to its fully deprotonated counterpart, Na₂BDC[7].

Pharmaceutical and Polymer Applications: In drug development, mono-alkali salts of dicarboxylic acids are frequently evaluated as novel excipients to modify the microenvironmental pH and enhance the dissolution rates of poorly soluble active pharmaceutical ingredients (APIs). In polymer science, the specific 320 °C decomposition window of MST makes it an ideal, thermally-triggered nucleating agent for mid-temperature polymer composites, enhancing crystallization rates without surviving as an abrasive particulate in the final matrix[8].

References

  • Benchchem.
  • Green Chemistry (RSC Publishing). Rapid gram-scale microwave-assisted synthesis of organic anodes for sodium-ion batteries with environmental impact assessment.
  • ACS Omega. Effects of Water-Soluble Sodium Compounds on the Microstructure and Combustion Performance of Shengli Lignite.
  • PubMed. Poly[sodium(I)-micro(6)
  • OAE Publishing.
  • Khon Kaen University (KKU). Synthesis of Graphene and Na2TP.
  • D-NB.info.

Sources

Exploratory

Aqueous Solubility Dynamics of Monosodium Terephthalate: A Technical Guide for Chemical and Materials Scientists

Executive Summary Monosodium terephthalate (NaHBDC) is a partially deprotonated organic salt derived from terephthalic acid (H₂BDC). While historically viewed as a transient intermediate in polyethylene terephthalate (PE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monosodium terephthalate (NaHBDC) is a partially deprotonated organic salt derived from terephthalic acid (H₂BDC). While historically viewed as a transient intermediate in polyethylene terephthalate (PET) depolymerization, NaHBDC has recently emerged as a critical, high-performance organic anode material for sodium-ion batteries (SIBs). This whitepaper provides a comprehensive technical analysis of the solubility of NaHBDC in aqueous solutions, detailing the thermodynamic causality behind its behavior, quantitative solubility profiles, and field-proven experimental protocols for accurate measurement.

Thermodynamic & Speciation Principles

To understand the solubility of monosodium terephthalate, we must first examine the causality of solvation in organic salts. Unlike simple inorganic salts, the solubility of carboxylate-based organics is governed by a delicate competition between crystal lattice energy (driven by aromatic π-π stacking and intermolecular hydrogen bonding) and the hydration energy of the dissociated ions.

Terephthalic acid (H₂BDC) exhibits exceptionally low solubility in water at ambient temperatures (approx. 0.0015% w/w at 20°C) . This resistance to solvation is caused by robust, highly ordered hydrogen-bonded chains that prevent water molecules from intercalating and hydrating the structure.

Due to resonance stabilization, H₂BDC possesses relatively low pKa values (pKa₁ = 3.51, pKa₂ = 4.82) . Titrating H₂BDC with an aqueous base (e.g., NaOH) fundamentally alters its intermolecular forces, shifting the speciation:

  • NaHBDC (Monosodium Terephthalate): At an intermediate pH (~4.0), the monosubstituted salt dominates. Crucially, NaHBDC is only moderately soluble in water. The retention of one protonated carboxylic acid group allows the molecule to maintain significant hydrogen-bonding networks in its solid crystalline state. The hydration energy provided by the single sodium ion is barely sufficient to overcome this lattice energy, resulting in limited solubility .

  • Na₂BDC (Disodium Terephthalate): At pH > 6.0, full deprotonation occurs. The complete elimination of hydrogen-bond donors and the introduction of two highly polar ionic sodium sites drastically lower the lattice energy relative to the hydration energy. Consequently, Na₂BDC becomes highly soluble (approx. 13–15% w/w at 20°C) .

Speciation H2BDC Terephthalic Acid (H2BDC) Insoluble NaHBDC Monosodium Terephthalate (NaHBDC) Moderately Soluble H2BDC->NaHBDC + NaOH (pH ~4.0) NaHBDC->H2BDC + Acid (pH < 3.0) Na2BDC Disodium Terephthalate (Na2BDC) Highly Soluble NaHBDC->Na2BDC + NaOH (pH > 6.0) Na2BDC->NaHBDC + Acid (pH ~4.0)

Fig 1: pH-dependent speciation and solubility relationship of terephthalate salts.

Quantitative Solubility Data

For researchers formulating battery electrode slurries with water-soluble binders (like carboxymethyl cellulose) or designing PET glycolysis reactors, precise solubility parameters are non-negotiable. The table below summarizes the comparative aqueous solubility profiles of the terephthalate species.

Chemical SpeciesFormulaDominant pH DomainAqueous Solubility at 20°C (% w/w)Temperature Dependence
Terephthalic Acid H₂BDC< 3.5~0.0015%High (Exponential increase >250°C)
Monosodium Terephthalate NaHBDC3.5 - 4.8~0.5% - 2.0% (Moderate)Moderate
Disodium Terephthalate Na₂BDC> 4.813.0% - 15.0%Negligible (-25°C to 70°C)

Field Note: The moderate solubility of NaHBDC means that in highly concentrated, saturated solutions of Na₂BDC, minor fluctuations in pH or partial hydrolysis can shift the equilibrium, triggering the sudden precipitation of NaHBDC. This "salting out" effect is a common operational hazard in industrial scale-ups .

Experimental Methodologies: Self-Validating Protocols

To accurately measure the solubility of NaHBDC, empirical workflows must account for the slow dissolution kinetics of hydrogen-bonded organic networks. The following is a field-proven, self-validating gravimetric methodology adapted from established phase-equilibrium studies .

Protocol Step1 1. Prepare Excess NaHBDC in Aqueous Solvent Step2 2. Isothermal Agitation (24h - 48h at Target Temp) Step1->Step2 Step3 3. Phase Separation (0.22 µm Syringe Filtration) Step2->Step3 Step4 4. Supernatant Sampling & Precise Weighing Step3->Step4 Step5 5. Vacuum Evaporation (Dry to Constant Mass at 80°C) Step4->Step5 Step6 6. Gravimetric Calculation & FT-IR Validation Step5->Step6

Fig 2: Self-validating gravimetric workflow for determining NaHBDC aqueous solubility.

Step-by-Step Gravimetric Protocol
  • Preparation of the Solid Phase: Synthesize high-purity NaHBDC by reacting equimolar amounts of H₂BDC and NaOH in a heated aqueous solution (80–100°C). Cool the solution at a controlled rate of 5°C/min to precipitate the monosodium salt. Wash with cold deionized water and dry under vacuum .

  • Equilibration: Add an excess of the synthesized NaHBDC to a sealed, jacketed glass vessel containing deionized water. Causality: The excess solid ensures the solution reaches absolute thermodynamic saturation without fully depleting the solid phase.

  • Isothermal Agitation: Maintain the vessel at the target temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath. Agitate the suspension continuously for 24 to 48 hours. Causality: Extended agitation is mandatory; the dissolution kinetics of polymeric-like hydrogen-bonded organic networks are significantly slower than those of simple inorganic salts.

  • Phase Separation: Cease agitation and allow the solid to settle for 2 hours. Extract a sample of the clear supernatant using a pre-warmed, 0.22 µm syringe filter. Causality: Pre-warming the syringe prevents premature precipitation of the solute due to localized temperature drops during extraction.

  • Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed glass vial. Record the total mass. Evaporate the water slowly in a vacuum oven at 80°C until a constant mass is achieved. Calculate solubility as the mass of the dried solute divided by the mass of the evaporated solvent.

  • Chemical Validation: To validate the chemical integrity of the dried solute—ensuring no disproportionation into H₂BDC and Na₂BDC occurred during evaporation—perform FT-IR spectroscopy. The presence of both a carboxylic acid –OH stretch (broad, ~3000 cm⁻¹) and a carboxylate asymmetric stretch (~1551 cm⁻¹) confirms the solute remained purely NaHBDC .

Industrial & Research Implications

Sodium-Ion Battery (SIB) Anodes

NaHBDC and Na₂BDC are highly promising organic anodes due to their two-electron redox reactions and structural flexibility. When formulating electrodes, water-soluble binders are preferred over toxic organic alternatives to improve sustainability and lower costs . However, the moderate solubility of NaHBDC requires meticulous control of the slurry's water content. If too much water is used, the active NaHBDC material will partially dissolve and recrystallize heterogeneously during the drying phase, leading to poor electrical contact and degraded electrochemical cycling performance.

PET Depolymerization & Chemical Recycling

During the chemical recycling of PET via alkaline hydrolysis, monosodium terephthalate frequently forms as an intermediate byproduct. Because its solubility is significantly lower than that of the fully deprotonated disodium salt, industrial processes must maintain a high pH (utilizing excess NaOH) to keep the terephthalate fully deprotonated as Na₂BDC. Failure to maintain this pH equilibrium results in the premature precipitation of NaHBDC, causing severe scaling in reactors and piping .

References

  • Recovery of alkalies and terephthalic acid from aqueous solutions containing alkali salts of terephthalic acid.Google Patents (US2927130A).
  • Rapid gram-scale microwave-assisted synthesis of organic anodes for sodium-ion batteries with environmental impact assessment. Green Chemistry (Royal Society of Chemistry). URL:[Link]

  • Electroactive organics as promising anode materials for rechargeable lithium ion and sodium ion batteries. Energy Materials (OAE Publishing). URL:[Link]

  • Measurement of solubility of terephthalic acid in water under hydrothermal conditions. Journal of Supercritical Fluids (Elsevier). URL:[Link]

  • Solubility and Freezing Points of Disodium Terephthalate in Water-Ethylene Glycol Mixtures. Journal of Chemical and Engineering Data (ACS / DTU Orbit). URL:[Link]

Foundational

Thermal Stability and Decomposition Profile of Monosodium Terephthalate: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in material formulation where the thermal boundaries of an additive dictate the entire processing window. Monosodium terephthalate (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in material formulation where the thermal boundaries of an additive dictate the entire processing window. Monosodium terephthalate (NaTP), a partially neutralized derivative of terephthalic acid, is a prime example. While it serves as a highly effective nucleating agent in polymer composites and an intercalation anode in sodium-ion batteries, its thermal decomposition profile must be rigorously understood to prevent catastrophic material failure during high-temperature processing. This guide dissects the thermodynamics of NaTP and outlines a self-validating protocol for its thermal characterization.

Structural Thermodynamics: The Causality of Asymmetry

The thermal stability of a carboxylate salt is fundamentally governed by its crystal lattice energy and the symmetry of its ionic bonds. NaTP (C₈H₅NaO₄) exhibits a decomposition onset at approximately 300 °C to 320 °C 1. This is remarkably lower than its fully neutralized counterpart, disodium terephthalate (Na₂TP), which remains stable up to 640 °C 2.

The Causality of the Thermal Gap: The 320 °C difference in thermal stability is not an anomaly; it is a direct consequence of molecular asymmetry. In Na₂TP, both carboxylic groups are deprotonated and ionically bonded to sodium ions. This creates a symmetrical, highly refractory ionic lattice where resonance stabilization is maximized across the aromatic ring.

Conversely, NaTP retains one protonated, free carboxylic acid group (-COOH). Upon heating, this free acid group acts as a thermodynamic weak point, undergoing dehydration and decarboxylation at much lower activation energies. The breakdown of this group initiates a cascading collapse of the molecular structure, leading to the evolution of volatile gases and the formation of a carbonaceous char 3.

StabilityLogic A Monosodium Terephthalate (NaTP) Asymmetric Molecular Structure B Protonated -COOH Group (Thermally Vulnerable) A->B Structural Component C Neutralized -COONa Group (Ionically Stabilized) A->C Structural Component D Early Decarboxylation (Onset ~300 - 320 °C) B->D Heating > 300°C E High Thermal Resistance (Stable up to ~640 °C) C->E Fully Neutralized (Na2TP)

Logical relationship between NaTP's asymmetric structure and its thermal decomposition.

Quantitative Thermal Profiling

To provide a clear baseline for material formulation, the thermal and structural properties of monosodium terephthalate are benchmarked against its disodium derivative below.

Table 1: Comparative Thermal and Structural Properties
PropertyMonosodium Terephthalate (NaTP)Disodium Terephthalate (Na₂TP)
Chemical Formula C₈H₅NaO₄C₈H₄Na₂O₄
Neutralization State Partial (Asymmetric)Complete (Symmetric)
Decomposition Onset ~300 °C – 320 °C~640 °C – 650 °C
Primary Degradation Route Decarboxylation of free -COOHAromatic ring collapse / Pyrolysis
Key Applications Polymer nucleation, Battery anodesMOF precursors, Battery anodes

Experimental Workflow: Self-Validating TGA/DSC Protocol

To accurately capture the decomposition profile of NaTP, researchers must employ a self-validating thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC). A common pitfall in thermal analysis is the misinterpretation of biphasic mass loss. If the synthesis of NaTP is not strictly stoichiometric, the resulting sample will be a mixture of NaTP and Na₂TP, yielding a confounding thermogram with dual decomposition nodes at 260–300 °C and 650 °C 4.

Step-by-Step Methodology
  • Stoichiometric Synthesis: Dissolve exactly 1.0 molar equivalent of sodium hydroxide (NaOH) and 1.0 molar equivalent of terephthalic acid (TPA) in an ethanol/water co-solvent system.

    • Causality: Strict equimolar ratios prevent the over-neutralization of TPA into Na₂TP, ensuring the isolation of the monosodium salt.

  • Purification via Solvent Washing: Centrifuge the precipitate and wash sequentially with cold ethanol.

    • Causality: Unreacted TPA sublimes near 300 °C. If not removed, its sublimation will overlap with the decarboxylation of NaTP, artificially inflating the mass loss derivative (DTG) peak. Ethanol selectively removes trace TPA and sodium acetate without dissolving the NaTP lattice.

  • Thermal Profiling (TGA/DSC): Load 5–10 mg of the purified NaTP into an alumina crucible. Run the analysis from 25 °C to 800 °C at a heating rate of 10 °C/min under a continuous nitrogen (N₂) purge (50 mL/min).

    • Causality: The inert N₂ atmosphere is critical. It suppresses oxidative combustion, ensuring that the recorded mass loss is purely a result of thermal pyrolysis (bond dissociation). The 10 °C/min rate prevents thermal lag within the sample, yielding a sharp, accurate decomposition onset.

  • Data Interpretation & Validation: Observe the TGA curve for a stable plateau up to ~300 °C, followed by a sharp mass loss corresponding to the monosodium salt degradation. Validate the result by calculating the theoretical char yield (sodium carbonate and carbonaceous residue) and comparing it against the final residual mass at 800 °C.

Workflow A Step 1: Stoichiometric Synthesis (1:1 NaOH to TPA) B Step 2: Ethanol Purification (Removes Unreacted TPA) A->B C Step 3: TGA/DSC Analysis (N2 Atmosphere, 10°C/min) B->C D Step 4: Thermal Profiling (Decomposition Onset ~300°C) C->D E Step 5: Mechanistic Validation (Residue & Mass Loss Check) D->E

Experimental workflow for synthesizing and thermally profiling monosodium terephthalate.

Conclusion

Understanding the thermal limits of monosodium terephthalate is non-negotiable for its deployment in high-temperature polymer extrusion or advanced battery cycling. By recognizing the structural vulnerabilities introduced by its asymmetric neutralization and employing rigorous, self-validating thermal analysis, scientists can confidently integrate NaTP into next-generation material systems without risking premature thermal degradation.

References

  • Monosodium terephthalate | 15596-76-6 - Benchchem Source: benchchem.com URL:1

  • Effects of Water-Soluble Sodium Compounds on the Microstructure and Combustion Performance of Shengli Lignite Source: nih.gov URL:2

  • Simultaneous DSC-TGA product of TA Instruments Source: kku.ac.th URL:4

  • Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries Source: rsc.org URL:3

Sources

Exploratory

Monosodium Terephthalate (NaTP): Molecular Weight, Bulk Density, and Advanced Applications

Content Type: Technical Whitepaper Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary Monosodium terephthalate (NaTP, also designated as NaHBDC; CAS: 15596-76-6) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

Monosodium terephthalate (NaTP, also designated as NaHBDC; CAS: 15596-76-6) is a highly versatile organic coordinate compound. As the intermediate sodium salt of terephthalic acid (TPA), NaTP bridges the gap between the fully protonated organic linker and its fully neutralized disodium counterpart (Na₂TP). This whitepaper provides an in-depth analysis of NaTP’s stoichiometric fundamentals, powder mechanics (bulk and tapped density), and its emerging roles as a redox-active anode material in sodium-ion batteries and a high-efficiency nucleating agent in polymer science.

Molecular Weight and Stoichiometric Fundamentals

The synthesis and stability of NaTP are strictly governed by the stoichiometric ratio of the alkaline precursor and the inherent dissociation constants of terephthalic acid.

  • Chemical Formula: C₈H₅NaO₄

  • Molecular Weight: 188.11 g/mol [1]

Mechanistic Causality of Deprotonation

Terephthalic acid possesses two distinct carboxylic acid groups with resonance-stabilized pKa​ values of 3.51 and 4.82[2]. This pKa​ differential allows for the selective synthesis of the monosodium salt. By controlling the molar ratio of sodium hydroxide (NaOH) or sodium acetate to TPA at exactly 1:1, only the more acidic proton ( pKa​ 3.51) is neutralized, yielding NaTP[2],[3].

Thermal Stability Profile

The presence of the single, uncoordinated carboxylic acid group fundamentally alters the thermal stability of the molecule. While the fully neutralized disodium terephthalate (Na₂TP) remains thermally stable up to 640°C, NaTP exhibits a significantly lower decomposition temperature of approximately 320°C[1],[4].

  • Causality: The unreacted -COOH group in NaTP is thermally labile. Upon reaching ~320°C, it undergoes rapid dehydration and decarboxylation, leading to mass loss and structural degradation long before the sodium-coordinated carboxylate group breaks down[4].

Synthesis H2BDC Terephthalic Acid (H2BDC) NaOH_1 NaOH (1 eq) H2BDC->NaOH_1 pKa1 ~3.51 NaOH_2 NaOH (2 eq) H2BDC->NaOH_2 pKa2 ~4.82 NaHBDC Monosodium Terephthalate (NaTP) MW: 188.11 g/mol NaOH_1->NaHBDC Partial Deprotonation Na2BDC Disodium Terephthalate (Na2TP) MW: 210.09 g/mol NaOH_2->Na2BDC Full Deprotonation NaHBDC->Na2BDC +1 eq NaOH

Fig 1. Stoichiometric synthesis pathways of sodium terephthalate salts based on pKa values.

Bulk Density and Powder Mechanics

In both battery manufacturing (electrode calendering) and polymer compounding (extrusion), the bulk density of the active powder dictates volumetric efficiency and dispersion quality.

While pure terephthalic acid exhibits a well-documented bulk density of 1.12 g/cm³[5],[6], the bulk density of NaTP is highly dependent on its synthesis route. For instance, mechanochemical synthesis produces agglomerates larger than 10 μm composed of sub-micron primary particles (<1 μm)[3]. These fine primary particles create high inter-particle friction and electrostatic repulsion, often resulting in a lower initial bulk density but a high tapped density once interstitial air is mechanically evacuated.

Quantitative Data Summary
PropertyTerephthalic Acid (TPA)Monosodium Terephthalate (NaTP)Disodium Terephthalate (Na₂TP)
Chemical Formula C₈H₆O₄C₈H₅NaO₄C₈H₄Na₂O₄
Molecular Weight 166.13 g/mol [6]188.11 g/mol [1]210.09 g/mol
Decomposition Temp Sublimes ~300°C[6]~320°C[1],[4]~640°C[1],[4]
Bulk Density ~1.12 g/cm³[5],[6]Synthesis-dependentSynthesis-dependent
Primary Particle Size Varies<1 μm (Mechanochemical)[3]Varies

Experimental Protocols: Synthesis and Density Characterization

To ensure high scientific integrity, the following self-validating protocols detail the synthesis of phase-pure NaTP and the subsequent characterization of its powder mechanics.

Protocol 1: Mechanochemical Synthesis of Phase-Pure NaTP

Mechanochemical milling is preferred over hydrothermal methods as it eliminates solvent waste and prevents partial dissolution that leads to mixed NaTP/Na₂TP phases[3].

  • Stoichiometric Preparation: Weigh exactly 1 molar equivalent of 1,4-benzenedicarboxylic acid (TPA) and 1 molar equivalent of sodium acetate trihydrate.

  • Milling: Transfer the precursors into a commercial shaker ball mill.

  • Activation: Operate the mill at 30 Hz. The mechanical sheer forces a solid-state acid-base reaction, driving off acetic acid and water as byproducts.

  • Purification (Optional): Wash the resulting powder with small portions of ethanol to remove residual sodium acetate, though unwashed material is often sufficient for direct electrochemical use[3].

Protocol 2: USP/EP Standard Bulk and Tapped Density Measurement

Because mechanochemically synthesized NaTP forms >10 μm agglomerates[3], raw bulk volume measurements are prone to artificial void spaces. This protocol utilizes a self-validating tapping mechanism to find the true packing fraction[7].

  • De-agglomeration: Pass a sufficient quantity of the synthesized NaTP powder through a 1.0 mm sieve to break up macroscopic agglomerates[7].

  • Bulk Volume ( Vbulk​ ): Gently pour the sieved powder into a tared, dry graduated cylinder. Record the mass ( m ) and the unsettled apparent volume ( Vbulk​ )[7].

  • Bulk Density Calculation: Calculate ρbulk​=m/Vbulk​ .

  • Mechanical Tapping: Secure the cylinder in a standardized tapping apparatus. Subject the cylinder to mechanical taps (e.g., 10, 500, and 1250 taps)[7].

  • Self-Validating Endpoint: Continue tapping until the volume no longer changes by more than 2% between intervals. Record this final volume as Vtap​ [7].

  • Tapped Density Calculation: Calculate ρtap​=m/Vtap​ .

Density Start NaTP Powder Sample Sieve Pass through 1.0 mm Sieve (De-agglomeration) Start->Sieve Pour Pour into Graduated Cylinder (Known Mass, m) Sieve->Pour BulkVol Record Bulk Volume (V_bulk) Pour->BulkVol BulkDens Calculate Bulk Density (ρ_bulk = m / V_bulk) BulkVol->BulkDens Tap Mechanical Tapping (USP Apparatus) BulkVol->Tap TapVol Record Tapped Volume (V_tap) Until Constant Tap->TapVol TapDens Calculate Tapped Density (ρ_tap = m / V_tap) TapVol->TapDens

Fig 2. Self-validating USP protocol for determining bulk and tapped density of NaTP powders.

Advanced Applications

Organic Anodes for Sodium-Ion Batteries (SIBs)

NaTP is gaining significant traction as a low-cost, environmentally benign anode material for SIBs. The carboxylate functionality is highly redox-active, allowing for the reversible insertion of additional alkali-metal ions during the charge/discharge cycle[3].

  • Mechanistic Advantage: While organic materials typically suffer from low initial Coulombic efficiencies due to solid electrolyte interface (SEI) formation, the conjugated π -system in the aromatic ring of NaTP stabilizes the negatively charged state during Na⁺ insertion[3]. The sub-micron primary particles generated via mechanochemical synthesis drastically shorten the diffusion pathways for sodium ions, enabling excellent reversible capacity retention[3].

High-Efficiency Polymer Nucleating Agents

In polymer science, NaTP serves as a highly efficient nucleating agent for polyesters, specifically poly(trimethylene terephthalate) (PTT) and polyethylene terephthalate (PET)[8].

  • Mechanistic Advantage: When added to the polymerization reaction mixture (often generated in situ by adding sodium compounds to TPA), NaTP acts as a heterogeneous nucleation site. This dramatically lowers the crystallization half-time and triggers an earlier onset of the crystallization peak temperature during the cooling phase, ultimately improving the mechanical impact resistance and physical properties of the final polyester matrix[8].

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Monosodium Terephthalate (NaHBDC) as a Modulating Ligand Precursor in MOF Synthesis

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Focus: Defect-Engineering, Nucleation Kinetics, and Scalable Synthesis Executive Summary & Mechanistic Rationale Metal-Orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Focus: Defect-Engineering, Nucleation Kinetics, and Scalable Synthesis

Executive Summary & Mechanistic Rationale

Metal-Organic Frameworks (MOFs) are highly sought after in drug delivery and catalysis due to their tunable porosity. Traditionally, MOF synthesis relies on fully protonated dicarboxylic acids, such as terephthalic acid (H₂BDC). However, H₂BDC suffers from notoriously poor solubility, necessitating harsh solvents (e.g., boiling DMF) or the addition of hazardous, corrosive modulators (like hydrofluoric acid or trifluoroacetic acid) to control crystal structure and pore size[1]. Conversely, the fully deprotonated disodium salt (Na₂BDC) induces extremely rapid, uncontrolled metal coordination, yielding amorphous coordination polymers rather than highly crystalline frameworks[2].

Monosodium terephthalate (NaHBDC) emerges as a highly strategic, intermediate ligand precursor. By possessing one pre-deprotonated carboxylate group (-COO⁻) and one protonated carboxylic acid group (-COOH), NaHBDC acts as a "self-modulating" ligand. The pKₐ values of terephthalic acid are 3.51 and 4.82[3]. This close pKₐ proximity means NaHBDC functions as an internal pH buffer during solvothermal synthesis. The pre-deprotonated moiety rapidly coordinates to metal nodes (e.g., Zr⁴⁺), while the protonated moiety requires thermal activation to deprotonate and cross-link. This effectively decouples nucleation from crystal growth, introducing tunable "missing-linker" defects that are highly valuable for loading large Active Pharmaceutical Ingredients (APIs).

Quantitative Ligand Comparison

To understand the causality behind selecting NaHBDC, we must compare its physicochemical properties against its fully protonated and fully deprotonated counterparts.

Ligand PrecursorChemical FormulaAqueous SolubilityNucleation KineticsDefect Density in MOFThermal Stability (Decomposition)
H₂BDC C₈H₆O₄Very LowSlowLowSublimes > 300°C
NaHBDC C₈H₅NaO₄ModerateControlled (Self-Modulating)High (Tunable)~320°C[4]
Na₂BDC C₈H₄Na₂O₄HighVery Fast (Uncontrolled)Very High (Amorphous)~640°C[4]

Reaction Pathway Visualization

The following diagram illustrates the self-modulating coordination pathway of NaHBDC. The asymmetry of the ligand ensures that initial coordination is rapid, but the final framework cross-linking is rate-limited by the thermal deprotonation of the second functional group.

G A NaHBDC (Monosodium Terephthalate) C Mono-coordinated Intermediate (Self-Modulation) A->C Rapid coordination (-COO⁻) B Metal Node Precursor (e.g., ZrCl4) B->C D Thermal Deprotonation (-H+) C->D Rate-limiting step E Defect-Engineered MOF (e.g., UiO-66) D->E Cross-linking (-COO⁻)

Figure 1: Self-modulating coordination pathway of NaHBDC in defect-engineered MOF synthesis.

Experimental Protocols

Protocol A: Synthesis and Validation of High-Purity NaHBDC Precursor

To ensure reproducible MOF synthesis, the NaHBDC precursor must be strictly free of H₂BDC and Na₂BDC impurities. This protocol relies on stoichiometric neutralization.

Step-by-Step Methodology:

  • Dispersion: Suspend 10.0 g of H₂BDC (60.2 mmol) in 150 mL of a deionized water/ethanol mixture (1:1 v/v). Causality: Ethanol lowers the dielectric constant of the solvent, preventing the premature dissolution and over-deprotonation of the resulting salt.

  • Neutralization: Slowly add exactly 60.2 mL of 1.0 M NaOH solution dropwise under vigorous stirring at 60°C.

  • Equilibration: Stir for 2 hours until the suspension transitions into a clear solution, indicating the formation of the more soluble NaHBDC.

  • Isolation: Concentrate the solution via rotary evaporation to one-third of its volume. Precipitate the salt using cold acetone. Filter and dry under dynamic vacuum at 80°C for 12 hours.

Self-Validating Quality Control:

  • pH Verification: Dissolve 0.1 g of the synthesized product in 10 mL of deionized water. The pH must be strictly between 4.1 and 4.2 . Causality: Because the pKₐ values of terephthalic acid are 3.51 and 4.82[3], the theoretical isoelectric pH of the ampholyte NaHBDC is exactly 4.16. A pH > 4.5 indicates Na₂BDC contamination.

  • Thermal Verification: Perform Thermogravimetric Analysis (TGA). The product must show a sharp decomposition step at ~320°C. If the material withstands temperatures up to 640°C, it is contaminated with disodium terephthalate[4].

Protocol B: Defect-Engineered Synthesis of UiO-66 using NaHBDC

This protocol leverages NaHBDC to synthesize UiO-66 with tunable missing-linker defects, optimizing the framework for high-capacity drug loading without relying on external, corrosive monocarboxylic modulators.

Step-by-Step Methodology:

  • Metal Dissolution: Dissolve 1.16 g of ZrCl₄ (5.0 mmol) in 50 mL of N,N-dimethylformamide (DMF) in a 100 mL Teflon-lined stainless-steel autoclave. Sonicate for 5 minutes.

  • Ligand Addition: Add 0.94 g of the validated NaHBDC (5.0 mmol) to the solution. Causality: The single sodium ion slightly increases the ionic strength of the solution, promoting the assembly of the Zr₆O₄(OH)₄ secondary building units (SBUs), while the protonated -COOH group delays immediate 3D framework precipitation, acting as its own modulator.

  • Solvothermal Growth: Seal the autoclave and heat at 120°C for 24 hours.

  • Recovery & Washing: Cool to room temperature naturally. Centrifuge the resulting white precipitate at 8000 rpm for 10 minutes. Wash the powder twice with fresh DMF (to remove unreacted species) and thrice with methanol (to exchange the high-boiling DMF within the pores).

  • Activation: Activate the MOF under dynamic vacuum at 150°C for 12 hours to evacuate the pores.

Self-Validating Quality Control:

  • Structural Integrity: Perform Powder X-Ray Diffraction (PXRD). The presence of a sharp, high-intensity peak at 2θ ≈ 7.3° confirms the UiO-66 topology.

  • Defect Quantification: Conduct TGA on the activated MOF in an air atmosphere. A defect-free UiO-66 framework (Zr₆O₄(OH)₄(BDC)₆) yields ~54% ZrO₂ residue. A higher residual ZrO₂ mass (e.g., 58-60%) mathematically validates the presence of missing-linker defects, confirming the successful self-modulation by NaHBDC.

References[4] Title: Monosodium terephthalate | 15596-76-6 - Benchchem

Sources

Application

Application Note: Controlled Synthesis and Isolation of Monosodium Terephthalate (NaHTA)

Executive Summary & Mechanistic Causality Monosodium terephthalate (NaHTA, also referred to as NaHBDC) is a highly sought-after organic intermediate, increasingly utilized as a high-performance organic anode material in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

Monosodium terephthalate (NaHTA, also referred to as NaHBDC) is a highly sought-after organic intermediate, increasingly utilized as a high-performance organic anode material in sodium-ion batteries (OSIBs) [[1]]. However, synthesizing the monosubstituted salt directly from terephthalic acid (H₂TA) presents a unique thermodynamic challenge.

The pKa Proximity Problem: Terephthalic acid is a dicarboxylic acid with closely spaced dissociation constants: pKa₁ = 3.51 and pKa₂ = 4.82 [[2], [3]]. Because the difference between these values is less than 2 logarithmic units ( ΔpKa<2 ), attempting a direct stoichiometric neutralization (1:1 molar ratio of H₂TA to NaOH) in an aqueous medium invariably results in a statistical mixture of unreacted H₂TA, the target NaHTA, and fully deprotonated disodium terephthalate (Na₂TA).

The Solubility Differential Solution: To bypass this thermodynamic bottleneck and achieve high-purity NaHTA, experimental designs must abandon simple aqueous stoichiometry and instead leverage solubility differentials [[3], [4]]. By manipulating the solvent environment (using ethanol to force early precipitation) or by using a mild acidulant (CO₂) to selectively protonate Na₂TA, we can isolate NaHTA with high precision.

Physicochemical Properties

To successfully execute the synthesis, it is critical to understand the stark contrast in solubility between the protonated and sodiated states of the molecule.

PropertyTerephthalic Acid (H₂TA)Monosodium Terephthalate (NaHTA)Disodium Terephthalate (Na₂TA)
Chemical Formula C₈H₆O₄C₈H₅NaO₄C₈H₄Na₂O₄
Molar Mass 166.13 g/mol 188.11 g/mol 210.09 g/mol
Water Solubility (25°C) ~0.017 g/L (Highly Insoluble)Moderate~130 g/L (~13% w/w, Highly Soluble)
pKa Relevance pKa₁ = 3.51, pKa₂ = 4.82Conjugate Base 1Conjugate Base 2
Role in Synthesis Starting MaterialTarget ProductIntermediate / Byproduct

Data compiled from authoritative chemical registries and synthesis reports [[2],[3]].

Experimental Workflows

The following diagram illustrates the two primary pathways for synthesizing NaHTA. Pathway A relies on kinetic control and anti-solvent precipitation, while Pathway B relies on thermodynamic control via mild acidification.

SynthesisWorkflow H2TA Terephthalic Acid (H2TA) Insoluble in H2O PathA_NaOH 1.0 eq NaOH in Ethanol Microwave (80°C, 30 min) H2TA->PathA_NaOH Pathway A PathB_NaOH 2.0 eq NaOH in Water Complete Dissolution H2TA->PathB_NaOH Pathway B PathA_NaHTA Monosodium Terephthalate (NaHTA) Precipitation PathA_NaOH->PathA_NaHTA Kinetic Control PathB_Na2TA Disodium Terephthalate (Na2TA) Aqueous Solution PathB_NaOH->PathB_Na2TA Full Deprotonation PathB_CO2 CO2 Gas Sparging (0-50°C) PathB_Na2TA->PathB_CO2 Mild Acidification PathB_NaHTA Monosodium Terephthalate (NaHTA) Precipitation PathB_CO2->PathB_NaHTA Thermodynamic Control

Workflow for synthesizing NaHTA via direct ethanol precipitation and aqueous CO2 sparging.

Detailed Methodologies

Protocol A: Microwave-Assisted Direct Synthesis in Ethanol

Causality & Justification: This protocol utilizes ethanol as a reaction medium. Because NaHTA has limited solubility in ethanol compared to water, reacting H₂TA with exactly 1.0 equivalent of NaOH forces the monosubstituted salt to precipitate rapidly before the second deprotonation step can reach equilibrium [[3]].

  • Suspension: Suspend 10.0 g (60.2 mmol) of high-purity terephthalic acid (H₂TA) in 100 mL of absolute ethanol.

  • Base Addition: Prepare a solution of 2.41 g (60.2 mmol, 1.0 eq) of NaOH in 20 mL of ethanol. Add this solution dropwise to the H₂TA suspension under continuous magnetic stirring.

  • Microwave Irradiation: Transfer the mixture to a microwave synthesizer vessel. Irradiate the mixture at 80°C for 30 minutes. The microwave energy accelerates the dissolution-reaction-precipitation kinetics [[3]].

  • Isolation: Upon completion, a white precipitate (NaHTA) will form. Centrifuge the mixture at 5000 rpm for 10 minutes and decant the supernatant.

  • Purification: Wash the precipitate three times with cold absolute ethanol to remove any trace amounts of the highly soluble Na₂TA byproduct.

  • Drying: Dry the obtained powder in a vacuum oven at 150°C for 12 hours to remove all residual solvent [[5]].

Protocol B: Aqueous CO₂-Mediated Precipitation (High-Purity/Scale-Up)

Causality & Justification: This protocol relies on the weak acidity of carbonic acid. By fully deprotonating H₂TA to the highly soluble Na₂TA, we create a homogeneous aqueous solution. Sparging with CO₂ gently lowers the pH, selectively protonating one carboxylate group and driving the precipitation of NaHTA without over-acidifying the solution to the insoluble H₂TA state [[4]].

  • Complete Dissolution: Suspend 25.0 g (150.5 mmol) of pure H₂TA in 400 mL of deionized water. Gradually add aqueous sodium hydroxide (approx. 12.0 g, 300 mmol, 2.0 eq) until the solution becomes completely clear. This indicates full conversion to disodium terephthalate (Na₂TA) [[4]].

  • Temperature Control: Cool the clear solution to a temperature between 0°C and 50°C to optimize precipitation thermodynamics.

  • CO₂ Sparging: Sparge gaseous carbon dioxide (CO₂) continuously into the solution under moderate stirring.

  • Precipitation: Monitor the solution until a substantial quantity of white precipitate (NaHTA) forms. The CO₂ acts as a self-buffering acidulant, preventing the pH from dropping low enough to precipitate H₂TA [[4]].

  • Filtration & Drying: Filter the precipitated monosodium salt under vacuum. Dry the product in a vacuum oven at 150°C. (Note: The mother liquor can be evaporated slightly and re-sparged with CO₂ to precipitate additional fractions of NaHTA).

Self-Validating System: Analytical Characterization

To ensure the synthesized product is pure NaHTA and not a mixture of H₂TA and Na₂TA, the protocol must be validated using the following analytical techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR):

    • Starting Material (H₂TA): Exhibits a broad OH stretch at 3102 cm⁻¹ and a C=O stretch at 1673 cm⁻¹ [[5]].

    • Disodium Byproduct (Na₂TA): Characterized by the complete disappearance of the OH stretch and the appearance of strong carboxylate bands: νas(COONa) at 1551 cm⁻¹ and νs(COONa) at 1380 cm⁻¹ [[3]].

    • Target Product (NaHTA): Must exhibit a hybrid spectrum. The presence of the 1551 cm⁻¹ band confirms carboxylate salt formation, while the retention of a shifted OH stretch confirms that one carboxylic acid group remains intact [[5], [3]].

  • Thermogravimetric Analysis (TGA):

    • Pure NaHTA will show two distinct thermal decomposition nodes (typically around 260°C and 650°C), corresponding to the sequential breakdown of the protonated and sodiated carboxylate groups. In contrast, pure Na₂TA shows only a single mass loss near 650°C [[5]].

References

  • LookChem. Cas 100-21-0, Terephthalic acid. Available at:[Link]

  • Khon Kaen University (KKU). Synthesis of Disodium Terephthalate and Graphene. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Rapid gram-scale microwave-assisted synthesis of organic anodes for sodium-ion batteries with environmental impact assessment. Available at:[Link]

  • Google Patents.US2927130A - Recovery of alkalies and terephthalic acid from aqueous solutions containing alkali salts of terephthalic acid.
  • OAE Publishing. Electroactive organics as promising anode materials for rechargeable lithium ion and sodium ion batteries. Available at:[Link]

Sources

Method

Application Note: Monosodium Terephthalate (MST) in Advanced Polymer Chemistry

Executive Summary Monosodium terephthalate (MST, empirically NaHBDC) is a highly versatile, half-neutralized salt of terephthalic acid. Historically viewed as a mere intermediate in polyester recycling, MST has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monosodium terephthalate (MST, empirically NaHBDC) is a highly versatile, half-neutralized salt of terephthalic acid. Historically viewed as a mere intermediate in polyester recycling, MST has emerged as a critical building block in advanced polymer chemistry. Its unique asymmetric structure—possessing both a deprotonated carboxylate group and a protonated carboxylic acid group—enables the engineering of robust 1D and 2D supramolecular coordination polymers. This application note provides drug development professionals and materials scientists with validated protocols for synthesizing MST-based frameworks, focusing on two cutting-edge applications: Biocompatible Metal-Organic Frameworks (Bio-MOFs) for Drug Delivery and Electroactive Organic Polymers for Energy Storage .

Mechanistic Insights: The Chemistry of MST

The utility of MST in advanced polymers stems from its unique coordination chemistry. Terephthalic acid (H₂BDC) possesses two distinct pKa values (3.51 and 4.82) [1[1]]. By strictly controlling the stoichiometric addition of a sodium base, a self-limiting deprotonation occurs [2[2]].

The resulting MST molecule acts as an asymmetric bridging ligand. The deprotonated carboxylate moiety (-COO⁻) coordinates ionically with Na⁺ to form stable metal nodes, while the remaining protonated group (-COOH) acts as a strong hydrogen-bond donor. This duality drives the self-assembly of highly ordered supramolecular networks that are structurally flexible yet mechanically robust.

Mechanism N1 H2BDC pKa1=3.51 N2 1:1 NaOH Addition N1->N2 N3 Self-Limiting Deprotonation N2->N3 N4 Asymmetric Ligand (-COO⁻ & -COOH) N3->N4 N5 Supramolecular Network N4->N5

Mechanistic pathway of self-limiting deprotonation forming supramolecular networks.

Application 1: Biocompatible Coordination Polymers for Drug Delivery

Causality & Theory

Traditional Metal-Organic Frameworks (MOFs) often rely on heavy transition metals (e.g., Chromium, Cadmium) which exhibit high cellular toxicity, precluding their use in in-vivo drug delivery. MST bypasses this by utilizing biologically benign Na⁺ ions coordinated to an endogenous-like terephthalate linker. Furthermore, the uncoordinated -COOH group in the MST framework provides a built-in pH-responsive mechanism. In the acidic microenvironment of a tumor or specific gastrointestinal regions, the framework undergoes controlled protonation dynamics, triggering structural degradation and the subsequent release of the loaded Active Pharmaceutical Ingredient (API).

Protocol: Mechanochemical Synthesis of MST Bio-MOFs

Mechanochemistry utilizes high-impact kinetic energy to drive solid-state bond formation, eliminating the need for toxic solvents and preventing the premature dissolution of highly soluble sodium salts [3[3]].

Step-by-Step Methodology:

  • Precursor Preparation: Weigh exact stoichiometric equivalents of terephthalic acid (H₂BDC) and anhydrous Sodium Hydroxide (NaOH) at a 1:1 molar ratio.

  • Milling Setup: Transfer the precursors into a 50 mL stainless-steel milling jar containing 5 stainless-steel grinding balls (10 mm diameter).

  • Solid-State Reaction: Secure the jar in a planetary ball mill. Mill at a high frequency (30 Hz) for 60 to 90 minutes at ambient temperature.

  • Purification: Extract the resulting white powder. Wash with minimal cold ethanol to remove trace unreacted sodium acetate or residual base, then dry under vacuum at 60 °C for 12 hours.

  • Drug Loading (Optional): Suspend the activated MST polymer in a saturated solution of the target API (e.g., Ibuprofen in hexane) for 24 hours, followed by centrifugation and vacuum drying.

Quality Control & Self-Validation:

  • FTIR Spectroscopy: The protocol is validated by the presence of a distinct stretching band at ~1700 cm⁻¹, confirming the presence of the uncoordinated carboxylic acid (-COOH) unique to the monosodium salt [3[3]].

  • Thermogravimetric Analysis (TGA): A successful synthesis will exhibit a singular, sharp mass loss plateau at ~300 °C. Multiple degradation steps indicate incomplete reaction or disodium contamination [3[3]].

Application 2: Electroactive Organic Polymers for Energy Storage

Causality & Theory

Electroactive organics are highly sought after as anode materials for Sodium-Ion Batteries (SIBs) due to their eco-friendliness and negligible volume expansion during electrochemical cycling [4[4]]. MST is an ideal candidate because its carboxylate groups are highly redox-active, allowing for reversible Na⁺ insertion. For battery applications, high crystallinity is paramount to facilitate rapid ion diffusion. Microwave-assisted synthesis provides direct, volumetric dielectric heating, which overcomes the activation energy barrier instantly, yielding highly crystalline polymers while suppressing the formation of the fully deprotonated disodium byproduct [5[5]].

Protocol: Microwave-Assisted Synthesis of MST Anodes

Step-by-Step Methodology:

  • Reagent Mixing: In a 60 mL borosilicate test tube, combine NaOH (0.8 g, 20 mmol) and H₂BDC (1.33 g, 8 mmol) in 32 mL of a methanol/ethanol solvent blend [5[5]].

  • Microwave Setup: Place the tube inside the cavity of a solid-state microwave generator (e.g., Sairem MiniFlow 200SS operating at 2.45 GHz). Pre-match the electric field using a stub tuner to minimize reflected power [5[5]].

  • Irradiation: Irradiate the mixture under reflux at atmospheric pressure for exactly 60 minutes.

  • Recovery: Cool the reaction vessel to room temperature. Isolate the precipitated monosodium terephthalate via vacuum filtration and wash with cold methanol.

Quality Control & Self-Validation:

  • Powder X-ray Diffraction (PXRD): Validate phase purity by ensuring the experimental diffractogram matches simulated NaHBDC. The synthesis is successful if there is an absence of low-intensity peaks at 2θ = 31.5° and 38°, which are characteristic of disodium salt contamination [5[5]].

  • Electrochemical Testing: Fabricate a coin cell using the synthesized MST. A functional batch will demonstrate a reversible capacity retention of ~86% over 100 cycles at a current density of 100 mA g⁻¹ [3[3]].

SynthesisApplications A Terephthalic Acid + NaOH B Microwave Irradiation A->B Solution C Mechanochemical Milling A->C Solid-State D Monosodium Terephthalate (NaHBDC) B->D C->D E Bio-MOFs (Drug Delivery) D->E Assembly F Electroactive Anodes (Batteries) D->F Fabrication

Workflow of monosodium terephthalate synthesis and its dual applications in advanced polymers.

Quantitative Data Synthesis

To assist in experimental design, the following table summarizes the quantitative metrics and outcomes of the two validated synthesis methodologies.

Parameter / MetricMicrowave-Assisted SynthesisMechanochemical Synthesis
Reaction Time 30 – 60 minutes30 – 90 minutes
Solvent Matrix Methanol / Ethanol (32 mL)Solvent-Free (Solid-State)
Typical Yield 83% – 85%> 90%
Thermal Stability (TGA) ~300 °C (Mass Loss Plateau)~300 °C (Mass Loss Plateau)
Electrochemical Capacity ~250 mAh g⁻¹~270 mAh g⁻¹
Primary Application Focus High-Crystallinity Battery AnodesPorous Bio-MOFs / Drug Delivery

References

  • Rapid gram-scale microwave-assisted synthesis of organic anodes for sodium-ion batteries with environmental impact assessment Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Electroactive organics as promising anode materials for rechargeable lithium ion and sodium ion batteries Source: OAE Publishing Inc. URL:[Link]

  • Coexistence of one- and two-dimensional supramolecular assemblies of terephthalic acid on Pd(111) due to self-limiting deprotonation Source: Journal of Chemical Physics / ResearchGate URL:[Link]

  • Rapid gram-scale microwave-assisted synthesis of organic anodes for sodium-ion batteries with environmental impact assessment (PDF) Source: ResearchGate URL:[Link]

Sources

Application

using monosodium terephthalate in coordination polymer design

Application Note: Monosodium Terephthalate (NaHBDC) in Coordination Polymer and MOF Design Executive Summary Coordination polymers (CPs) and metal-organic frameworks (MOFs) rely heavily on the precise selection and manip...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Monosodium Terephthalate (NaHBDC) in Coordination Polymer and MOF Design

Executive Summary

Coordination polymers (CPs) and metal-organic frameworks (MOFs) rely heavily on the precise selection and manipulation of organic linkers. While terephthalic acid (H₂BDC) is a ubiquitous linker, its direct use often suffers from poor solubility and uncontrolled deprotonation kinetics. Monosodium terephthalate (NaHBDC) emerges as a highly strategic, semi-deprotonated alternative[1]. By neutralizing only one of the two carboxylic acid groups, NaHBDC provides a unique asymmetric coordination environment. This application note details the synthesis, validation, and application of NaHBDC, both as a direct alkali-metal coordination polymer for sodium-ion battery (SIB) anodes[2] and as a structurally buffered precursor for advanced MOF design.

The Causality of Ligand Selection: Why NaHBDC?

The decision to utilize the monosodium salt over the fully protonated acid (H₂BDC) or the fully deprotonated disodium salt (Na₂BDC) is driven by thermodynamic and structural causality:

  • Thermodynamic Control in MOF Nucleation: Due to resonance stabilization, terephthalic acid has low pKa values (3.51, 4.82)[1]. When synthesizing transition-metal MOFs, using fully deprotonated Na₂BDC can lead to the rapid, uncontrolled precipitation of amorphous metal-organic networks. NaHBDC acts as an internal pH buffer. The remaining protonated -COOH group ensures a gradual release of the fully active linker under solvothermal conditions, promoting the controlled nucleation and growth of highly crystalline frameworks.

  • Structural Buffering in Energy Storage: As an active anode material in SIBs, NaHBDC forms a 1D/2D coordination polymer. The uncoordinated -COOH groups engage in extensive intermolecular hydrogen bonding[2]. This hydrogen-bonded network acts as a structural shock absorber, mitigating the massive volume expansion that occurs during the insertion of large Na⁺ ions, thereby preventing electrode pulverization and improving capacity retention[3].

Experimental Workflows & Self-Validating Protocols

Protocol A: Rapid Microwave-Assisted Synthesis of NaHBDC

Causality: Microwave (MW) irradiation provides rapid, volumetric heating during both the nucleation and crystal growth stages. This yields a narrow particle size distribution and high surface area, which are critical for maximizing the electrode-electrolyte contact area[1].

  • Preparation: Suspend 1.0 molar equivalent of terephthalic acid (H₂BDC) in methanol or ethanol[1].

  • Neutralization: Slowly add exactly 1.0 molar equivalent of NaOH to the suspension to target the first pKa deprotonation[1].

  • Irradiation: Subject the mixture to microwave irradiation at 100°C for 30 to 60 minutes[1].

  • Isolation: Isolate the resulting white crystalline powder via vacuum filtration.

  • Purification: Wash the precipitate with fresh, cold solvent to remove any trace unreacted NaOH or sodium acetate byproducts[2].

  • Drying: Dry the product overnight under vacuum at 60–80°C[1]. (Expected Yield: ~81–85% on a gram-scale)[1].

Protocol B: Solvent-Free Mechanochemical Synthesis

Causality: Mechanochemistry eliminates the need for solvents, aligning with green chemistry principles, while utilizing mechanical shear to drive the stoichiometric acid-base neutralization rapidly[2].

  • Milling Setup: Place equimolar amounts (1:1 ratio) of H₂BDC and sodium acetate (acting as a non-hazardous base) into a shaker ball mill[2].

  • Milling: Mill the mixture continuously for 60 minutes at room temperature[2].

  • Post-Processing: The resulting NaHBDC powder can be used directly without further purification, as the mechanochemical conversion is highly efficient and leaves no uncoordinated free acid[2].

Protocol C: Fabrication of NaHBDC Coordination Polymer Anodes

Causality: Organic coordination polymers intrinsically suffer from low electronic conductivity (< 10⁻¹⁰ S cm⁻¹)[4]. Compounding the active material with conductive carbon and a robust polymeric binder establishes a continuous percolation network for electron transport[1][4].

  • Slurry Preparation: Grind the synthesized NaHBDC active material with conductive carbon (e.g., Super P) and carboxymethyl cellulose (CMC) binder in an aqueous solution[1].

  • Mixing: Stir the mixture continuously for approximately 3 hours to ensure homogeneous dispersion[1].

  • Casting: Cast the slurry onto an Aluminum foil current collector using a doctor blade[1].

  • Initial Drying: Air dry the cast electrode for 2 hours at room temperature[1].

  • Electrode Punching: Punch the coated foil into 12 mm diameter discs[1].

  • Final Desiccation: Dry the discs overnight under vacuum at 80°C to remove all residual moisture. (Target mass loading: ~1.7–1.9 mg cm⁻²)[1].

Data Presentation & Characterization

Table 1: Spectroscopic and Thermal Validation Parameters To ensure protocol success, the synthesized material must be validated against the fully protonated and fully deprotonated extremes.

Material FTIR (-COOH Stretch) FTIR (-COO⁻ Stretch) TGA Main Mass Loss Phase Purity Indicator
H₂BDC (Precursor) >3000 cm⁻¹ (O-H stretch) N/A Sublimation >300°C Free acid peaks dominate
NaHBDC (Target) ~1675 - 1700 cm⁻¹ ~1550 cm⁻¹ ~300°C Absence of >3000 cm⁻¹ O-H[2]

| Na₂BDC (Over-reacted)| Absent | ~1550 cm⁻¹ | >600°C | High thermal stability |

Note: The absence of O-H stretch >3000 cm⁻¹ alongside the presence of a 1675 cm⁻¹ C=O stretch confirms the formation of the monosodium salt without uncoordinated free acid[1][2].

Table 2: Electrochemical Performance Metrics in Na-Ion Half-Cells

Metric Value / Observation Mechanistic Causality
Working Potential Window 2.5 – 0.01 V (vs. Na/Na⁺) Covers the low-voltage redox activity of the carboxylate groups[2].
Initial Coulombic Efficiency ~40 - 45% Driven by the irreversible formation of the Solid-Electrolyte Interphase (SEI)[1].
Reversible Capacity ~200 - 270 mAh g⁻¹ Corresponds to the reversible insertion of Na⁺ into the CP network[2].

| Capacity Retention | ~86% over 100 cycles | H-bonding and structural reorganization stabilize the electrode against pulverization[2]. |

Visualizations

G H2BDC Terephthalic Acid (H2BDC) NaOH NaOH (1.0 eq) Microwave/Milling H2BDC->NaOH Base Addition NaHBDC Monosodium Terephthalate (NaHBDC) NaOH->NaHBDC Partial Deprotonation MOF Transition Metal MOF (Controlled Nucleation) NaHBDC->MOF + Metal Salts Hydrothermal NaCP Alkali Coordination Polymer (Na-Ion Anode) NaHBDC->NaCP Direct Electrode Fabrication

Workflow for the synthesis and application of NaHBDC in coordination polymer design.

G NaHBDC_Node NaHBDC Coordination Polymer Feature1 Free -COOH Group (FTIR: ~1675 cm⁻¹) NaHBDC_Node->Feature1 Feature2 Coordinated -COO⁻ Group (FTIR: ~1550 cm⁻¹) NaHBDC_Node->Feature2 Effect1 Intermolecular H-Bonding Feature1->Effect1 Effect2 1D/2D Metal-Ligand Network Feature2->Effect2 Outcome1 Structural Buffering During Sodiation Effect1->Outcome1 Effect2->Outcome1 Outcome2 Reversible Na⁺ Insertion (~270 mAh/g) Effect2->Outcome2

Structural causality and electrochemical mechanism of NaHBDC networks.

References

  • Electroactive organics as promising anode materials for rechargeable lithium ion and sodium ion batteries. OAE Publishing Inc.4

  • Advances in Organic Anode Materials for Na‐/K‐Ion Rechargeable Batteries. PMC. 3

  • Rapid gram-scale microwave-assisted synthesis of organic anodes for sodium-ion batteries with environmental impact assessment. PMC. 1

  • Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. RSC Publishing. 2

Sources

Method

enzymatic degradation of PET plastics to monosodium terephthalate

Application Note & Protocol Topic: High-Efficiency Enzymatic Degradation of Polyethylene Terephthalate (PET) Plastics and Conversion to Monosodium Terephthalate Abstract The accumulation of polyethylene terephthalate (PE...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Efficiency Enzymatic Degradation of Polyethylene Terephthalate (PET) Plastics and Conversion to Monosodium Terephthalate

Abstract

The accumulation of polyethylene terephthalate (PET) waste presents a significant environmental challenge. Biocatalytic recycling using enzymes offers a sustainable and energy-efficient alternative to traditional chemical and mechanical methods, enabling the depolymerization of PET into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG). This application note provides a detailed protocol for the enzymatic degradation of amorphous PET films using a synergistic two-enzyme system, PETase and MHETase, originally discovered in the bacterium Ideonella sakaiensis.[1][2] Furthermore, it describes the subsequent stoichiometric conversion of the purified TPA product into monosodium terephthalate (MST), a more soluble salt with broad applications in materials science and as a precursor for value-added chemicals.

Introduction & Scientific Principle

Polyethylene terephthalate (PET) is a polyester synthesized from terephthalic acid (TPA) and ethylene glycol (EG).[3] Its chemical inertness and crystalline structure make it highly resistant to natural biodegradation, leading to its persistence in the environment.[4][5] Enzymatic hydrolysis presents a promising "green" recycling solution by breaking down the polymer under mild conditions.[6]

This process relies on a two-enzyme cascade:

  • PETase (PET hydrolase): A cutinase-like serine hydrolase that acts on the surface of the PET polymer.[1] It cleaves the ester bonds, releasing a mixture of soluble products, primarily mono(2-hydroxyethyl) terephthalate (MHET), along with some bis(2-hydroxyethyl) terephthalate (BHET) and terephthalic acid (TPA).[7]

  • MHETase (MHET hydrolase): This enzyme specifically hydrolyzes the soluble MHET intermediate into the final monomers: TPA and EG.[1][7]

The synergistic action of both enzymes is crucial for the complete and efficient depolymerization of PET to its monomers.[8][9] The final TPA product, which has low aqueous solubility, is then converted to the highly soluble monosodium terephthalate (MST) through a controlled reaction with sodium hydroxide. This conversion facilitates easier downstream purification and processing.[10]

Experimental Workflow Overview

The entire process, from PET plastic to purified monosodium terephthalate, involves several distinct stages. The workflow is designed to ensure high efficiency and purity of the final product.

G cluster_0 Preparation cluster_1 Reaction & Analysis cluster_2 Conversion & Purification Enzyme Enzyme Production (PETase & MHETase) Degradation Enzymatic Degradation (PET -> TPA + EG) Enzyme->Degradation PET_Prep PET Film Pre-treatment PET_Prep->Degradation Analysis Product Quantification (HPLC Analysis of TPA) Degradation->Analysis Supernatant Conversion TPA Purification & Conversion to MST Analysis->Conversion Verified TPA Purification MST Crystallization & Verification Conversion->Purification

Figure 1: High-level experimental workflow from PET substrate preparation to final monosodium terephthalate (MST) product verification.

Materials and Reagents

Equipment:

  • Incubator shaker (capable of 30-40°C)

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Centrifuge

  • Spectrophotometer (for protein quantification)

  • Magnetic stirrer and stir plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Enzymes & Substrates:

  • Recombinantly expressed and purified PETase and MHETase (or a chimeric fusion protein).[11][12]

  • Amorphous PET film (low-crystallinity, e.g., biaxially oriented film). Note: High-crystallinity PET (like from bottles) requires thermal pre-treatment to be effectively degraded.[12]

Buffers & Reagents:

  • Glycine-NaOH Buffer (50 mM, pH 9.0)

  • Sodium Phosphate Buffer (100 mM, pH 8.0)[13]

  • Sodium Dodecyl Sulfate (SDS)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (20% and 95%)

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions

  • Hydrochloric Acid (HCl), 1 M solution

  • Acetonitrile (HPLC grade)

  • Formic Acid (HPLC grade)

  • Terephthalic Acid (TPA) standard (for HPLC)

  • Deionized (DI) water

Detailed Protocols

Part A: PET Substrate Pre-treatment

Rationale: The crystallinity of PET significantly impedes enzymatic action.[12] This pre-treatment protocol cleans the surface and helps to create a more amorphous and hydrophilic surface, improving enzyme accessibility.[14]

  • Cut the amorphous PET film into small pieces (e.g., 1 cm x 1 cm) to increase the surface area-to-volume ratio.

  • Wash the PET pieces by sonicating for 15 minutes in a 1% (w/v) SDS solution.

  • Rinse thoroughly with DI water three times.

  • Wash the pieces by sonicating for 15 minutes in 20% (v/v) ethanol.

  • Rinse thoroughly with DI water three times.

  • Dry the pre-treated PET pieces in a desiccator overnight.

  • Accurately weigh the dried PET pieces before starting the degradation reaction.

Part B: Enzymatic Degradation Reaction

Rationale: The reaction is performed under optimal conditions for both PETase and MHETase activity. Mildly alkaline pH (8.0-9.0) and a temperature of 30-40°C are reported to be ideal for efficient hydrolysis while maintaining enzyme stability.[13][14] A synergistic approach using both enzymes ensures the complete breakdown of PET to its monomers without the accumulation of the inhibitory intermediate, MHET.[9]

ReactionPathway PET PET Polymer (Insoluble) MHET MHET (Soluble Intermediate) PET->MHET PETase TPA Terephthalic Acid (TPA) (Final Monomer) MHET->TPA MHETase EG Ethylene Glycol (EG) (Final Monomer) MHET->EG MHETase

Figure 2: Enzymatic cascade for the depolymerization of PET into terephthalic acid (TPA) and ethylene glycol (EG).

  • Reaction Setup: In a sterile flask, prepare the reaction mixture as described in Table 1. Include a "No Enzyme" control to account for any non-enzymatic hydrolysis.

    ComponentSample VolumeControl VolumeFinal Concentration
    50 mM Glycine-NaOH (pH 9.0)9.5 mL9.7 mL50 mM
    Pre-treated PET Film50 mg50 mgN/A
    PETase (1 mg/mL stock)100 µL0 µL~10 µg/mL
    MHETase (1 mg/mL stock)100 µL0 µL~10 µg/mL
    DI Water100 µL300 µLN/A
    Total Volume 10 mL 10 mL

    Table 1: Example reaction setup for PET degradation. Enzyme concentrations may need optimization.

  • Incubation: Place the flasks in an incubator shaker set to 30°C and 150 rpm.[14] The reaction can be run for 24-96 hours.

  • Sampling: At desired time points (e.g., 0, 24, 48, 72, 96 hours), withdraw a 500 µL aliquot of the supernatant.

  • Sample Quenching: Immediately centrifuge the aliquot at 14,000 x g for 5 minutes to pellet any debris. Transfer the supernatant to a new tube and add an equal volume of HPLC-grade DMSO to solubilize all aromatic products and stop the enzymatic reaction. Store samples at -20°C until analysis.

Part C: Quantification of Terephthalic Acid (TPA) by HPLC

Rationale: HPLC is a robust and accurate method for separating and quantifying the aromatic products of PET degradation (TPA, MHET, BHET).[15][16] UV detection is highly sensitive for these aromatic compounds.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: Isocratic flow of 70% DI water, 20% acetonitrile, 10% formic acid.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 260 nm (where TPA, MHET, and BHET absorb strongly).[17]

    • Injection Volume: 10 µL.

  • Standard Curve: Prepare a series of TPA standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM) in a 1:1 mixture of reaction buffer and DMSO. Run these standards on the HPLC to generate a standard curve of peak area versus concentration.

  • Sample Analysis: Run the quenched samples from Part B. Identify the TPA peak by comparing its retention time to the TPA standard.

  • Calculation: Quantify the concentration of TPA in each sample by interpolating its peak area on the standard curve.

Part D: Conversion of TPA to Monosodium Terephthalate (MST)

Rationale: Terephthalic acid is a dicarboxylic acid with two acidic protons. The conversion to MST requires the stoichiometric addition of one equivalent of a strong base (NaOH) to neutralize the first, more acidic proton, leaving the second proton intact. This significantly increases its water solubility compared to TPA.

  • Pool and Purify TPA: After the degradation reaction is complete (e.g., 96 hours), centrifuge the entire reaction mixture at 8,000 x g for 15 minutes to pellet the remaining PET film and any precipitated TPA.

  • Isolate TPA: Carefully decant the supernatant. Wash the pellet with DI water to remove residual buffer and soluble components. Centrifuge again and discard the supernatant.

  • Acidification (Optional Purification Step): To ensure all TPA is in its acid form, the pellet can be re-suspended in dilute HCl (pH ~2-3), then centrifuged and washed with DI water until the washings are neutral. This removes any salts. Dry the purified TPA.

  • Stoichiometric Conversion:

    • Accurately weigh the purified, dry TPA. The molecular weight of TPA is 166.13 g/mol .

    • Calculate the molar amount of TPA.

    • For every mole of TPA, add exactly one molar equivalent of 1 M NaOH solution while stirring vigorously.

    • Example: For 1.66 g of TPA (0.01 moles), add exactly 10.0 mL of 1 M NaOH.

  • Solubilization: Gently warm the solution to ~40-50°C while stirring to ensure complete dissolution. The solution should become clear as the soluble MST is formed.

Part E: Purification and Verification of MST

Rationale: The final product can be purified by crystallization and its identity confirmed through analytical techniques.

  • Crystallization: Allow the MST solution from Part D to cool slowly to room temperature, followed by further cooling to 4°C. If the solution is too dilute, it can be concentrated by gentle heating under vacuum.

  • Isolation: Collect the resulting MST crystals by vacuum filtration and wash with a small amount of cold 95% ethanol to remove any remaining water.

  • Drying: Dry the crystals under vacuum.

  • Verification (Optional):

    • Titration: The identity of MST can be confirmed by titrating a known weight of the product with a standardized NaOH solution. It should behave as a monoprotic acid.

    • Spectroscopy: Techniques like FTIR or NMR can be used to confirm the chemical structure.[4][16]

Expected Results & Troubleshooting

ParameterExpected Result
PET Weight Loss A measurable decrease in the dry weight of the PET film in the enzyme-treated sample compared to the control.
TPA Concentration A time-dependent increase in TPA concentration in the supernatant, reaching mM levels after 72-96 hours.[9]
Product Purity HPLC analysis should show a dominant peak for TPA with minimal MHET, indicating efficient conversion by MHETase.
MST Yield The conversion of TPA to MST should be nearly quantitative (>95%) based on the initial mass of purified TPA.

Table 2: Summary of expected outcomes for the enzymatic degradation and conversion process.

ProblemPotential CauseSolution
Low TPA Yield 1. Inactive or insufficient enzyme. 2. PET substrate has high crystallinity.[12] 3. Sub-optimal reaction pH or temperature.[13]1. Verify enzyme activity with a model substrate; increase enzyme concentration. 2. Ensure PET is amorphous or apply thermal pre-treatment above its glass transition temperature (~70-80°C).[18] 3. Re-calibrate pH meter and verify incubator temperature. Optimize conditions for your specific enzyme variant.
MHET Peak Accumulation in HPLC Insufficient MHETase activity or inhibition of MHETase.Increase the ratio of MHETase to PETase in the reaction mixture.
TPA Fails to Convert to MST 1. Inaccurate weighing of TPA. 2. Incorrect concentration of NaOH solution.1. Use a calibrated analytical balance. 2. Standardize the NaOH solution via titration before use.

Table 3: Troubleshooting guide for common issues.

Conclusion

This application note provides a comprehensive, field-tested protocol for the enzymatic degradation of PET and its subsequent conversion to monosodium terephthalate. By leveraging the synergistic activity of PETase and MHETase, this method enables the efficient and complete depolymerization of amorphous PET under mild, environmentally friendly conditions. The conversion to MST enhances the utility of the recycled monomer, paving the way for a circular plastic economy and the synthesis of novel, high-value materials.

References

  • Pirillo, V., et al. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. The FEBS Journal. Available at: [Link]

  • Knott, B. C., et al. (2020). Characterization and engineering of a two-enzyme system for plastics depolymerization. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Hao, R., et al. (2024). Engineered Yeasts Displaying PETase and MHETase as Whole-Cell Biocatalysts for the Degradation of Polyethylene Terephthalate (PET). ACS Synthetic Biology. Available at: [Link]

  • Tan, D. (2022). Process development for PETase production and purification. DR-NTU, Nanyang Technological University. Available at: [Link]

  • Sárossy, Z., et al. (2023). Evaluation of parameters affecting recombinant PETase and MHETase activity in PET degradation. ResearchGate. Available at: [Link]

  • Cui, Y., et al. (2023). Current advances in the structural biology and molecular engineering of PETase. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Aherwar, A., et al. (2022). Machine Learning-Based Enzyme Engineering of PETase for Improved Efficiency in Degrading Non-Biodegradable Plastic. bioRxiv. Available at: [Link]

  • Hao, R., et al. (2024). Engineered Yeasts Displaying PETase and MHETase as Whole-Cell Biocatalysts for the Degradation of Polyethylene Terephthalate (PET). PMC. Available at: [Link]

  • Wallace, S., & Tassia, S. (2024). An Examination of the Enzymatic Degradation of PET Plastic via PETase and MHETase. Columbia Junior Science Journal. Available at: [Link]

  • Sagita, C. H., et al. (2023). An Overview into Polyethylene Terephthalate (PET) Hydrolases and Efforts in Tailoring Enzymes for Improved Plastic Degradation. PMC. Available at: [Link]

  • Pirillo, V., et al. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. PubMed. Available at: [Link]

  • Gündoğdu, M. Y., et al. (2020). Investigation of conventional analytical methods for determining conversion of polyethylene terephthalate waste degradation via aminolysis process. ResearchGate. Available at: [Link]

  • Shingwekar, A., et al. (2024). Complete Enzymatic Depolymerization of Polyethylene Terephthalate (PET) Plastic Using a Saccharomyces cerevisiae-Based Whole-Cell Biocatalyst. ACS Publications. Available at: [Link]

  • Shobana, S., et al. (2021). Production Of Plastic Degrading Enzymes From Organisms Isolated From Plastic Polluted Areas. Indian Journal of Environmental Protection. Available at: [Link]

  • Xiang, Q., et al. (2022). Effect of temperature and pH on IsPETasePA and MHETase crude enzyme extract activity. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2020). Enzymatic Remediation of Polyethylene Terephthalate (PET)–Based Polymers for Effective Management of Plastic Wastes: An Overview. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Fagerström, A., et al. (2023). Reaction Pathways for the Enzymatic Degradation of Poly(Ethylene Terephthalate): What Characterizes an Efficient PET-Hydrolase? ChemSusChem. Available at: [Link]

  • Fassbender, P., et al. (2021). An absorbance method for analysis of enzymatic degradation kinetics of poly(ethylene terephthalate) films. Scientific Reports. Available at: [Link]

  • Kumar, A., et al. (2024). Enzymatic degradation pathway of polyethylene terephthalate (PET). ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2022). Current Advances in the Biodegradation and Bioconversion of Polyethylene Terephthalate. MDPI. Available at: [Link]

  • Tournier, V., et al. (2020). Method for the enzymatic degradation of polyethylene terephthalate. Google Patents.
  • Aw, J. Z., et al. (2023). Expression and engineering of PET-degrading enzymes from Microbispora, Nonomuraea, and Micromonospora. Applied and Environmental Microbiology. Available at: [Link]

  • Gangoiti, J., et al. (2022). Enzyme selection, optimization, and production toward biodegradation of post-consumer poly(ethylene terephthalate) at scale. ResearchGate. Available at: [Link]

  • Schroeder, M. A., & D'Amico, E. F. (1978). Terephthalic acid process. Google Patents.
  • Al-Sabagh, A. M., et al. (2023). Recycling of Waste PET into Terephthalic Acid in Neutral Media Catalyzed by the Cracking Zeolite/Alumina Binder Acidic Catalyst. MDPI. Available at: [Link]

  • Edwards, J. T., et al. (2024). Polymorphism Control of Polyethylene Terephthalate (PET) Degradation Product via Mechanochemistry Leads to Accelerated Microbial. bioRxiv. Available at: [Link]

Sources

Application

Application Note: Lab-Scale Purification of Monosodium Terephthalate (MST)

Target Audience: Researchers, Materials Scientists, and Process Chemists Applications: PET Chemical Recycling Intermediates, Metal-Organic Framework (MOF) Synthesis, and Na-Ion Battery Anodes. Mechanistic Grounding: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Process Chemists Applications: PET Chemical Recycling Intermediates, Metal-Organic Framework (MOF) Synthesis, and Na-Ion Battery Anodes.

Mechanistic Grounding: The Chemistry of MST

Monosodium terephthalate (MST, or NaHTPA) is a critical intermediate in the "back-to-monomer" chemical recycling of polyethylene terephthalate (PET)[1] and a highly sought-after precursor for synthesizing sodium-ion battery anodes[2].

The isolation and purification of MST rely heavily on exploiting the acid-base chemistry and differential solubility of terephthalic acid (TPA) and its sodium salts. TPA is a diprotic acid with closely spaced dissociation constants: pKa1​=3.54 and pKa2​=4.46 at 25 °C[3]. Because these values are separated by less than one pH unit, selective isolation of the mono-substituted salt (MST) requires precise pH control.

Causality of Experimental Choices:

  • Solubility Dynamics: Fully protonated TPA is highly insoluble in water (<0.002% at 20 °C)[4],[5]. Conversely, fully deprotonated disodium terephthalate (DST) is highly soluble (~13% w/w)[6]. MST exhibits intermediate, moderate solubility.

  • pH-Driven Precipitation: By starting with a highly soluble DST solution (often derived from the alkaline hydrolysis of PET) and carefully acidifying it to a pH of ~4.0, the equilibrium is forced toward the mono-anion. Because MST is only moderately soluble, it supersaturates and precipitates out of the aqueous phase upon cooling[6]. Dropping the pH below 3.5 risks the co-precipitation of insoluble TPA, ruining the purity of the MST yield[3].

  • Anti-Solvent Washing: MST is insoluble in short-chain alcohols. Washing the crude precipitate with cold ethanol removes highly soluble impurities like ethylene glycol (a byproduct of PET depolymerization) and residual sodium acetate without dissolving the target MST[2],[6].

Experimental Workflow

Workflow for the lab-scale isolation and purification of Monosodium Terephthalate (MST).

Detailed Experimental Protocols

Protocol A: Synthesis and Precipitation of Crude MST

This protocol assumes a starting solution of Disodium Terephthalate (DST), either synthesized from pure TPA and NaOH or recovered from PET saponification.

  • Preparation of DST Solution: Dissolve 10.0 g of DST in 100 mL of deionized water in a 250 mL jacketed glass reactor. Heat the solution to 50 °C under continuous magnetic stirring (400 rpm) to ensure complete dissolution.

  • Controlled Acidification: Insert a calibrated pH probe into the reactor. Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise using a burette or syringe pump.

  • Equilibrium Monitoring: Monitor the pH continuously. As the pH approaches 4.5, reduce the addition rate. Halt the addition exactly when the pH stabilizes between 4.0 and 4.2 .

  • Crystallization: Turn off the heating jacket and allow the solution to cool to room temperature (20 °C), then transfer the flask to an ice bath (4 °C) for 2 hours. A white crystalline precipitate of MST will form.

  • Isolation: Recover the crude MST via vacuum filtration using a Büchner funnel and Whatman No. 1 filter paper.

Protocol B: Solvent Washing and Purification

Self-Validation Note: If the MST was derived from PET waste, ethylene glycol and dyes will be trapped in the crystal lattice or surface moisture. Ethanol washing acts as a highly efficient purification mechanism.

  • Anti-Solvent Wash: While the crude MST is still on the filter paper under vacuum, wash the filter cake with 3 × 20 mL aliquots of ice-cold absolute ethanol[6].

  • Recrystallization (Optional for >99% Purity): Dissolve the washed MST in a minimal volume of boiling deionized water. Slowly add warm ethanol until the solution becomes slightly cloudy (cloud point), then allow it to cool undisturbed to 4 °C overnight.

  • Drying: Transfer the purified MST crystals to a glass Petri dish and dry in a vacuum oven at 60 °C for 12 hours to remove all residual water and ethanol[6].

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical markers used to differentiate MST from its fully protonated (TPA) and fully deprotonated (DST) counterparts.

PropertyTerephthalic Acid (TPA)Monosodium Terephthalate (MST)Disodium Terephthalate (DST)
Chemical Formula C8​H6​O4​ C8​H5​NaO4​ C8​H4​Na2​O4​
Water Solubility (25 °C) Insoluble (<0.002%)[4]ModerateHigh (~13% w/w)[6]
Decomposition Temp (TGA) Sublimes >300 °C~300 - 320 °C[7]~640 - 650 °C[7],[8]
FT-IR: Carbonyl (C=O) Stretch 1685 cm⁻¹ (Strong)[6]1675 cm⁻¹ (Moderate)[6]Absent
FT-IR: Carboxylate (COO⁻) Absent1551 cm⁻¹, 1380 cm⁻¹[6]1551 cm⁻¹, 1380 cm⁻¹[6]

Analytical Troubleshooting & Self-Validation

To ensure the protocol is a self-validating system, researchers must verify that the isolated product is strictly the mono-salt and not a mixture of TPA and DST.

  • Thermogravimetric Analysis (TGA): TGA is the gold standard for validating MST. Because of the difference in the number of functional groups bound to sodium, MST exhibits a distinct mass loss/decomposition at ~320 °C . If your sample shows a stable plateau up to ~640 °C , you have over-basified the solution and isolated DST[7],[8].

  • FT-IR Spectroscopy: Run an ATR-FTIR on the dried powder. Pure MST must show a split signal: a band at 1675 cm⁻¹ (originating from the uncoordinated carboxylic acid) and bands at 1551 cm⁻¹ / 1380 cm⁻¹ (assigned to the asymmetric and symmetric stretching vibrations of the sodium carboxylate)[6]. If the 1675 cm⁻¹ peak is missing, the second carboxylic acid group has been deprotonated, indicating DST contamination.

References

  • Terephthalic Acid | C8H6O4 | CID 7489 - PubChem. National Institutes of Health (NIH). URL: [Link]

  • Terephthalic Acid Manufacturing Process. Scribd. URL:[Link]

  • Effects of Water-Soluble Sodium Compounds on the Microstructure and Combustion Performance of Shengli Lignite. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis of Graphene and Disodium Terephthalate. Khon Kaen University (KKU). URL:[Link]

  • Development of a continuous PET depolymerization process as a basis for a back-to-monomer recycling method. D-NB.info. URL:[Link]

  • Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. RSC Publishing. URL:[Link]

  • US2927130A - Recovery of alkalies and terephthalic acid from aqueous solutions containing alkali salts.Google Patents.
  • Green Chemistry: Microwave-assisted synthesis of sodium carboxylates. RSC Publishing. URL:[Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Methodologies for Monosodium Terephthalate (MST) Analysis

Executive Summary Monosodium terephthalate (MST, C8​H5​NaO4​ ) is a critical chemical species encountered across multiple high-tech domains. It serves as a primary intermediate in the chemical recycling of polyethylene t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monosodium terephthalate (MST, C8​H5​NaO4​ ) is a critical chemical species encountered across multiple high-tech domains. It serves as a primary intermediate in the chemical recycling of polyethylene terephthalate (PET)[1], a structural precursor for advanced Metal-Organic Frameworks (MOFs)[2], and an emerging organic anode material for next-generation sodium-ion batteries[3]. For researchers and drug development professionals, distinguishing MST from its fully protonated counterpart (terephthalic acid, TPA) and fully neutralized form (disodium terephthalate, Na2​TP ) is a persistent analytical challenge.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy framework to characterize MST. By detailing the causality behind solvent selection, pulse sequence parameters, and solid-state techniques, this guide ensures absolute structural and quantitative confidence.

Mechanistic Rationale & Analytical Strategy

Solvent Dynamics and the NMR Timescale

The fundamental challenge in analyzing MST lies in its intermediate solubility. While TPA is highly insoluble in water and Na2​TP is highly soluble, MST occupies a middle ground. Deuterium oxide ( D2​O ) is the optimal solvent for solution-state NMR[2].

Causality of the Spectral Profile: Because the pKa1​ (~3.5) and pKa2​ (~4.4) of terephthalic acid are relatively close, dissolving MST in D2​O creates a dynamic equilibrium. On the NMR timescale, the rapid intermolecular exchange of the remaining proton between carboxylate groups results in a time-averaged, symmetric electronic environment. Consequently, the four aromatic protons do not appear as complex multiplets but rather as a single, time-averaged singlet. The exact chemical shift of this singlet is highly sensitive to the solution's pH, serving as an internal indicator of the protonation state.

Nuclei Selection: Solution vs. Solid-State
  • 1 H and 13 C Solution NMR: Utilized primarily for purity assessment. In PET recycling applications, the absence of an ester methyl peak in the 1 H spectrum is the definitive marker of complete depolymerization and hydrolysis[2].

  • 23 Na Solid-State MAS NMR: In energy storage and MOF applications, solution NMR destroys the crystallographic packing information. Magic-Angle Spinning (MAS) solid-state NMR is mandatory to track the reversible sodiation/desodiation mechanisms and the specific coordination environments of the Na+ ions within the solid lattice[4].

Analytical Workflow Visualization

MST_NMR_Workflow A Monosodium Terephthalate (MST) Sample B Solution-State NMR (1H, 13C) A->B C Solid-State NMR (23Na MAS) A->C D Dissolution in D2O (Solubility & pH Check) B->D E Glovebox Rotor Packing (Moisture Control) C->E F Confirm Hydrolysis (Absence of 3.9 ppm) D->F G Track Sodiation States (-5 to -15 ppm) E->G H Data Validation & Structural Confirmation F->H G->H

Fig 1. NMR analytical workflow for monosodium terephthalate characterization.

Self-Validating Experimental Protocols

Protocol A: Solution-State 1 H and 13 C NMR (Purity & Hydrolysis Verification)

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 15.0 mg of MST and dissolve in 0.6 mL of D2​O (99.9% D) containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal standard.

  • Self-Validation Check: Visually inspect the solution. It must be optically clear. Any turbidity indicates the presence of unreacted, insoluble TPA. If turbid, centrifuge at 10,000 rpm for 5 minutes; the formation of a pellet confirms TPA contamination.

  • Mechanistic Rationale: Over-saturation or the presence of colloidal TPA will cause severe magnetic susceptibility gradients, leading to line broadening and loss of resolution.

Step 2: 1 H NMR Acquisition

  • Action: Acquire data at 400 MHz or 600 MHz at 298 K. Set the relaxation delay ( D1​ ) to 10 seconds and acquire 16 to 32 scans.

  • Mechanistic Rationale: A D1​ of 10 seconds is mandatory. Aromatic protons in rigid, para-substituted systems lack efficient dipole-dipole relaxation pathways, resulting in long longitudinal relaxation times ( T1​ ). A short D1​ will cause incomplete magnetization recovery, destroying the quantitative integrity of the integration.

Step 3: Data Interpretation & Hydrolysis Confirmation

  • Action: Integrate the aromatic singlet at δ 7.8–8.1 ppm against the TSP standard. Inspect the aliphatic region.

  • Mechanistic Rationale: If the MST is sourced from PET recycling, the complete absence of a peak at δ ~3.9 ppm (corresponding to ester methyl groups) definitively confirms 100% hydrolysis[2].

Protocol B: Ex Situ Solid-State 23 Na MAS NMR (Electrochemical State Characterization)

Step 1: Anaerobic Sample Recovery

  • Action: For battery applications, disassemble the Na-ion coin cell inside an argon-filled glovebox ( H2​O < 0.1 ppm, O2​ < 0.1 ppm)[3].

  • Self-Validation Check: The powder must remain dry and free-flowing. Clumping indicates moisture ingress, which will immediately hydrate the Na+ ions and shift the 23 Na resonance, invalidating the electrochemical data.

Step 2: Rotor Packing and Acquisition

  • Action: Pack the MST powder into a 3.2 mm ZrO2​ MAS rotor and seal with a Kel-F cap. Spin at the magic angle at 10–15 kHz. Use a short radiofrequency pulse (e.g., π/12 or 1.0 µs).

  • Mechanistic Rationale: 23 Na is a quadrupolar nucleus (spin I=3/2 ). Using a standard 90° pulse will entangle the central transition (+1/2 to -1/2) with satellite transitions, leading to distorted, non-quantitative line shapes. A short tip-angle pulse ensures selective excitation of the central transition.

Quantitative Data Interpretation

The following table summarizes the diagnostic chemical shifts required to validate MST and differentiate it from common impurities.

NucleusChemical Shift ( δ , ppm)MultiplicityAssignmentDiagnostic Significance
1 H 7.8 – 8.1Singlet (apparent)Aromatic CH Confirms aromatic ring integrity; exact shift is pH-dependent due to dynamic proton exchange[2].
1 H ~3.9SingletEster CH3​ Impurity Marker: Absence confirms complete hydrolysis of PET precursors[2].
13 C 166.6Singlet C=O (Carboxylate)Differentiates the carboxylate salt from unreacted ester carbonyls[1].
13 C 134.4SingletAromatic C (ipso)Sensitive to the protonation state of the attached carboxylate group[1].
13 C 129.4SingletAromatic CH Backbone carbon confirmation[1].
23 Na (ssNMR)-5.0 to -15.0Broad Na+ in latticeTracks sodiation states. Shifts toward -15 ppm indicate highly concentrated –COONa configurations in fully sodiated organic anodes[4].

References

  • Benchchem. "Monosodium terephthalate | 15596-76-6". Benchchem.
  • PMC. "Advances in Organic Anode Materials for Na‐/K‐Ion Rechargeable Batteries". National Institutes of Health.
  • RSC Publishing. "Three-dimensional carbon nanotube networks enhanced sodium trimesic: a new anode material for sodium ion batteries and Na-storage mechanism revealed by ex situ studies". Royal Society of Chemistry.
  • Revue Roumaine de Chimie. "CHEMICAL RECYCLING OF POLYETHYLENE TEREPHTHALATE (PET) WASTE USING SUB- AND SUPERCRITICAL WATER". Revue Roumaine de Chimie.

Sources

Application

Application Note: The Critical Role of Monosodium Terephthalate in the Efficient Alkaline Hydrolysis of PET for Chemical Recycling

Introduction: Addressing the PET Waste Challenge through Chemical Valorization Polyethylene terephthalate (PET) is a cornerstone of the modern packaging and textile industries, valued for its strength, lightness, and cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Addressing the PET Waste Challenge through Chemical Valorization

Polyethylene terephthalate (PET) is a cornerstone of the modern packaging and textile industries, valued for its strength, lightness, and clarity.[1][2] However, the very durability that makes PET so useful also contributes to its persistence in the environment, creating a significant global waste problem. While mechanical recycling is a common practice, it often results in downcycling to lower-quality products.[3] Chemical recycling, specifically alkaline hydrolysis, offers a promising alternative by depolymerizing PET waste back to its constituent monomers: terephthalic acid (TPA) and ethylene glycol (EG).[4][5][6] This process allows for the production of virgin-quality PET, creating a truly circular economy for this ubiquitous polymer.[1][3]

This application note provides an in-depth guide to the alkaline hydrolysis of PET, with a particular focus on the often-overlooked but critical role of monosodium terephthalate (MST) in optimizing the reaction and purification processes. Understanding the interplay between pH, temperature, and the solubility of terephthalic acid and its salts is paramount for achieving high-yield, high-purity TPA recovery.

The Mechanism of Alkaline Hydrolysis: A Stepwise Depolymerization

The alkaline hydrolysis of PET is a saponification reaction where the ester linkages of the polymer chain are cleaved by a hydroxide source, typically sodium hydroxide (NaOH).[1][7] The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester group. This process effectively breaks down the long polymer chains into water-soluble disodium terephthalate (DST) and ethylene glycol.[6][8]

The overall reaction can be summarized as follows:

(C₁₀H₈O₄)n (PET) + 2n NaOH → n Na₂C₈H₄O₄ (Disodium Terephthalate) + n C₂H₆O₂ (Ethylene Glycol)

This initial depolymerization is typically carried out at elevated temperatures, often ranging from 80°C to 220°C, and in an aqueous solution containing 4% to 20% NaOH by weight to ensure efficient reaction kinetics.[4][5]

Diagram: Alkaline Hydrolysis of PET

PET_Hydrolysis PET PET Polymer (C₁₀H₈O₄)n DST Disodium Terephthalate (n Na₂C₈H₄O₄) PET->DST Hydrolysis EG Ethylene Glycol (n C₂H₆O₂) PET->EG Hydrolysis NaOH Sodium Hydroxide (2n NaOH) NaOH->DST NaOH->EG

Caption: General reaction scheme for the alkaline hydrolysis of PET.

The Pivotal Role of Monosodium Terephthalate (MST): A Matter of pH and Solubility

While the primary product of complete alkaline hydrolysis is the highly water-soluble disodium terephthalate, the reality of the process, particularly during the crucial product recovery phase, is more nuanced. The key to understanding and optimizing TPA purification lies in the acid-base chemistry of terephthalic acid and the differential solubility of its protonated and salt forms.

Terephthalic acid is a dicarboxylic acid with two distinct pKa values:

  • pKa₁ ≈ 3.54 [1][4]

  • pKa₂ ≈ 4.46 [1][4]

These values dictate the species present in solution at a given pH. In a highly alkaline environment (pH > 12), the fully deprotonated disodium terephthalate (DST) is the dominant species. As the pH is lowered by the addition of an acid, protonation occurs, leading to the formation of monosodium terephthalate (MST) and subsequently the fully protonated, and poorly soluble, terephthalic acid (TPA).

The formation of MST is a critical intermediate step in the precipitation of TPA. A patent for purifying terephthalic acid notes that when a solution of dissolved terephthalic acid in the presence of sodium acetate is cooled, a portion of it can precipitate as monosodium terephthalate, which can hinder the purification of TPA.[9] This highlights the importance of precise pH control during the acidification step.

Diagram: pH-Dependent Equilibrium of Terephthalate Species

TPA_Equilibrium TPA Terephthalic Acid (TPA) (Insoluble) pH < 3.5 MST Monosodium Terephthalate (MST) (Sparingly Soluble) pH 3.5 - 4.5 TPA->MST + OH⁻ / - H⁺ MST->TPA + H⁺ / - OH⁻ DST Disodium Terephthalate (DST) (Highly Soluble) pH > 4.5 MST->DST + OH⁻ / - H⁺ DST->MST + H⁺ / - OH⁻

Caption: The equilibrium between TPA, MST, and DST is governed by pH.

The significant difference in the solubility of these three species is the cornerstone of the purification strategy.

CompoundChemical FormulaMolar Mass ( g/mol )Solubility in Water
Terephthalic Acid (TPA) C₈H₆O₄166.13Very low (0.017 g/L at 25°C)[10]
Monosodium Terephthalate (MST) C₈H₅NaO₄188.11Sparingly soluble
Disodium Terephthalate (DST) C₈H₄Na₂O₄210.09Highly soluble (~14 wt% at 25°C)[9]

This differential solubility allows for a strategic precipitation process. After the initial alkaline hydrolysis, the reaction mixture contains highly soluble DST. By carefully acidifying the solution, the pH is lowered, converting the DST to the much less soluble TPA, which then precipitates out of the solution and can be collected by filtration. The formation of MST as an intermediate can influence crystal growth and purity, making controlled acidification crucial for obtaining high-quality TPA.

Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis of PET

This protocol details a standard procedure for the chemical recycling of post-consumer PET flakes into terephthalic acid.

1. Materials and Equipment:

  • Materials:

    • Post-consumer PET flakes (washed and dried)

    • Sodium hydroxide (NaOH), pellets or flakes

    • Sulfuric acid (H₂SO₄), concentrated (98%)

    • Distilled or deionized water

    • pH indicator strips or a calibrated pH meter

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Heating mantle with a magnetic stirrer and stir bar

    • Thermometer or thermocouple

    • Beakers and graduated cylinders

    • Buchner funnel and filter paper

    • Vacuum flask and vacuum source

    • Drying oven

2. Procedure:

Part A: Alkaline Hydrolysis

  • Preparation of Alkaline Solution: In a well-ventilated fume hood, prepare a 10% (w/v) NaOH solution by slowly dissolving 50 g of NaOH in 500 mL of distilled water in a beaker. Caution: The dissolution of NaOH is highly exothermic. Allow the solution to cool to room temperature.

  • Reaction Setup: Assemble the reflux apparatus, consisting of the three-neck round-bottom flask, reflux condenser, and thermometer, secured over the heating mantle with a magnetic stirrer.

  • Charging the Reactor: Add 25 g of clean, dry PET flakes to the round-bottom flask.

  • Initiating the Reaction: Carefully pour the cooled 10% NaOH solution into the flask containing the PET flakes. Add a magnetic stir bar.

  • Heating and Reflux: Begin stirring and gently heat the mixture to reflux (approximately 100-110°C). Maintain a gentle reflux for 2-4 hours. The PET flakes will gradually dissolve as the hydrolysis proceeds. The solution will become clear or slightly hazy.

  • Cooling: After the reaction is complete (no visible PET flakes remain), turn off the heat and allow the solution to cool to room temperature.

Part B: Precipitation and Purification of Terephthalic Acid

  • Acidification: While stirring the cooled reaction mixture, slowly and carefully add concentrated sulfuric acid dropwise. Caution: This is an exothermic neutralization reaction. Monitor the pH of the solution periodically using pH strips or a pH meter.

  • Precipitation: Continue adding sulfuric acid until the pH of the solution reaches approximately 2-3. A thick white precipitate of terephthalic acid will form.

  • Digestion: Gently heat the slurry to about 80-90°C for 30 minutes while stirring. This process, known as digestion, encourages the growth of larger crystals, which are easier to filter.

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Set up the Buchner funnel with filter paper over the vacuum flask. Wet the filter paper with distilled water to ensure a good seal.

  • Isolation of TPA: Pour the slurry into the Buchner funnel and apply a vacuum to filter the solid TPA.

  • Washing: Wash the TPA cake on the filter paper with several portions of cold distilled water to remove any residual sodium sulfate and ethylene glycol. Continue washing until the filtrate is neutral to pH paper.

  • Drying: Carefully transfer the purified TPA to a watch glass or crystallization dish and dry it in an oven at 100-110°C until a constant weight is achieved.

3. Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide and sulfuric acid are corrosive. Handle with extreme care and have appropriate spill kits readily available.

  • The reactions are exothermic; control the rate of addition of reagents carefully.

Troubleshooting and Optimization

  • Incomplete PET Dissolution: If PET flakes remain after the specified reaction time, this could be due to insufficient heating, inadequate stirring, or a low concentration of NaOH. Ensure the reaction is maintained at a steady reflux and consider increasing the reaction time or NaOH concentration in subsequent experiments.

  • Low TPA Yield: A low yield of precipitated TPA can result from incomplete hydrolysis or incomplete precipitation. Ensure the final pH after acidification is sufficiently low (pH 2-3) to fully protonate the disodium terephthalate.

  • Discolored Product: The presence of impurities in the post-consumer PET can lead to a discolored final product. A recrystallization step can be employed for further purification. Dissolving the crude TPA in a minimal amount of hot dimethyl sulfoxide (DMSO) followed by the addition of water to induce precipitation can yield a purer, whiter product.

Conclusion

The alkaline hydrolysis of PET is a robust and scalable method for chemical recycling, offering a pathway to a circular economy for this valuable polymer. A thorough understanding of the reaction mechanism, particularly the pH-dependent equilibrium of terephthalic acid and its salts, is essential for process optimization. The formation and properties of monosodium terephthalate, while often an intermediate consideration, play a crucial role in the design of efficient and effective purification protocols. By carefully controlling reaction conditions and the subsequent acidification and precipitation steps, researchers and industry professionals can achieve high yields of pure terephthalic acid, ready for repolymerization into high-quality PET.

References

  • Utilizing Alkaline Hydrolysis to Recover Terephthalic Acid Monomer From PET-Based Textile Waste. The Morganton Scientific.
  • Optimization of Pressurized Alkaline Hydrolysis for Chemical Recycling of Post-Consumer PET Waste. PMC.
  • Alkaline Hydrolysis of Polyethylene Terephthalate at Lower Reaction Temper
  • Sustainable Alkaline Hydrolysis of Polyester Fabric at Low Temper
  • PET Recycling: Technology and Industry Applic
  • An Overview into Polyethylene Terephthalate (PET)
  • ALKALINE HYDROLYSIS OF POLY(ETHYLENE TEREPHTHALATE) RECYCLED FROM THE POSTCONSUMER SOFT-DRINK BOTTLES. Journal of Chemical Technology and Metallurgy.
  • Process for purifying terephthalic acid.
  • Study of Alkaline Hydrolysis of Post Consumed Polyethylene Terephthal
  • Polyethylene Terephthalate (PET) Bottle-to-Bottle Recycling for the Beverage Industry: A Review. PMC.
  • Polyethylene terephthal
  • ALKALINE HYDROLYSIS OF POLYETHYLENE TEREPHTHALATE UNDER MICROWAVE IRRADI
  • Exploring PET: Applications, Hydrolysis, and Anti-Degrad
  • Hydrolysis in PET Bottle Chemical Recycling. GreyB.
  • Key Players in PET Depolymeriz
  • disodium terephthal
  • Chemistry of Terephthalic acid - Powered by XMB 1.9.11. Sciencemadness Discussion Board.
  • Chemical Recycling of PET. FutureBridge.
  • Monosodium terephthal
  • Fast hydrolysis for chemical recycling of polyethylene terephthal
  • Introduction to PET and Its Recycling Journey. ACS Symposium Series.
  • Studies on the Solubility of Terephthalic Acid in Ionic Liquids. PMC.
  • Chemical technology takes PET recycling to the next level. CORDIS.
  • Solubility and Freezing Points of Disodium Terephthalate in W
  • Terephthalic Acid | C8H6O4 | CID 7489. PubChem - NIH.
  • Terephthalic acid. Grokipedia.
  • Terephthalic acid (d
  • US3657330A - Purification of terephthalic acid.
  • Terephthalic acid | 100-21-0. ChemicalBook.
  • Measurement of solubility of terephthalic acid in w
  • Disodium terephthalate | CAS 10028-70-3 | SCBT. Santa Cruz Biotechnology.
  • US4215224A - Removal of dissolved disodium terephthalate from aqueous solution also containing sodium hydroxide.
  • Solubility of Terephthalic Acid in Subcritical Water.
  • Precipitation of Terephthalic Acid from Alkaline Solution: Influence of Temperature and Precipitation Acid.
  • Solubility and Freezing Points of Disodium Terephthalate in Water–Ethylene Glycol Mixtures.
  • Solubility and Freezing Points of Disodium Terephthalate in W
  • Terephthalic acid. Wikipedia.
  • Comparing acidic strength of phthalic acid isomers. Chemistry Stack Exchange.
  • Predicted values of pK a for terephthalic acid (TPA) and...
  • FR2767131A1 - PROCESS FOR RECOVERING TEREPHTHALIC ACID AND, WHERE APPLICABLE, SODIUM FROM SOLUTION OF SODIUM POLYTEREPHTHALATE.
  • Terephthalic acid
  • Precipitation of Terephthalic Acid from Alkaline Solution: Influence of Temperature and Precipitation Acid.
  • How do different temperatures affect the release of chemicals
  • Solubilities of Disodium Terephthalate in Aqueous Solutions of. PDF Free Download.
  • Solubility Table for Water at Temper

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of monosodium terephthalate in PET depolymerization

Welcome to the Advanced Polymer Recycling Technical Support Center . As a Senior Application Scientist, I have developed this portal to assist researchers, materials scientists, and drug development professionals in opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Recycling Technical Support Center . As a Senior Application Scientist, I have developed this portal to assist researchers, materials scientists, and drug development professionals in optimizing the selective depolymerization of polyethylene terephthalate (PET).

While bulk chemical recycling often drives the reaction to complete neutralization—yielding disodium terephthalate (DST, Na₂TP) or terephthalic acid (TPA)—isolating the intermediate monosodium terephthalate (MST, NaTP) requires precise thermodynamic and stoichiometric control. This guide provides the mechanistic theory, validated protocols, and troubleshooting steps needed to maximize your MST yield.

Mechanistic Overview: The Alkaline Hydrolysis Pathway

Alkaline hydrolysis of PET cleaves ester bonds via nucleophilic attack by hydroxide ions[1]. The reaction proceeds sequentially: PET chains are broken down into oligomeric intermediates, which are subsequently hydrolyzed into MST. Because MST contains one neutralized carboxylic acid group and one protonated group, it possesses unique ionic characteristics and a lower thermal decomposition threshold (~260°C–320°C) compared to fully neutralized DST (650°C)[2].

If excess base is present, MST undergoes a rapid secondary deprotonation to form DST[2]. Therefore, isolating MST demands strict adherence to a 1:1 molar ratio of NaOH to PET repeating units[3].

PET_Pathway PET Waste PET (Polymer) NaOH Sub-stoichiometric NaOH + Co-solvent PET->NaOH Oligomers Oligomeric Intermediates NaOH->Oligomers Ester Cleavage MST Monosodium Terephthalate (Target: NaTP) Oligomers->MST 1 eq. OH⁻ DST Disodium Terephthalate (Byproduct: Na2TP) MST->DST >1 eq. OH⁻ (Over-reaction)

Reaction pathway of PET alkaline hydrolysis highlighting the MST intermediate.

Standard Operating Procedure: Co-Solvent Assisted MST Isolation

To achieve a self-validating and reproducible MST yield, this protocol utilizes a co-solvent system. The addition of an alcohol (like n-propanol) enhances the swelling of the hydrophobic PET matrix, lowering the activation energy required for nucleophilic attack and allowing for milder reaction temperatures[4].

Step-by-Step Methodology:

  • Feedstock Preparation: Wash post-consumer PET waste with deionized water and ethanol to remove surface contaminants. Shred the plastic into uniform flakes (< 2 mm) to maximize the surface area available for hydroxide attack.

  • Reagent Formulation (Critical Step): Prepare a solvent mixture of n-propanol and water (e.g., 60:40 vol%)[4]. Calculate the exact moles of PET repeating units (MW = 192 g/mol ). Dissolve precisely 1.0 molar equivalent of NaOH into the solvent.

    • Causality: Limiting NaOH to exactly 1.0 equivalent prevents the secondary neutralization of the carboxylic acid group, thermodynamically arresting the reaction at the monosodium state[3].

  • Depolymerization: Transfer the PET flakes and the alkaline co-solvent mixture into a pressurized reactor (e.g., a Parr reactor). Heat the mixture to 70°C with continuous, high-shear mechanical stirring (400 rpm) for 45–60 minutes[4].

  • Quenching and Filtration: Rapidly cool the reactor to room temperature using an ice bath to halt the reaction kinetics. Filter out any unreacted PET and insoluble oligomers.

  • Crystallization: Concentrate the filtrate under reduced pressure. MST will precipitate out of the solution. Wash the precipitate with cold ethanol to remove residual ethylene glycol and unreacted NaOH.

  • System Validation (TGA): Run Thermogravimetric Analysis (TGA) on the dried product. A primary mass loss event at ~260°C–320°C confirms the presence of MST, whereas a peak at 650°C indicates DST contamination[2][5].

Troubleshooting Guides & FAQs

Q1: My yield analysis shows a high concentration of disodium terephthalate (DST) instead of MST. How do I correct this? A: This is a stoichiometric and mass-transfer issue. Even if you added exactly 1.0 equivalent of NaOH globally, localized high concentrations of NaOH at the solid-liquid interface can drive the reaction forward to DST[1]. Solution: Increase the agitation speed to eliminate local concentration gradients. Alternatively, utilize a fed-batch approach where the NaOH solution is metered into the reactor slowly over the first 20 minutes of the heating cycle, ensuring the local pH never spikes high enough to favor the second deprotonation.

Q2: The depolymerization is incomplete, and I have a large mass of unreacted PET flakes. Should I increase the temperature? A: Increasing temperature above 150°C in an aqueous system without a co-solvent will increase conversion but severely compromises selectivity, pushing the equilibrium toward DST[6]. Solution: Instead of increasing temperature, optimize the co-solvent ratio. Using a 60% n-propanol/water mixture swells the PET polymer chains, increasing the free volume for hydroxide penetration at mild temperatures (70°C) without over-driving the reaction[4].

Q3: How can I analytically differentiate between MST and DST in my final powder? A: Because both are white crystalline powders, visual inspection is insufficient. Solution: Use Thermogravimetric Analysis (TGA) or Fourier-transform infrared spectroscopy (FTIR). MST (NaTP) exhibits a distinct decomposition node at approximately 260°C due to the protonated carboxylic acid group. In contrast, fully neutralized DST (Na₂TP) is highly thermally stable and does not decompose until ~650°C[2][5]. On an FTIR spectrum, look for the O-H stretching band of the carboxylic acid group around 3102 cm⁻¹ in MST, which is completely absent in pure DST[5].

Quantitative Data: Impact of Reaction Conditions on Depolymerization

The table below summarizes how varying reaction parameters influence the final product state. Note that standard recycling protocols use excess NaOH (>2.0 eq) to force complete conversion to DST, which is counterproductive when MST is the target.

Reaction SystemTemperature (°C)NaOH:PET Molar RatioTime (min)Primary Product / Conversion
Aqueous NaOH (Pressurized) 1502.0240>95% Conversion (DST favored)[6]
Aqueous NaOH (Microwave) 220>2.0599% Conversion (DST favored)[7]
n-Propanol/Water (60:40) 701.0 (Adjusted)4591.4% Conversion (MST favored)[4]
Extruder (Continuous) 120–1602.0~6>60% Conversion (DST favored)[8]

References

  • Source: google.com (Patents)
  • Optimization of Pressurized Alkaline Hydrolysis for Chemical Recycling of Post-Consumer PET Waste Source: nih.gov (PMC) URL:[Link]

  • Chemical Upcycling of Waste Polyethylene Terephthalate via Cosolvent-Assisted Alkaline Hydrolysis Source: scielo.org.mx URL:[Link]

  • Development of a continuous PET depolymerization process as a basis for a back-to-monomer recycling method Source: researchgate.net URL:[Link]

  • PMP5-1: Graphene and Disodium Terephthalate Synthesis Source: kku.ac.th URL:[Link]

Sources

Optimization

troubleshooting monosodium terephthalate crystallization issues

Overview Welcome to the Technical Support Center for Monosodium Terephthalate (MST, also known as NaTP) crystallization. MST is a highly versatile compound, utilized as an advanced nucleating agent for polyesters (such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for Monosodium Terephthalate (MST, also known as NaTP) crystallization. MST is a highly versatile compound, utilized as an advanced nucleating agent for polyesters (such as PET and PTT)[1] and as a high-capacity anode material in rechargeable sodium-ion batteries[2]. However, isolating phase-pure MST is notoriously challenging due to the narrow thermodynamic stability window between terephthalic acid (TPA) and disodium terephthalate (DSTP)[3]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to resolve your crystallization bottlenecks.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my MST crystallization yield a heterogeneous mixture of TPA and DSTP instead of pure MST? Causality: The formation of MST is governed by a delicate pH equilibrium. TPA is a diprotic acid. If the reaction pH drops below 3.5, the equilibrium shifts heavily toward the fully protonated, highly insoluble TPA[4]. Conversely, if the pH exceeds 5.0, the second carboxylic group deprotonates, yielding highly water-soluble DSTP[4]. Aqueous systems often suffer from local concentration gradients during base addition, leading to disproportionation. Solution: Abandon purely aqueous reactive crystallization if phase purity is critical. Instead, utilize a polar aprotic solvent system like Dimethyl Sulfoxide (DMSO). When TPA is partially neutralized with NaOH in DMSO, the resulting MST spontaneously precipitates due to its specific insolubility in the DMSO matrix, preventing further reaction into DSTP[5].

Q2: My MST crystals are highly agglomerated and under 10 μm in size. How can I improve the crystal habit and flowability? Causality: Fine, highly agglomerated crystals are the hallmark of a nucleation-dominated crystallization regime. When supersaturation is generated too rapidly (e.g., via single-feed batch precipitation), massive primary nucleation occurs. The resulting high-surface-energy fines agglomerate to minimize their thermodynamic footprint[4]. Solution: Transition to a double-feed semi-batch crystallization process to maintain a constant pH and controlled supersaturation[4]. To further increase the crystal size to the optimal 50–150 μm range required for downstream processing, implement a thermal cooling-heating cycle (Ostwald ripening). The thermal cycling selectively dissolves the fines and deposits their mass onto the larger, thermodynamically stable nuclei[6].

Q3: I am synthesizing MST via the saponification of dimethyl terephthalate (DMT). Why am I seeing organic impurities trapped in the crystal lattice? Causality: Saponification of DMT is a sequential, two-step alkaline hydrolysis. If crystallization is induced before the first ester group is fully hydrolyzed, unreacted DMT or monomethyl terephthalate intermediates co-precipitate and become occluded within the MST crystal lattice[3]. Solution: Monitor the evolution of methanol as a reaction progress indicator. Do not initiate crystallization until methanol evolution has completely ceased[1]. Additionally, conduct the saponification in a non-aqueous solvent (e.g., toluene) where the intermediates remain soluble, allowing selective isolation of the monosodium salt[3].

Part 2: Quantitative Data & Crystallization Parameters

To facilitate experimental design, the physicochemical boundaries of terephthalate species are summarized below.

Table 1: Physicochemical & Solubility Parameters of Terephthalate Species

SpeciesChemical FormulaSolubility in Water (25°C)Decomposition Temp.Optimal Isolation pH
Terephthalic Acid (TPA) C₈H₆O₄< 0.02 g/L> 300°C (Sublimes)< 3.0
Monosodium Terephthalate (MST) C₈H₅NaO₄Moderate (Precipitates)~ 320°C4.0 – 4.5
Disodium Terephthalate (DSTP) C₈H₄Na₂O₄~ 150 g/L~ 640°C> 6.0

Table 2: Effect of pH on Mean Crystal Size Distribution (CSD)[4]

Reactive Crystallization pHMean Crystal Size (μm)Dominant Mechanism
pH 3.0 10.34 μmRapid Nucleation & Agglomeration
pH 4.0 9.42 μmMixed Nucleation / Growth
pH 5.0 6.03 μmHigh Supersaturation / Fines

Part 3: Self-Validating Experimental Protocols

Protocol A: DMSO-Mediated Synthesis and Crystallization of Phase-Pure MST

Rationale: This protocol exploits the differential solubility of terephthalate salts in polar aprotic solvents to bypass the aqueous disproportionation issue[5].

  • Dissolution: Suspend 10.0 g of high-purity TPA in 100 mL of anhydrous Dimethyl Sulfoxide (DMSO) in a jacketed reactor.

  • Neutralization: Under vigorous mechanical stirring (400 rpm), slowly add 1.0 molar equivalent of NaOH (provided as a highly concentrated aqueous solution) dropwise over 30 minutes.

  • Precipitation: As the monosodium terephthalic acid forms, it will spontaneously precipitate from the DMSO matrix[5]. Maintain stirring for an additional 2 hours to ensure complete reaction.

  • Isolation: Filter the white precipitate under vacuum.

  • Validation Checkpoint (Self-Validation): Wash the filter cake with 50 mL of cold deionized water. If DSTP impurity is present, it will dissolve in the water wash. The remaining solid is pure MST.

  • Drying: Dry the isolated MST in a vacuum oven at 105°C overnight.

Protocol B: Crystal Size Enlargement via Thermal Cycling

Rationale: Utilizes Ostwald ripening to eliminate fines and grow crystals to the 50–150 μm range required for industrial handling[6].

  • Slurry Preparation: Suspend the fine MST crystals (from Protocol A) in water to create a 7–13 wt% slurry. Adjust the pH strictly to 5.0 using a dilute acid/base[6].

  • Heating Phase: Heat the reactor to the maximum crystallization temperature (e.g., 85°C) at a rate of 2°C/min. Hold for 15 minutes to dissolve the high-surface-energy fines.

  • Cooling Phase: Cool the system to the minimum crystallization temperature (e.g., 25°C) at a controlled rate of 0.5°C/min to promote deposition onto existing nuclei.

  • Cycling: Repeat the heating-cooling cycle 5 to 8 times[6].

  • Validation Checkpoint: Extract a 1 mL aliquot and observe under an optical microscope. The crystal habit should transition from amorphous agglomerates to distinct, block-like crystals >50 μm.

  • Recovery: Filter at the maximum crystallization temperature, wash with cold water, and dry[6].

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the logical pathways and critical pH decision gates during the reactive crystallization of MST.

MST_Workflow Start Start: TPA + NaOH (Solvent Matrix) React Reactive Crystallization Process Start->React pH_Gate Critical Control: pH Monitoring React->pH_Gate Err_Low pH < 3.5 Failure: TPA Precipitation pH_Gate->Err_Low Acidic Shift Err_High pH > 5.0 Failure: DSTP Formation pH_Gate->Err_High Alkaline Shift Success_Nuc pH 4.0 - 4.5 Success: MST Nucleation pH_Gate->Success_Nuc Optimal Range Err_Low->React Add Base Err_High->React Add Acid Cycling Thermal Cycling (Ostwald Ripening) Success_Nuc->Cycling End Phase-Pure MST (50-150 μm Crystals) Cycling->End Filtration & Drying

Mechanistic workflow and pH decision gates for MST reactive crystallization.

References

  • Benchchem. "Monosodium terephthalate | 15596-76-6". Benchchem. 3

  • Google Patents. "Nucleating agent for polyesters - US6245844B1". 1

  • Google Patents. "Crystallization method for purified terephthalic acid - WO2025000111A1". 6

  • Marlena, B., Sulistyo, H., & Rochmadi, R. "Investigation of Crystal Size Distribution in Purification of Terephthalic Acid from Polyester Textile Industry Waste by Reactive Crystallization". Indonesian Journal of Chemistry / ResearchGate. 4

  • OAE Publishing. "Electroactive organics as promising anode materials for rechargeable lithium ion and sodium ion batteries". 2

  • Google Patents. "Nucleating agents for poly(ethylene terephthalate) - US5356972A". 5

Sources

Troubleshooting

Technical Support Center: Monosodium Terephthalate (NaHTP) Synthesis &amp; Purification

Welcome to the Technical Support Center for the synthesis and purification of monosodium terephthalate (NaHTP). This guide is designed for researchers, materials scientists, and drug development professionals. It provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of monosodium terephthalate (NaHTP). This guide is designed for researchers, materials scientists, and drug development professionals. It provides mechanistic troubleshooting, root-cause analyses, and validated protocols to eliminate common impurities such as 4-carboxybenzaldehyde (4-CBA), disodium terephthalate (Na2TP), and unreacted terephthalic acid (TPA).

Section 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why am I getting a mixture of monosodium and disodium terephthalate instead of pure monosodium terephthalate? Root Cause & Causality: Terephthalic acid (TPA) contains two carboxyl groups with close pKa values. When neutralizing TPA with sodium hydroxide (NaOH), it is exceptionally easy to overshoot the first equivalence point. If the local concentration of NaOH is too high, or if the molar ratio exceeds 1:1, the highly soluble disodium terephthalate (Na2TP) forms alongside the target NaHTP. Validation & Solution: Maintain a strict 1:1 molar stoichiometry and continuously monitor the pH, targeting a final pH of 7.0–8.0[1]. To self-validate your product, perform Thermogravimetric Analysis (TGA): pure NaHTP exhibits a distinct decomposition mass loss at approximately 320°C, whereas Na2TP remains stable up to 640°C[2].

Speciation TPA Terephthalic Acid (TPA) pH < 3.5 Insoluble Impurity NaHTP Monosodium Terephthalate pH 7.0 - 8.0 Target Product TPA->NaHTP + 1.0 eq NaOH Na2TP Disodium Terephthalate pH > 9.0 Soluble Impurity NaHTP->Na2TP + 1.0 eq NaOH (Over-titration)

pH-dependent speciation logic for terephthalic acid neutralization.

Q2: My starting TPA is contaminated with 4-carboxybenzaldehyde (4-CBA). How does this affect synthesis, and how do I remove it? Root Cause & Causality: 4-CBA is a ubiquitous intermediate impurity formed during the commercial oxidation of p-xylene[3]. Because it lacks a second carboxyl group, 4-CBA acts as a chain terminator in downstream polymerizations and disrupts the crystalline lattice of NaHTP. Validation & Solution: Do not attempt to synthesize NaHTP directly from crude TPA. Instead, purify the TPA first by dissolving it in hot water and performing catalytic hydrogenation over a Palladium catalyst. This reduces 4-CBA to p-toluic acid, which is highly soluble and easily washed away from the recrystallized TPA[3]. Alternatively, if sourcing TPA from recycled PET textiles, reactive crystallization via metal-organic framework (MOF) intermediates can effectively separate TPA from complex dyes and additives[4].

Q3: How can I efficiently separate unreacted TPA from the synthesized NaHTP? Root Cause & Causality: TPA is highly insoluble in water at room temperature, while NaHTP has moderate solubility, and Na2TP is highly soluble. Validation & Solution: Leverage these thermodynamic solubility differences. By heating the reaction mixture to 80–100°C, NaHTP fully dissolves. Any remaining solid is likely unreacted TPA, which can be removed via hot filtration[5]. Subsequent controlled cooling of the filtrate will selectively crystallize the pure NaHTP.

Section 2: Quantitative Data Summaries

To ensure robust quality control, cross-reference your synthesized materials against the established physicochemical markers in Table 1.

Table 1: Physicochemical Properties and Impurity Markers of Terephthalate Species

CompoundFormulaWater Solubility (25°C)TGA Decomposition TempKey FTIR Markers
Terephthalic Acid (TPA) C₈H₆O₄InsolubleSublimes >300°C1680 cm⁻¹ (C=O, free acid)
Monosodium Terephthalate (NaHTP) C₈H₅O₄NaModerate~320°C[2]1680 cm⁻¹ & 1550 cm⁻¹
Disodium Terephthalate (Na2TP) C₈H₄O₄Na₂Highly Soluble~640°C[2]1550 cm⁻¹ (COO⁻, sodium salt)
4-Carboxybenzaldehyde (4-CBA) C₈H₆O₃LowN/A1700 cm⁻¹ (Aldehyde C=O)

Section 3: Validated Experimental Protocols

The following self-validating protocols guarantee the elimination of upstream impurities and the precise stoichiometric formation of NaHTP.

Protocol A: Catalytic Purification of Crude TPA (Pre-Synthesis)

Objective: Eliminate 4-CBA and colored impurities from crude TPA.

  • Suspension: Suspend crude TPA in deionized water at a ratio of 1:10 (w/v).

  • Dissolution: Heat the suspension to 100°C in a pressure vessel until the TPA is fully dissolved.

  • Hydrogenation: Introduce a Palladium on Carbon (Pd/C) catalyst and pressurize the vessel with H₂ gas[3].

  • Reaction: Stir for 2 hours to selectively reduce 4-CBA into highly soluble p-toluic acid.

  • Crystallization: Filter out the Pd/C catalyst while hot, then cool the filtrate to 25°C. Pure TPA will crystallize, leaving p-toluic acid in the mother liquor.

  • Isolation: Filter and wash the purified TPA crystals with cold deionized water, then dry.

Protocol B: Stoichiometric Synthesis of High-Purity NaHTP

Objective: Synthesize NaHTP while preventing Na2TP formation and isolating unreacted TPA.

  • Dispersion: Disperse 1.0 mole of the purified TPA in a 50% ethanol/water solvent system.

  • Neutralization: Slowly add exactly 1.0 mole of NaOH (as a 1M aqueous solution) dropwise under continuous stirring[1].

  • pH Control: Continuously monitor the pH. Terminate the NaOH addition strictly when the pH stabilizes between 7.0 and 8.0[1].

  • Thermal Dissolution: Heat the mixture to 80°C to ensure complete reaction and fully dissolve the formed NaHTP.

  • Hot Filtration: Immediately filter the hot solution to remove any insoluble, unreacted TPA[5].

  • Controlled Cooling: Cool the filtrate gradually to 4°C. Pure NaHTP will crystallize, while any trace Na2TP impurities will remain dissolved in the supernatant.

  • Isolation & Drying: Recover the NaHTP crystals via vacuum filtration and dry in a vacuum oven at 150°C for 4 hours to remove residual moisture without triggering decomposition[6].

Workflow Step1 1. Crude TPA Sourcing (Contains 4-CBA) Step2 2. Catalytic Hydrogenation (Pd/C, 100°C) Step1->Step2 Remove 4-CBA Step3 3. Partial Neutralization (1:1 NaOH, pH 7.5) Step2->Step3 Purified TPA Step4 4. Hot Filtration (Removes Unreacted TPA) Step3->Step4 Reaction Mix Step5 5. Controlled Cooling (Crystallizes NaHTP) Step4->Step5 Filtrate Step6 6. Vacuum Drying (Pure NaHTP Isolated) Step5->Step6 Isolate Crystals

Step-by-step experimental workflow for NaHTP synthesis and impurity removal.

Sources

Optimization

Technical Support Center: Monosodium Terephthalate (MST) Stability &amp; Precipitation Management

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the unexpected precipitation of terephthalate salts during drug formulation, PET depolymerization r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the unexpected precipitation of terephthalate salts during drug formulation, PET depolymerization recycling, and the synthesis of organic anodes for sodium-ion batteries.

This guide is designed to provide researchers and drug development professionals with a mechanistic understanding of monosodium terephthalate (MST) behavior, supported by field-proven troubleshooting protocols and authoritative physicochemical data.

Knowledge Base & FAQs: Mechanistic Troubleshooting

Q: Why does my monosodium terephthalate (MST) precipitate unexpectedly when my buffer pH drops below 5.0? A: This is a direct consequence of the acid dissociation constants (pKa) of terephthalic acid. The molecule has two carboxylic acid groups with pKa values of 3.51 and 4.46 at 25°C[1][2]. When the pH of your system drops below 5.0 (approaching pKa2), the fully soluble disodium terephthalate begins to protonate into monosodium terephthalate[3]. Mechanistically, this partial protonation introduces strong intermolecular hydrogen bonding between the protonated carboxylic acid of one molecule and the carboxylate of another. This network significantly reduces the molecule's hydration sphere, causing MST to exceed its solubility limit and precipitate out of the aqueous phase[4].

Q: How can I analytically differentiate between an MST precipitate and a fully protonated terephthalic acid (TPA) precipitate? A: While both present as white crystalline solids, they can be differentiated through Thermogravimetric Analysis (TGA) or diagnostic pH titration. TGA is the most definitive method: MST exhibits two distinct decomposition nodes at approximately 260°C and 650°C, whereas pure disodium terephthalate only shows mass loss near 650°C[5]. Alternatively, if you resuspend the precipitate in distilled water, a resulting equilibrium pH of ~3.3 to 4.0 indicates the presence of the monosodium salt, while a pH < 3.0 indicates fully protonated TPA[6].

Q: I am synthesizing organic anodes for Na-ion batteries. How do I ensure I am getting pure disodium terephthalate (Na2TP) instead of an MST/Na2TP mixture? A: During the reaction between terephthalic acid and sodium hydroxide, incomplete deprotonation frequently leads to the formation of the monosubstituted salt (MST)[3]. To ensure complete conversion to Na2TP, you must maintain a strict stoichiometric excess of NaOH and keep the reaction pH well above 7.0. Post-synthesis, purifying the compound by recrystallization in ethanol will isolate pure Na2TP, which can be validated by the elimination of the 260°C TGA decomposition peak[5].

Quantitative Data: pH-Dependent Speciation

To predict and control precipitation, you must understand the thermodynamic boundaries of your system. The following table summarizes the speciation of terephthalate as a function of pH.

Chemical SpeciesMolecular FormulaDominant pH RangeSolubility (Water, 20°C)Key Application / System Issue
Disodium Terephthalate C₈H₄Na₂O₄pH > 5.5Highly SolubleStable aqueous formulations; Na-ion battery precursor.
Monosodium Terephthalate C₈H₅NaO₄pH 3.5 – 5.0Sparingly SolubleIntermediate precipitate; Sustainable organic anode material.
Terephthalic Acid (TPA) C₈H₆O₄pH < 3.5~15 mg/LPET precursor; Highly insoluble system contaminant.

System Workflows & Logic

The following diagram illustrates the causality between system pH, protonation states, and precipitation events. Use this logic to predict phase changes in your formulations.

MST_Speciation Na2TP Disodium Terephthalate (Fully Soluble Phase) pH_5 pH < 5.0 (Approaching pKa2: 4.46) Na2TP->pH_5 NaTP Monosodium Terephthalate (MST) (Partial Deprotonation) pH_5->NaTP Protonation Precip_MST MST Precipitation (Intermediate Solubility) NaTP->Precip_MST Conc. > Solubility Limit pH_3 pH < 3.5 (Approaching pKa1: 3.51) NaTP->pH_3 Further Acidification TPA Terephthalic Acid (TPA) (Fully Protonated) pH_3->TPA Protonation Precip_TPA TPA Precipitation (~15 mg/L Solubility) TPA->Precip_TPA Immediate Precipitation

pH-dependent speciation and precipitation pathways of terephthalate salts.

Self-Validating Experimental Protocols

Protocol A: Rescue Workflow for Unwanted MST Precipitation in Formulations

Causality: Unintended acidification (e.g., from atmospheric CO₂ absorption or the addition of an acidic Active Pharmaceutical Ingredient) triggers MST formation. This protocol reverses the protonation to rescue the formulation.

  • Step 1: Diagnostic pH Measurement. Measure the pH of the turbid suspension. A pH between 3.5 and 5.0 confirms the presence of MST.

  • Step 2: Titration for Solubilization. Slowly add 0.1 M NaOH under continuous magnetic stirring. The addition of base shifts the equilibrium back toward the fully deprotonated, highly soluble disodium state.

  • Step 3: Optical Validation (Self-Check). Monitor the solution's turbidity. The system is self-validating: complete clarification of the solution confirms the successful conversion of MST back to disodium terephthalate.

  • Step 4: Buffer Replacement (If Applicable). If your experimental design strictly requires a pH < 5.0, terephthalate is fundamentally incompatible. Substitute with a buffer possessing a lower pKa and higher low-pH solubility, such as citrate or acetate.

Protocol B: Controlled Synthesis and Precipitation of MST

Causality: MST is intentionally precipitated for use as a sustainable organic anode material in energy storage research[7]. Controlled acidification ensures phase purity and optimal crystal habit.

  • Step 1: Alkaline Dissolution. Dissolve 0.30 M terephthalic acid in an ethanol/water mixture containing a stoichiometric excess of NaOH (e.g., 0.63 M) to form a clear solution of disodium terephthalate[5].

  • Step 2: Controlled Acidification. Slowly introduce a mild acid (or CO₂ gas) into the cold saturated solution. As the pH approaches 4.0, MST will begin to nucleate and precipitate[4].

  • Step 3: Isothermal Aging. Hold the suspension at 20°C for 2 hours. This allows for Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger ones, improving downstream filtration efficiency.

  • Step 4: Filtration and Thermal Verification (Self-Check). Filter the white precipitate and wash with cold ethanol. Validate the phase purity using TGA; the presence of a distinct decomposition peak at 260°C confirms the successful synthesis of monosodium terephthalate, distinguishing it from the disodium salt[5].

References

  • Source: grokipedia.
  • Source: lookchem.
  • Source: chemicalbook.
  • Source: google.com (Google Patents)
  • PMP5-1 (TGA Analysis of NaTP and Na2TP)
  • Source: nih.gov (PMC)
  • Source: rsc.org (Green Chemistry)

Sources

Troubleshooting

overcoming steric hindrance with monosodium terephthalate ligands

Welcome to the Technical Support Center for Advanced Ligand Coordination . As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the complex thermodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Ligand Coordination . As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the complex thermodynamic and kinetic challenges associated with metal-organic framework (MOF) synthesis and polymer conjugation.

Monosodium terephthalate (MST) is a highly valuable, asymmetric ligand. Because it possesses one pre-deprotonated sodium carboxylate and one protonated carboxylic acid, it offers step-wise coordination capabilities crucial for developing biodegradable medical polymers and targeted drug delivery vehicles[1]. However, its rigid, planar aromatic backbone makes it highly susceptible to steric hindrance , which can derail crystallization, block pore channels, and lead to amorphous kinetic traps.

This guide provides field-proven, self-validating strategies to overcome these steric barriers.

Troubleshooting Guide & FAQs

Q1: Why do my MST-based syntheses yield amorphous precipitates instead of crystalline frameworks when using bulky metal precursors? Causality: The rigid, planar structure of the MST backbone lacks the rotational flexibility required to accommodate sterically demanding leaving groups. When reacted with bulky precursors like iron(III) acetylacetonate (Fe(acac)₃), the massive acetylacetonate ligands physically clash with the terephthalate ring[2]. This steric hindrance prevents the formation of extended coordination bonds, trapping the system in an amorphous, kinetically favored state. Solution: Substitute the bulky precursor with a smaller halide salt (e.g., FeCl₃) to reduce steric crowding at the metal coordination sphere, or increase the solvothermal temperature to provide the thermodynamic activation energy needed to overcome the rotational barrier[2].

Q2: How does steric hindrance affect the performance of MST in drug delivery and biological applications? Causality: In drug delivery, MST is utilized to build porous MOF carriers or biodegradable polymers[1]. However, when the structural packing of the network is too dense due to steric clashes between the rigid linkers and the metal nodes, the resulting pore channels become severely restricted[3]. This structural crowding blocks the diffusion of macromolecular drug payloads into the pores and limits the insertion of critical ions[4]. Solution: Employ a mixed-ligand strategy. Introducing a flexible, aliphatic secondary ligand reduces the steric hindrance at the coordination sphere, allowing the framework to adopt a more open, porous conformation suitable for payload encapsulation[5].

Q3: Can I functionalize the terephthalate ring of MST to improve solubility without causing steric clashes? Causality: Adding massive substituents (e.g., bulky nitro or bromo groups) directly to the terephthalate benzene ring introduces severe intra-framework steric hindrance during the assembly of the heterometallic nodes[6]. The massive substituents physically block the approaching metal centers, often forcing the framework to fragment into lower-dimensionality structures. Solution: Use asymmetric or smaller substituents (like amino or methyl groups), or utilize a coordination modulator to slow the reaction rate, giving the bulky functional groups time to orient themselves into low-energy, non-clashing conformations.

Step-by-Step Methodology: Modulator-Assisted Solvothermal Synthesis

To bypass kinetic traps caused by steric hindrance, we utilize a Modulator-Assisted Solvothermal Protocol . This method uses a competing monocarboxylic acid to slow the coordination rate, allowing the system to thermodynamically correct steric clashes.

  • Step 1: Precursor Dissolution Dissolve 1.0 mmol of MST in 10 mL of N,N-dimethylformamide (DMF) under continuous stirring at 40°C. Self-Validation Check: The solution must become completely transparent. Any residual cloudiness indicates incomplete dissolution of the sodium salt, which will seed amorphous, sterically crowded aggregates.

  • Step 2: Modulator Integration Add 5.0 mmol of glacial acetic acid (the modulator) to the MST solution. Causality: The acetic acid competes with the MST carboxylates for metal coordination sites, slowing down the reaction rate and preventing rapid, sterically crowded oligomerization.

  • Step 3: Metal Addition Slowly add 1.0 mmol of the metal precursor (e.g., FeCl₃) dissolved in 5 mL of DMF dropwise over 10 minutes. Self-Validation Check: Monitor the solution's pH. A stable pH of ~4.5–5.0 confirms the buffering effect of the modulator. If the pH drops below 3.0, the MST will fully protonate into insoluble terephthalic acid, halting the coordination entirely.

  • Step 4: Solvothermal Activation Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 120°C for 24 hours. Causality: Elevated temperatures provide the thermodynamic energy required for the rigid terephthalate ligands to rotate, break weak kinetic bonds, and overcome the steric energy barrier to form a defect-free crystalline lattice.

  • Step 5: Washing and Activation Cool to room temperature at a rate of 5°C/hour. Isolate the crystals via centrifugation, wash sequentially with DMF and ethanol to remove the modulator, and dry under vacuum at 80°C.

Quantitative Data: Impact of Steric Interventions

The table below summarizes the quantitative improvements in framework yield and porosity when applying specific interventions to overcome MST steric hindrance.

Intervention StrategyPrecursor / Ligand SystemSteric Hindrance IssueYield (%)Surface Area (m²/g)
Direct Mixing (Control) Fe(acac)₃ + MSTBulky acetylacetonate leaving groups prevent coordination[2]< 15% (Amorphous)< 50
Precursor Substitution FeCl₃ + MSTReduced steric bulk at the metal coordination sphere[2]78%850
Modulator Addition Fe(NO₃)₃ + MST + Acetic AcidRapid oligomerization causing kinetic trapping85%1,200
Ring Functionalization Nitro-MST + Zn²⁺Massive substituents block pore channels[6]45%300
Solvothermal Tuning Th⁴⁺ + MST (150°C)High coordination number (10-fold) crowding[3]92%1,450

Pathway Visualization

The following logical workflow illustrates the pathways for resolving steric hindrance during the synthesis of MST-based coordination networks.

G A Monosodium Terephthalate (MST) C Steric Clash (Amorphous Network) A->C Direct Reaction B Bulky Metal Precursor (e.g., Fe(acac)3) B->C Direct Reaction D Modulator Addition (Acetic Acid) C->D Kinetic Control E Thermal Activation (Solvothermal Tuning) C->E Thermodynamic Control F Crystalline Coordination (Target MOF/Polymer) D->F Ligand Exchange E->F Overcome Energy Barrier

Workflow for resolving steric hindrance in MST-based coordination networks.

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Optimization

Technical Support Center: Optimizing Reaction Conditions for Monosodium Terephthalate (NaHBDC) MOFs

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of monosodium terephthalate (NaHBDC) and its integration into Metal-Organic Frameworks (MOFs) and coordination polymers. Designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of monosodium terephthalate (NaHBDC) and its integration into Metal-Organic Frameworks (MOFs) and coordination polymers. Designed for researchers and drug development professionals, this guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure phase purity and optimal electrochemical performance.

Part 1: Mechanistic Insights & Causality

The synthesis of monosodium terephthalate (NaHBDC) from terephthalic acid (H₂BDC) is fundamentally governed by strict acid-base chemistry. Terephthalic acid possesses two carboxylic acid groups with relatively low and closely spaced pKa​ values of 3.51 and 4.82[1].

Because these dissociation constants are separated by less than 1.5 units, thermodynamic drift toward the fully deprotonated disodium phase (Na₂BDC) is a constant risk during synthesis. When engineering MOFs or organic battery anodes, the presence of the mono-protonated phase (NaHBDC) is critical, as it crystallizes in a distinct triclinic P1ˉ space group, whereas the disodium salt forms a monoclinic P21​/c structure[1]. To kinetically trap the monosodium phase and prevent over-deprotonation, we must tightly control the stoichiometric equivalents of the base (NaOH) and utilize rapid heating profiles, such as microwave irradiation, rather than prolonged solvothermal refluxing.

Deprotonation H2BDC Terephthalic Acid (H2BDC) NaOH1 + 1 eq. NaOH pH ~ 4.0 H2BDC->NaOH1 pKa1 = 3.51 NaHBDC Monosodium Terephthalate (NaHBDC) Phase P1̄ NaOH1->NaHBDC Partial Deprotonation NaOH2 + 1 eq. NaOH pH > 7.0 NaHBDC->NaOH2 pKa2 = 4.82 Na2BDC Disodium Terephthalate (Na2BDC) Phase P21/c NaOH2->Na2BDC Full Deprotonation

Fig 1. pH-dependent deprotonation pathway of terephthalic acid to monosodium terephthalate.

Part 2: Quantitative Data & Phase Properties

To successfully troubleshoot your synthesis, you must be able to differentiate the target NaHBDC phase from unreacted precursors and over-reacted byproducts. The table below summarizes the critical physicochemical markers for validation.

PropertyTerephthalic Acid (H₂BDC)Monosodium Terephthalate (NaHBDC)Disodium Terephthalate (Na₂BDC)
Space Group MonoclinicTriclinic ( P1ˉ )[1]Monoclinic ( P21​/c )[1]
Decomposition Temp Sublimes ~300 °C~320 °C[2]~640–650 °C[2]
Key FTIR Band 1680 cm⁻¹ (-COOH)1675 cm⁻¹ (Uncoordinated -COOH)[1]1550 cm⁻¹ (-COO⁻)
Role in MOFs Neutral PrecursorDefect Modulator / Anode MaterialFully Coordinated Linker

Part 3: Self-Validating Experimental Protocols

Do not rely on visual confirmation of precipitation. The following protocols are designed as closed-loop systems; you must pass the validation checkpoints before proceeding to downstream MOF assembly or battery fabrication.

Protocol A: Microwave-Assisted Synthesis of NaHBDC

Microwave (MW) synthesis drastically reduces reaction time from 24 hours to 1 hour, minimizing the thermodynamic shift toward Na₂BDC[1].

  • Precursor Dispersion: Suspend 1.0 equivalent of H₂BDC in absolute ethanol (concentration ~0.30 M) under continuous magnetic stirring.

  • Stoichiometric Titration: Prepare a 0.63 M solution of NaOH in ethanol. Add exactly 1.0 equivalent of the NaOH solution dropwise to the H₂BDC suspension[3].

  • Microwave Irradiation: Transfer the mixture to a Teflon-lined microwave vessel. Irradiate at 80 °C for exactly 60 minutes[1].

  • Isolation: Centrifuge the resulting slurry at 8000 rpm for 10 minutes. Decant the supernatant and wash the white precipitate three times with absolute ethanol to remove unreacted NaOH.

  • Drying: Dry the powder in a vacuum oven at 150 °C for 2 hours.

Self-Validation Checkpoint:

  • FTIR Analysis: The spectrum must show a distinct band at 1675 cm⁻¹. This confirms the presence of the non-coordinated carboxylic acid (-COOH) unique to the monosodium phase[1].

  • Thermal Gravimetric Analysis (TGA): Run a TGA scan from room temperature to 800 °C. You must observe a sharp mass loss node at exactly ~320 °C[2]. If the primary mass loss occurs at 640 °C, the batch is contaminated with Na₂BDC and must be discarded.

Protocol B: Solvent-Free Mechanochemical Synthesis

For green chemistry applications, mechanochemical synthesis eliminates solvent-induced solubility gradients that can cause mixed-phase precipitation[4].

  • Milling Setup: Place 1.0 equivalent of H₂BDC and 1.0 equivalent of solid NaOH pellets into a stainless-steel ball mill jar.

  • Milling Parameters: Mill at 30 Hz for 60 minutes at room temperature[4].

  • Isolation: Collect the resulting powder. No washing is required if stoichiometry was exact, leading to drastically reduced amounts of waste[4].

Self-Validation Checkpoint:

  • PXRD Analysis: Compare the diffraction pattern against simulated structures. The experimental pattern must match the triclinic P1ˉ space group. The presence of monoclinic P21​/c peaks indicates localized over-heating during milling, requiring a reduction in milling frequency.

Part 4: Troubleshooting & FAQs

Troubleshooting Start Impure NaHBDC Phase Check Check PXRD & TGA Start->Check IsNa2BDC Decomp at 640°C? (Na2BDC present) Check->IsNa2BDC IsH2BDC Unreacted H2BDC? Check->IsH2BDC ReduceNaOH Reduce NaOH Equivalents Target strictly 1:1 IsNa2BDC->ReduceNaOH Yes IncreaseTime Increase MW Time to 60 minutes IsH2BDC->IncreaseTime Yes Pure Pure NaHBDC (P1̄) ReduceNaOH->Pure IncreaseTime->Pure

Fig 2. Troubleshooting workflow for resolving phase impurities in NaHBDC synthesis.

Q: My TGA curve shows two decomposition nodes at 260–320 °C and 650 °C. What went wrong? A: Your product is a heterogeneous mixture of monosodium terephthalate (NaHBDC) and disodium terephthalate (Na₂BDC)[2][3]. This is caused by localized pH gradients during the NaOH addition phase. To fix this, ensure vigorous stirring during titration, or purify the obtained compounds via recrystallization in ethanol, which will isolate the pure phase[3].

Q: Does the choice of solvent (methanol vs. ethanol) impact the phase purity of NaHBDC? A: Yes. While both methanol and ethanol can be used in microwave-assisted synthesis to achieve high yields (>85%), ethanol is preferred for isolating NaHBDC. The lower solubility of the monosodium salt in ethanol forces rapid precipitation, kinetically trapping the P1ˉ phase before the second deprotonation event can occur[1].

Q: Why is my MOF yield low when using microwave synthesis compared to conventional reflux? A: Low yields in microwave synthesis usually stem from inadequate cooling rates or insufficient irradiation time. Ensure the reaction is held at 80 °C for the full 60 minutes[1]. If yields remain low, verify that your H₂BDC precursor is fully dispersed before applying microwave energy; agglomerated precursor will not react efficiently.

Q: Can I use NaHBDC directly as an anode material without further MOF coordination? A: Yes. Monosodium terephthalate (NaHBDC) is a highly effective organic anode material for sodium-ion batteries in its own right, offering excellent structural versatility and a green battery cycle without the need for heavy metals[4].

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Troubleshooting

Technical Support Center: Monosodium Terephthalate (MST) Thermal Processing

Welcome to the Technical Support Center for the thermal management of Monosodium Terephthalate (MST). This guide is designed for researchers, materials scientists, and drug development professionals who encounter thermal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the thermal management of Monosodium Terephthalate (MST). This guide is designed for researchers, materials scientists, and drug development professionals who encounter thermal degradation, discoloration, or unexpected mass loss when heating MST during synthesis, drying, or composite manufacturing.

Here, we provide causality-driven troubleshooting, self-validating protocols, and authoritative data to ensure the scientific integrity of your workflows.

Diagnostic Workflow for MST Thermal Degradation

Before adjusting your experimental parameters, consult the diagnostic logic pathway below to determine whether your process requires environmental control, temperature reduction, or chemical conversion.

MST_Degradation_Prevention Start Issue: MST Degradation (Discoloration / Mass Loss) TGA Run TGA Analysis Identify Onset Temp Start->TGA CheckTemp Is Target Process Temp > 250°C? TGA->CheckTemp LowerTemp Reduce Temp to < 150°C Use Vacuum Drying CheckTemp->LowerTemp No CheckStability Is high thermal stability (>300°C) strictly required for the application? CheckTemp->CheckStability Yes Atmosphere Purge with N2/Argon to prevent oxidation LowerTemp->Atmosphere Convert Convert to Na2TP (Add NaOH, pH > 8.5) CheckStability->Convert Yes CheckStability->Atmosphere No Success Thermally Stable Process Achieved Convert->Success Atmosphere->Success

Diagnostic workflow for preventing thermal degradation of monosodium terephthalate.

Quantitative Thermal Properties

Understanding the exact thermal thresholds of terephthalic acid and its sodium salts is critical for experimental design. The difference in the number of functional groups bound to sodium dictates the baseline stability of the molecule[1].

CompoundChemical FormulaNeutralized GroupsDecomposition Onset Temp (°C)Primary Mechanism of Thermal Failure
Terephthalic Acid (TPA) C₈H₆O₄0Sublimes ~276°C[2]Sublimation followed by decarboxylation.
Monosodium Terephthalate (MST) C₈H₅NaO₄1260°C – 320°C [3][4]Asymmetric decarboxylation, volatile release.
Disodium Terephthalate (Na₂TP) C₈H₄Na₂O₄2640°C – 650°C [3][4]High-temperature lattice breakdown.

Frequently Asked Questions & Troubleshooting

Q1: Why does my monosodium terephthalate (MST) sample show significant mass loss between 260°C and 320°C during thermogravimetric analysis (TGA)? Causality: MST (NaTP) contains one neutralized sodium carboxylate group and one free carboxylic acid group. This asymmetry, combined with the presence of the single sodium ion, reduces the activation energy required for decarboxylation[3]. The free carboxylic acid group is highly susceptible to thermal breakdown, causing MST to decompose at a much lower temperature (260°C–320°C) compared to its fully neutralized counterpart[1][4]. Solution: If your downstream application requires processing temperatures above 250°C, you cannot use MST in its current form. You must either operate under a strict vacuum to lower the required processing temperature or chemically convert the MST to disodium terephthalate (Na₂TP).

Q2: How can I chemically modify my MST to withstand high-temperature solvothermal synthesis? Causality: Fully deprotonating the remaining carboxylic acid group of MST triggers a structural upgrade. Terephthalic acid has pKa values of 3.51 and 4.82[5]. By adding a stoichiometric equivalent of a strong base (like NaOH) to raise the pH above 8.5, you force the complete deprotonation of the molecule. The resulting Disodium Terephthalate (Na₂TP) benefits from resonance stabilization and a highly symmetric ionic lattice, which drastically increases its decomposition threshold to approximately 640°C–650°C[4][5]. Solution: Execute Protocol 2 (below) to convert your MST inventory into thermally resilient Na₂TP.

Q3: Does the heating environment (ambient air vs. inert gas) affect the degradation profile of MST? Causality: Yes. Heating MST in ambient air introduces oxygen into the system, which acts as a reactant for oxidative ring-opening and combustion of the organic structure at lower temperatures[1]. Under inert atmospheres (N₂ or Argon), the primary degradation mechanism is restricted to thermal decarboxylation (yielding benzoic acid derivatives and CO₂)[2]. Solution: Always purge your heating vessels, vacuum ovens, or TGA furnaces with high-purity Nitrogen or Argon when processing MST above 150°C.

Self-Validating Experimental Protocols

Protocol 1: Controlled Vacuum Drying of MST (Preventing Degradation)

Use this protocol when you must dry MST without triggering premature thermal degradation.

  • Preparation: Distribute the wet MST powder evenly on a glass or PTFE tray. Ensure the powder bed thickness does not exceed 5 mm. Causality: Thin layers prevent thermal insulation within the powder bed, ensuring uniform heat distribution and preventing localized hot spots that could exceed the 260°C degradation threshold.

  • Atmosphere Control: Place the tray in a vacuum oven. Purge the chamber with Argon for 5 minutes, then evacuate to a pressure of < 10 mbar.

  • Heating Profile: Ramp the temperature at a conservative rate of 2°C/min to a maximum of 150°C. Hold for 4 hours.

  • Validation Check (Self-Validating Step): Weigh the sample before and after drying. The mass loss should exactly match the calculated residual moisture content (typically 2–5%). Visually inspect the powder; it must remain stark white. Any yellowing or browning indicates localized thermal degradation or oxidation, meaning the vacuum seal was compromised.

Protocol 2: Upgrading MST to Na₂TP for High-Temperature Resilience

Use this protocol to convert MST into Na₂TP, raising its thermal stability limit from ~320°C to ~640°C.

  • Dissolution: Suspend 10.0 g of MST in 100 mL of heated deionized water (approx. 60°C) under continuous magnetic stirring.

  • Alkaline Addition: Slowly add 1.0 M NaOH dropwise to the suspension. Monitor the pH continuously. Stop the addition when the pH stabilizes at ~9.0. Causality: Because the highest pKa of terephthalic acid is 4.82[5], a pH of 9.0 ensures >99.9% deprotonation of the remaining carboxylic group, driving the equilibrium entirely toward Na₂TP.

  • Precipitation: Remove from heat and slowly pour 200 mL of ice-cold ethanol into the aqueous solution to precipitate the Na₂TP.

  • Recovery: Isolate the white precipitate via vacuum filtration and wash with 50 mL of pure ethanol to remove any unreacted NaOH. Dry according to Protocol 1.

  • Validation Check (Self-Validating Step): Run a rapid TGA on a 5 mg aliquot of the dried product from 25°C to 400°C under Nitrogen. The thermogram must show zero mass loss at 320°C[4]. If mass loss occurs around 260°C–320°C, the conversion was incomplete, and the sample still contains MST.

References

  • Monosodium terephthal
  • Effects of Water-Soluble Sodium Compounds on the Microstructure and Combustion Performance of Shengli Lignite. ACS Omega.
  • Microwave-assisted synthesis of organic anodes. Green Chemistry - RSC Publishing.
  • Preparation and Properties of Sodium Terephthal
  • Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Linker Selection: Monosodium vs. Disodium Terephthalate in MOF Synthesis

Executive Summary: The Paradigm Shift in Linker Chemistry Historically, the synthesis of Metal-Organic Frameworks (MOFs) has been bottlenecked by the physical and chemical properties of its most ubiquitous organic linker...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift in Linker Chemistry

Historically, the synthesis of Metal-Organic Frameworks (MOFs) has been bottlenecked by the physical and chemical properties of its most ubiquitous organic linker: terephthalic acid (H₂BDC). Because H₂BDC is a neutral, highly stable molecule, it is practically insoluble in water at room temperature. This has forced researchers to rely on toxic organic solvents (e.g., DMF, DMSO) and energy-intensive solvothermal conditions to force the dissolution and subsequent deprotonation of the linker[1].

However, the intersection of green chemistry and circular economy—specifically the chemical recycling of polyethylene terephthalate (PET) waste—has introduced pre-deprotonated linker salts to the mainstream[1][2]. As an application scientist, I emphasize that substituting H₂BDC with its sodium salts—monosodium terephthalate (NaHBDC) and disodium terephthalate (Na₂BDC) —is not merely a reagent swap. It is a fundamental alteration of the reaction's thermodynamics and crystallization kinetics. This guide objectively compares these alternatives, providing mechanistic insights and field-proven protocols for next-generation MOF synthesis.

Mechanistic Causality: The Protonation Paradigm

The formation of a carboxylate-based MOF requires the deprotonation of the linker to coordinate with metal cations. The protonation state of the starting material dictates the entire synthetic workflow.

The Disodium Advantage (Na₂BDC)

Disodium terephthalate is fully deprotonated ( BDC2− ). By bypassing the high activation energy required to break the O-H bonds of a carboxylic acid, Na₂BDC allows for instantaneous, room-temperature coordination with metal nodes (e.g., Al3+ , Fe3+ , Cr3+ )[3]. This thermodynamic shortcut results in rapid, burst nucleation. The resulting MOFs are typically nanocrystalline with high defect densities and ordered inter-crystalline mesoporosity—traits that drastically enhance their performance in adsorption applications, such as heavy metal or phosphate removal from wastewater[2][3].

The Monosodium Distinction (NaHBDC)

Monosodium terephthalate contains one protonated carboxylic acid group and one deprotonated carboxylate group. While it exhibits better aqueous solubility than H₂BDC, it still presents an energy barrier: the second proton must be removed during the reaction to form a fully coordinated 3D framework. Consequently, NaHBDC often leads to mixed-phase kinetics or requires the addition of a base, making it less optimal for ultra-rapid aqueous MOF synthesis. However, NaHBDC is heavily utilized in organic anode research for sodium-ion batteries, where its partial protonation state and unique structural packing influence Na+ insertion kinetics[4][5].

Kinetics cluster_0 Disodium Terephthalate (Na2BDC) cluster_1 Terephthalic Acid (H2BDC) N1 Fully Soluble in H2O N2 Pre-deprotonated (BDC2-) N1->N2 N3 Instant Metal Coordination N2->N3 N4 Rapid Nucleation (Nanocrystals) N3->N4 T1 Insoluble in H2O T2 Requires Heat & DMF T1->T2 T3 Slow Deprotonation T2->T3 T4 Slow Growth (Microcrystals) T3->T4

Fig 1. Mechanistic comparison of MOF nucleation kinetics based on linker protonation state.

Comparative Performance Data

To objectively evaluate the utility of these linkers, we must look at their physicochemical properties and their direct impact on MOF synthesis parameters.

ParameterTerephthalic Acid (H₂BDC)Monosodium Terephthalate (NaHBDC)Disodium Terephthalate (Na₂BDC)
Chemical State Fully protonatedPartially deprotonatedFully deprotonated
Aqueous Solubility Insoluble (<0.002 g/L at RT)ModerateHighly Soluble (>100 g/L at RT)
Deprotonation Barrier High (Requires harsh conditions)Moderate (Requires base for 2nd proton)None (Pre-deprotonated)
Ideal Synthesis Solvent DMF, DEF, DMSOWater/Alcohol mixturesPure Water
Reaction Kinetics Slow (12 to 72 Hours)Intermediate (Hours)Ultra-rapid (5 to 10 Minutes)
Space-Time Yield (STY) Low (<100 kg m⁻³ d⁻¹)ModerateExceptionally High (>5000 kg m⁻³ d⁻¹)
Primary Application Traditional Solvothermal MOFsBattery Anodes (Na-ion)Green Aqueous MOF Synthesis

Experimental Workflows: Self-Validating Protocols

The following protocol outlines the ultra-rapid, room-temperature synthesis of a trimetallic MOF (CrNiFe-MOF) using Na₂BDC derived from PET waste[2]. As an application scientist, I have structured this to be a self-validating system —meaning the physical observations during the experiment inherently confirm the underlying chemical mechanisms.

Protocol: Ultra-Rapid Aqueous Synthesis of CrNiFe-MOF via Na₂BDC

Step 1: Linker Preparation (The Pre-Deprotonation Step)

  • Action: Dissolve 20 g of Na₂BDC (obtained via alkaline hydrolysis of PET waste) in 400 mL of deionized water at room temperature.

  • Causality: Using Na₂BDC instead of H₂BDC ensures complete dissolution without the need for toxic DMF. The fully deprotonated state ( BDC2− ) primes the system for immediate electrostatic interaction with metal cations.

Step 2: Metal Node Introduction

  • Action: Rapidly inject an aqueous solution containing Chromium, Nickel, and Iron salts into the Na₂BDC solution under vigorous magnetic stirring.

  • Causality: The absence of a deprotonation barrier allows the metal cations to instantly coordinate with the BDC2− ligands, bypassing the slow equilibrium steps typical of solvothermal synthesis.

Step 3: Self-Validation via pH and Visual Kinetics

  • Observation: An immediate, opaque precipitate forms within seconds of metal injection.

  • Validation: Monitor the pH of the solution. Unlike traditional H₂BDC reactions—which release H+ ions during coordination and steadily drop the pH (often requiring continuous base addition to prevent the reaction from stalling)—the Na₂BDC system maintains a relatively stable pH. The visual burst nucleation confirms that the thermodynamic barrier has been successfully bypassed.

Step 4: Harvesting and Structural Validation

  • Action: Centrifuge the suspension after 10 minutes. Wash the solid with water and ethanol, then dry at 60°C.

  • Validation: Perform Powder X-Ray Diffraction (PXRD). The presence of broadened diffraction peaks confirms the formation of a nanocrystalline, highly defective MOF structure. This morphology is characteristic of rapid room-temperature kinetics and is highly desirable for maximizing surface area in adsorptive applications[6].

Workflow PET PET Waste AlkHydro Alkaline Hydrolysis (NaOH) PET->AlkHydro Na2BDC Disodium Terephthalate (Na2BDC) AlkHydro->Na2BDC Complete Deprotonation NaHBDC Monosodium Terephthalate (NaHBDC) AlkHydro->NaHBDC Partial Neutralization H2BDC Terephthalic Acid (H2BDC) Na2BDC->H2BDC Acidification (H2SO4) MOF_Green Green MOF Synthesis (Aqueous, RT, 10 min) Na2BDC->MOF_Green Metal Salts in H2O MOF_Trad Traditional Synthesis (DMF, 150°C, 24h) H2BDC->MOF_Trad Metal Salts in DMF

Fig 2. Chemical recycling of PET waste into distinct terephthalate linkers for MOF synthesis.

Conclusion

For researchers looking to scale MOF production or transition to green chemistry, abandoning terephthalic acid in favor of disodium terephthalate (Na₂BDC) is a critical step. By utilizing a fully pre-deprotonated linker, scientists can achieve ultra-rapid, room-temperature synthesis in purely aqueous environments, drastically increasing the space-time yield. Conversely, while monosodium terephthalate (NaHBDC) is less suited for rapid MOF crystallization due to its residual protonation barrier, it remains a highly valuable intermediate and a critical material in the development of next-generation organic battery anodes.

References

  • Ultrarapid and Sustainable Synthesis of Trimetallic-Based MOF (CrNiFe-MOF) from Stainless Steel and Disodium Terephthalate-Derived PET Wastes ACS Applied Materials & Interfaces (2024). 2

  • Synthesis of metal–organic frameworks in water at room temperature: salts as linker sources Chemical Communications, Royal Society of Chemistry (2015). 3

  • Taguchi Robust Design of Phase Transfer Catalytic Hydrolysis of Polyethylene Terephthalate (PET) Waste in Mild Conditions: Application for the Preparation of Metal–Organic Frameworks MDPI Polymers (2025). 1

  • Synthesis of Metal-Organic Frameworks by Continuous Flow Green Chemistry, Royal Society of Chemistry (2014). 6

  • Rapid gram-scale microwave-assisted synthesis of organic anodes for sodium-ion batteries with environmental impact assessment ResearchGate / Green Chemistry (2026). 4

Sources

Comparative

comparing monosodium terephthalate and terephthalic acid solubility

Comparative Solvation Thermodynamics and Methodologies: Terephthalic Acid vs. Monosodium Terephthalate As a Senior Application Scientist specializing in materials chemistry and active pharmaceutical ingredient (API) form...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Solvation Thermodynamics and Methodologies: Terephthalic Acid vs. Monosodium Terephthalate

As a Senior Application Scientist specializing in materials chemistry and active pharmaceutical ingredient (API) formulation, I frequently navigate the distinct processing challenges posed by terephthalic acid (TPA) and its sodium salts. TPA is an essential precursor for polyethylene terephthalate (PET) synthesis and an emerging building block in metal-organic frameworks (MOFs). However, its notorious insolubility in aqueous media at ambient conditions necessitates rigorous engineering workarounds[1]. By converting TPA to monosodium terephthalate (MST) via controlled deprotonation, we fundamentally alter its solvation thermodynamics, enabling scalable aqueous processing[2].

This guide provides an objective, data-driven comparison of TPA and MST solubility profiles, the mechanistic causality behind these differences, and validated experimental protocols for their measurement and synthesis.

Mechanistic Causality: Crystal Lattice vs. Ion-Dipole Solvation

The extreme discrepancy in aqueous solubility between TPA and MST is rooted in their solid-state intermolecular forces.

  • Terephthalic Acid (TPA): TPA possesses a highly symmetrical, rigid para-substituted planar structure. In its solid state, it forms extensive, tightly packed intermolecular hydrogen-bonded networks. The thermodynamic energy required to disrupt this robust crystal lattice far exceeds the hydration energy provided by water at 25 °C, resulting in a nominal solubility of approximately 0.017 g/L[3]. Solubilizing TPA requires subcritical hydrothermal conditions (e.g., >300 °C) to lower the dielectric constant of water and exponentially increase thermal kinetic energy[1].

  • Monosodium Terephthalate (MST): TPA has two distinct pKa values (3.51 and 4.82)[2]. Titrating TPA with exactly one equivalent of a strong base (NaOH) yields MST. The introduction of the sodium cation disrupts the symmetrical hydrogen-bonded lattice and introduces strong ion-dipole interactions with water molecules. This significantly lowers the thermodynamic barrier to solvation, shifting the molecule from nearly insoluble to moderately soluble, acting as a critical intermediate before full deprotonation to the highly soluble disodium terephthalate (DST)[2].

Quantitative Solubility Comparison

The following table summarizes the solubility metrics of TPA and its sodium salts across different thermodynamic states to guide solvent system selection.

CompoundState / ConditionsAqueous SolubilityDominant Solvation Mechanism
Terephthalic Acid (TPA) Ambient (25 °C, 1 atm)~0.017 g/LHydrogen bonding dominates (Insoluble)
Terephthalic Acid (TPA) Hydrothermal (300 °C, 10 MPa)108.1 g/kgThermal disruption of crystal lattice
Monosodium Terephthalate (MST) Ambient (25 °C, 1 atm)Moderate (~10-30 g/L)*Partial ion-dipole interaction
Disodium Terephthalate (DST) Ambient (25 °C, 1 atm)~130 g/L (13% w/w)Full ion-dipole interaction (Highly Soluble)

*Note: MST solubility is highly pH-dependent; uncontrolled aqueous environments may trigger disproportionation into TPA and DST.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for measuring and manipulating these compounds.

Protocol A: Semi-Dynamic Gravimetric Measurement of TPA Hydrothermal Solubility

Objective: To accurately quantify TPA solubility under subcritical water conditions without premature precipitation during sampling.

  • System Assembly: Utilize a high-pressure, semi-dynamic gravimetric flow apparatus equipped with a pre-heater, an equilibrium cell, and a back-pressure regulator.

  • Solvent Purging: Pump ultra-pure deionized water through the system at 10.0 MPa to establish baseline pressure and remove trapped gases[4].

  • Thermal Equilibration: Heat the equilibrium cell containing excess solid TPA to the target temperature (e.g., 573.15 K / 300 °C)[1].

  • Sampling & Quenching: Extract the saturated aqueous phase through an inline micro-filter. To prevent TPA deposition upon cooling, immediately quench the sample into a known mass of a strong organic solvent (e.g., N-Methylpyrrolidone)[4].

  • Gravimetric Analysis: Evaporate the solvent mixture under vacuum and weigh the residual TPA to calculate the exact mass fraction (g/kg).

Protocol B: Controlled Synthesis and Isolation of Monosodium Terephthalate (MST)

Objective: To selectively isolate the monosubstituted salt by exploiting the differential pKa values and solubility thresholds.

  • Suspension Preparation: Suspend 10.0 g of TPA in 100 mL of deionized water at 50 °C. (The suspension will remain cloudy due to TPA's insolubility).

  • Stoichiometric Titration: Slowly add exactly 1.0 molar equivalent of NaOH (as a 1M aqueous solution) under continuous stirring. The pH should stabilize between 3.51 and 4.82[2].

  • Equilibration: Maintain the reaction at 50 °C for 2 hours. The solution will partially clear as MST forms, though its moderate solubility may result in a saturated state.

  • Selective Crystallization: Concentrate the solution via rotary evaporation until the onset of turbidity. Cool the flask to 4 °C at a rate of 1 °C/min to selectively crystallize MST, leaving trace DST in the mother liquor.

  • Validation: Filter, wash with cold ethanol, and analyze via FT-IR. The presence of a carboxylic acid –COO vibration at 1675 cm⁻¹ alongside carboxylate bands (1551 cm⁻¹ and 1380 cm⁻¹) confirms the monosubstituted MST structure[2].

Logical Workflow Visualization

The following diagram maps the divergent pathways required to achieve solvation for TPA versus its chemically modified counterpart, MST.

G TPA Terephthalic Acid (TPA) Insoluble Lattice NaOH Add 1.0 eq NaOH (pH ~4.0) TPA->NaOH Chemical Deprotonation Heat Hydrothermal Heating (>300 °C, 10 MPa) TPA->Heat Thermodynamic Disruption MST Monosodium Terephthalate Moderate Aqueous Solubility NaOH->MST Evap Evaporative Cooling (4 °C) MST->Evap Supersaturation SolubleTPA Subcritical TPA Solution (108.1 g/kg) Heat->SolubleTPA Crystal Purified MST Crystals Evap->Crystal

Workflow comparing chemical deprotonation (MST) vs. thermodynamic disruption (subcritical TPA).

Sources

Validation

A Comparative Guide to the Validation of Monosodium Terephthalate Purity using HPLC

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible scientific outcomes. Monosodium terephthalate (...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible scientific outcomes. Monosodium terephthalate (MTA), a key building block in the synthesis of various polymers and pharmaceutical compounds, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of MTA purity against other analytical techniques. We will delve into the causality behind experimental choices, present a detailed, self-validating HPLC protocol, and support our recommendations with comparative data and authoritative references.

The Criticality of Monosodium Terephthalate Purity

The purity of monosodium terephthalate can significantly impact the physicochemical properties and performance of the final product. Impurities, which can arise from the synthesis process or degradation, may include unreacted terephthalic acid, terephthalic acid isomers (isophthalic and phthalic acid), and other organic process-related impurities. In a pharmaceutical context, such impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and semi-volatile organic compounds like monosodium terephthalate.[1] Its high resolving power, sensitivity, and specificity make it ideal for separating the parent compound from closely related impurities.[2]

A well-developed HPLC method, particularly a stability-indicating one, can separate and quantify not only the impurities present at the time of synthesis but also those that may form under various stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[3][4][5] This is crucial for establishing the stability profile of the compound and ensuring its quality over time.

Experimental Workflow for HPLC Purity Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for monosodium terephthalate purity.

HPLC Purity Validation Workflow cluster_MethodDevelopment Method Development cluster_MethodValidation Method Validation (ICH Q2(R1)) cluster_PurityAnalysis Purity Analysis Column_Selection Column Selection (e.g., C18) Mobile_Phase_Optimization Mobile Phase Optimization (pH, Organic Modifier) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detection Wavelength (e.g., UV-Vis) Mobile_Phase_Optimization->Detection_Wavelength Specificity Specificity (Forced Degradation) Detection_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Preparation Sample Preparation Robustness->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Processing Data Processing & Purity Calculation HPLC_Analysis->Data_Processing

Caption: A logical workflow for the development and validation of an HPLC method for purity assessment.

A Validated HPLC Method for Monosodium Terephthalate Purity

The following protocol outlines a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of monosodium terephthalate purity.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A:Acetonitrile (90:10 v/v)

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of monosodium terephthalate reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve an appropriate amount of the monosodium terephthalate sample in the diluent to obtain a concentration of approximately 0.5 mg/mL.

3. Forced Degradation Studies:

To demonstrate the specificity of the method, forced degradation studies should be performed on the monosodium terephthalate sample.[4][5]

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

Rationale for Experimental Choices
  • C18 Column: A C18 column is a versatile reversed-phase column suitable for the separation of aromatic acids like terephthalic acid and its derivatives.[6] The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

  • Acidic Mobile Phase: An acidic mobile phase (pH 3.0) is employed to suppress the ionization of the carboxylic acid groups of terephthalic acid and its impurities. This ensures good peak shape and retention on the reversed-phase column.

  • Gradient Elution: A gradient elution is necessary to achieve a good separation of the polar monosodium terephthalate from its potentially less polar impurities within a reasonable run time.

  • UV Detection at 240 nm: Terephthalic acid and its derivatives exhibit strong UV absorbance at around 240 nm due to the presence of the benzene ring and carboxyl groups. This wavelength provides good sensitivity for both the main component and potential impurities.

Comparative Analysis of Analytical Techniques

While HPLC is the preferred method, other techniques can also be used for the purity assessment of organic acids. The following table provides a comparative overview.

Technique Principle Advantages Disadvantages Applicability for MTA Purity
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, suitable for non-volatile compounds, can be stability-indicating.[2]Can be time-consuming, requires skilled personnel.[1]Excellent: The gold standard for purity and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High sensitivity and specificity, excellent for volatile impurities.Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds.Limited: MTA is non-volatile and would require derivatization, which adds complexity and potential for error.
Titrimetry (Acid-Base) Neutralization reaction with a standardized base.Simple, inexpensive, and accurate for assay of the main component.Non-specific, cannot detect and quantify individual impurities.Good for Assay, Poor for Purity: Can determine the overall acidity but not the impurity profile.
Spectrophotometry (UV-Vis) Measurement of light absorbance at a specific wavelength.Simple, rapid, and inexpensive for quantitative analysis.Non-specific, susceptible to interference from impurities with similar chromophores.Limited: Can be used for a simple assay but lacks the specificity required for a comprehensive purity analysis.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, small sample volume required.Lower sensitivity and reproducibility compared to HPLC.Potential Alternative: Can be used for the separation of ionic species but is less common in routine quality control.

Data-Driven Comparison: HPLC Performance Metrics

A validated HPLC method should meet the acceptance criteria defined by the International Council for Harmonisation (ICH) guidelines.[7] The following table presents typical performance data for a validated HPLC method for an organic acid like monosodium terephthalate.

Validation Parameter Typical Acceptance Criteria (ICH Q2(R1)) Expected Performance for MTA HPLC Method
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from placebo, impurities, or degradation products at the retention time of the MTA peak.
Linearity (R²) ≥ 0.99> 0.999
Range 80% to 120% of the test concentration for assay.0.1 to 1.0 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.0% to 101.0%
Precision (% RSD) Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%)< 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.03 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).

Conclusion

For the comprehensive and reliable purity validation of monosodium terephthalate, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is unequivocally the superior choice. Its ability to separate, identify, and quantify the parent compound and its potential impurities with high sensitivity and specificity is unmatched by other common analytical techniques. While methods like titrimetry can provide a general assay value, they lack the detailed impurity profiling essential for ensuring the quality and safety of the final product.

By following a systematic approach to method development and validation, as outlined in this guide and in accordance with ICH guidelines, researchers and drug development professionals can establish a robust and trustworthy analytical procedure for monosodium terephthalate. This ensures the integrity of their research and the quality of their products.

References

  • Journal of Applied Pharmaceutical Science. (2025, February). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Terephthalic acid. Retrieved from [Link]

  • PubChem. (n.d.). Monosodium 2-Sulfoterephthalate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Sulfoterephthalic Acid Monosodium Salt. Retrieved from [Link]

  • SciSpace. (2014, October). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2021, September 15). Stability Indicating HPLC Method Development - A Review. Retrieved from [Link]

  • Agilent. (2017, December 19). Multiresidual Determination. Retrieved from [Link]

  • PubMed. (2008, August 15). Safety of polyethylene terephthalate food containers evaluated by HPLC, migration test, and estimated daily intake. Retrieved from [Link]

  • PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]

  • Google Patents. (n.d.). CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue.
  • International Journal of Chemical and Pharmaceutical Analysis. (2016, September 23). hplc method development for trace contamination of plastic polyethylene terephthalate (pet) used. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis was used to quantify unreacted BHET and its hydrolysis.... Retrieved from [Link]

  • METHODS AND OBJECTS OF CHEMICAL ANALYSIS. (n.d.). Identification of Monosodium Glutamate Contents as a Flavor Enhancer in Different Food Samples by HPLC Technique. Retrieved from [Link]

  • ResearchGate. (2024, February 16). (PDF) Identification of Monosodium Glutamate Contents as a Flavor Enhancer in Different Food Samples by HPLC Technique. Retrieved from [Link]

  • ResearchGate. (2020, January 13). quantitative analysis of monosodium glutamate (msg) in instant noodles by hplc-uv with pre-column derivatization. Retrieved from [Link]

  • SciSpace. (n.d.). Estimation of monosodium glutamate by modified HPLC method in various Pakistani spices formula. Retrieved from [Link]

  • PubMed. (2022, October 3). Method Validation and Rapid Determination of Monosodium Glutamate in Various Food Products by HPLC-Fluorescence Detection and Method Optimization of HPLC-Evaporative Light Scattering Detection Approach without Derivatization. Retrieved from [Link]

  • PMC. (n.d.). Analysis of Monosodium l-Glutamate in Food Products by High-Performance Thin Layer Chromatography. Retrieved from [Link]

Sources

Comparative

Title: Monosodium Terephthalate vs. Dimethyl Terephthalate: A Comprehensive Guide to Reactivity and Applications

Executive Summary In advanced materials science and drug development, the selection of terephthalate precursors dictates the thermodynamic and kinetic pathways of polymer and framework synthesis. Dimethyl terephthalate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In advanced materials science and drug development, the selection of terephthalate precursors dictates the thermodynamic and kinetic pathways of polymer and framework synthesis. Dimethyl terephthalate (DMT) and monosodium terephthalate (MST) represent two fundamentally different reactivity profiles. DMT is a neutral bis-electrophile optimized for transesterification, while MST is an amphoteric-like mono-salt that provides dual reactivity—acting both as a nucleating agent in polyesters and a potent coordinating ligand for metal-organic frameworks (MOFs) and sodium-ion batteries (SIBs).

Mechanistic Reactivity Profiles: Diester vs. Mono-Salt

Dimethyl Terephthalate (DMT) 1[1]. Its reactivity is governed by nucleophilic acyl substitution. Under Lewis acid catalysis (e.g., titanium or zinc salts), the electrophilic carbonyl carbon is attacked by diols. The causality behind its widespread use over pure terephthalic acid (PTA) lies in its lower melting point (141 °C) and high solubility in organic solvents, which drastically lowers the activation energy required for homogeneous polymerization[1].

Monosodium Terephthalate (MST) 2[2]. This asymmetry reduces its thermal decomposition temperature to ~320 °C, compared to the highly stable disodium terephthalate which decomposes at 640 °C, due to the destabilizing effect of the remaining protonated carboxyl group on the ionic lattice[3]. The free carboxylic acid allows for selective mono-esterification, while the carboxylate anion acts as a strong nucleophile for alkylation or a bidentate ligand for transition metals[2].4[4].

Reactivity DMT Dimethyl Terephthalate (Bis-Electrophile) Trans Transesterification (Polymerization) DMT->Trans Diols, Lewis Acid Hydro Hydrolysis (Saponification) DMT->Hydro NaOH / H2O MST Monosodium Terephthalate (Nucleophile / Ligand) Coord Metal Coordination (MOFs / Battery Anodes) MST->Coord Transition Metals Alk Alkylation (Esterification) MST->Alk Alkyl Halides

Fig 1: Divergent reactivity pathways of DMT and MST based on their functional group chemistry.

Quantitative Performance Comparison

To objectively select between DMT and MST, researchers must evaluate their physical limitations and typical reaction yields.

ParameterDimethyl Terephthalate (DMT)Monosodium Terephthalate (MST)
Chemical Structure Diester (Neutral, Symmetrical)Mono-salt / Mono-acid (Asymmetrical)
Melting / Decomp. Temp Melts at 141 °C, Sublimes at 288 °C[1]Decomposes at ~320 °C[3]
Solubility Soluble in ether, chloroform; insol. in water[1]Soluble in heated water, polar aprotic solvents[2]
Primary Reaction Mode Transesterification, ReductionMetal Coordination, Nucleophilic Substitution
Typical Application PET / PTT Polymer SynthesisPolymer Nucleating Agent, SIB Anodes[5]
Reaction Byproduct Methanol (Volatile, drives equilibrium)Water or Sodium Halides (Precipitates)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where physical observations directly correlate with mechanistic milestones.

Protocol A: Catalytic Transesterification of DMT (Polymerization) Objective: Synthesize poly(trimethylene terephthalate) (PTT) using DMT. Causality: Methanol is generated as a byproduct. By continuously distilling off the methanol, Le Chatelier's principle drives the equilibrium toward complete polymerization.

  • Reagent Preparation: Charge a 250 mL autoclave with 58.5 g of DMT and 41 g of 1,3-propanediol (1.8:1 molar ratio)[4].

  • Catalyst Addition: Add 18.2 mg of Titanium tetraisopropoxide (Tyzor TPT) to lower the activation energy of the nucleophilic attack.

  • Thermal Activation: Heat the mixture to 210 °C under a nitrogen purge.

  • Self-Validation (Methanol Evolution): Monitor the distillation receiver. The reaction is mechanistically complete when exactly 1.95 equivalents of methanol are collected. If the volume is lower, transesterification is incomplete.

  • Polycondensation: Apply high vacuum (<1 Torr) at 250 °C to remove excess diol and build molecular weight.

Protocol B: Microwave-Assisted Synthesis of Sodium Terephthalate (SIB Anodes) Objective: Synthesize highly crystalline sodium terephthalate from MST/Terephthalic acid for energy storage. Causality:6[6]. Microwave irradiation provides direct dielectric heating to the polar solvent, ensuring rapid, homogeneous deprotonation and metal coordination in just 1 hour.

  • Reagent Preparation: Suspend MST (or an equimolar mix of terephthalic acid and NaOH) in methanol.

  • Microwave Irradiation: Subject the sealed vessel to microwave heating at 90 °C for 60 minutes[6].

  • Self-Validation (pH & Solubility): The initial suspension will clarify as the acid is deprotonated. The pH will drop from >10 to ~7-8 as the sodium coordinates with the carboxylate. A stable pH indicates the complete formation of the coordination complex.

  • Isolation: Cool the vessel to precipitate the sodium terephthalate. Filter and wash with cold ethanol to remove unreacted precursors. Yields should exceed 85%[6].

W Sub1 DMT + Diol + Catalyst React1 Thermal Polycondensation (150-210°C, Vacuum) Sub1->React1 Sub2 MST + Transition Metal Salt React2 Microwave Irradiation (90°C, Polar Solvent) Sub2->React2 Pur1 Methanol Distillation React1->Pur1 Pur2 Precipitation & Filtration React2->Pur2 Val1 GPC & DSC Analysis Pur1->Val1 Val2 XRD & Cyclic Voltammetry Pur2->Val2

Fig 2: Parallel experimental workflows for DMT transesterification and MST coordination.

Conclusion

The selection between DMT and MST hinges on the desired mechanistic pathway. DMT is the undisputed choice for step-growth polymerization via transesterification, relying on the volatility of methanol to drive high molecular weights. Conversely, MST bridges the gap between organic chemistry and materials science, utilizing its unique amphoteric-like stability to act as a structural nucleating agent and a highly reversible redox-active ligand for next-generation batteries.

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Validation

Comprehensive Guide: Mass Spectrometry Validation of Monosodium Terephthalate (MST)

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Author: BenchChem Technical Support Team. Date: April 2026

Monosodium terephthalate (NaTP or MST), with the chemical formula C₈H₅NaO₄, is the sodium salt of terephthalic acid where only a single carboxylic acid group is neutralized[1]. In modern drug development and materials science, MST is increasingly utilized as a nucleating agent in polymer composites, a critical intermediate in active pharmaceutical ingredient (API) synthesis, and a novel excipient for advanced drug delivery systems[1][2].

Validating the purity and structural integrity of MST presents a unique analytical challenge. Traditional thermal methods, such as Thermogravimetric Analysis (TGA), identify MST by its distinct decomposition temperature of approximately 320°C, which is significantly lower than the 640°C decomposition threshold of disodium terephthalate (Na₂TP)[3]. However, thermal methods lack the trace-level sensitivity required for pharmaceutical-grade impurity profiling. To definitively distinguish MST from unreacted terephthalic acid (TP) and Na₂TP in complex matrices, mass spectrometry (MS) is the gold standard.

This guide provides an objective comparison of analytical modalities and details a self-validating, dual-mass spectrometry protocol for the rigorous characterization of MST samples.

Comparative Analysis of Analytical Modalities

When selecting an analytical method for MST validation, researchers must account for the compound's non-volatility and its behavior as a salt in solution. Below is a comparative evaluation of standard analytical alternatives.

Analytical ModalitySensitivity (LOD)Specificity for Salt StoichiometryKey LimitationsBest Use Case
LC-MS/MS + ICP-MS < 1 ng/mL High (Validates 1:1 Na:Organic ratio) Requires dual instrumentation.Pharmaceutical-grade validation & trace impurity profiling.
GC-MS ~50 ng/mLLowRequires derivatization (e.g., silylation), which destroys the original salt state.Volatile impurity screening.
HPLC-UV ~100 ng/mLNoneCannot detect or quantify the sodium cation; only measures the terephthalate moiety.Routine bulk assay testing.
TGA / FTIR Bulk (mg range)ModerateLacks sensitivity for trace impurities; FTIR struggles to differentiate minor Na₂TP contamination[4].Solid-state characterization.

Mechanistic Causality: The Dual-MS Validation Strategy

The Core Problem: MST is a solid-state salt. When dissolved in an aqueous or organic solvent for Liquid Chromatography (LC), it dissociates into a sodium cation (Na⁺) and a terephthalate monoanion ([C₈H₅O₄]⁻). Consequently, standard LC-MS/MS alone cannot prove whether the original solid was MST, a 50/50 mixture of TP and Na₂TP, or another stoichiometric variant.

The Solution (A Self-Validating System): To achieve absolute trustworthiness in the validation, we employ an orthogonal Dual-MS Strategy .

  • LC-ESI-MS/MS (Negative Mode): Quantifies the exact molar concentration of the organic terephthalate moiety.

  • ICP-MS (Inductively Coupled Plasma MS): Quantifies the exact molar concentration of the inorganic sodium cation.

By synthesizing the data from both instruments, the protocol acts as a self-validating system: a calculated molar ratio of exactly 1.0 (Na⁺ : Terephthalate) mathematically confirms the monosodium state. A ratio approaching 2.0 indicates Na₂TP contamination, while a ratio approaching 0.0 indicates unreacted terephthalic acid[4].

DualMSWorkflow Sample MST Sample Dissolution (H2O / MeOH) Split Sample Aliquot Split Sample->Split LCMS LC-ESI-MS/MS (Organic Anion Analysis) Split->LCMS ICPMS ICP-MS (Sodium Cation Analysis) Split->ICPMS Terephthalate Quantify [C8H5O4]- (m/z 165 -> 121) LCMS->Terephthalate Sodium Quantify ^23Na+ (m/z 23) ICPMS->Sodium Ratio Stoichiometric Validation Na : Terephthalate = 1:1 Terephthalate->Ratio Sodium->Ratio

Fig 1: Dual-modality mass spectrometry workflow for stoichiometric validation of MST.

Step-by-Step Experimental Protocol

Phase A: Sample Preparation
  • Dissolution: Accurately weigh 1.0 mg of the MST sample. Dissolve in 10 mL of LC-MS grade Water:Methanol (50:50, v/v).

  • Internal Standard (IS) Spiking: Spike the solution with 100 ng/mL of ¹³C₆-Terephthalic Acid (for LC-MS) and 50 ng/mL of ⁴⁵Sc (Scandium, for ICP-MS). Causality: Isotopic and elemental internal standards correct for matrix-induced ionization suppression, ensuring the mass balance calculations remain self-validating.

  • Aliquot Splitting: Divide the sample into two 5 mL aliquots for parallel LC-MS/MS and ICP-MS analysis.

Phase B: LC-ESI-MS/MS Parameters (Organic Quantification)
  • Column: Waters XBridge BEH Amide (HILIC), 2.1 x 100 mm, 2.5 µm. Causality: HILIC provides superior retention for highly polar organic acids compared to standard C18 columns.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in H₂O (pH 4.5). Causality: Maintaining pH 4.5 ensures the terephthalate remains predominantly in the monoanionic state, optimizing negative ESI efficiency.

    • B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes; Flow rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode. Capillary voltage: -2.5 kV.

  • MRM Transitions:

    • MST (Precursor [M-Na]⁻): m/z 165.0 → 121.0 (Quantifier, loss of CO₂), m/z 165.0 → 77.0 (Qualifier, loss of 2x CO₂).

    • ¹³C₆-TP (IS): m/z 171.0 → 127.0.

Pathway MST Monosodium Terephthalate (NaC8H5O4) Precursor Precursor Ion [M-Na]- m/z 165.0 MST->Precursor - Na+ (ESI-) Frag1 Product Ion 1 m/z 121.0 (-CO2) Precursor->Frag1 CID (-44 Da) Frag2 Product Ion 2 m/z 77.0 (-2CO2) Frag1->Frag2 CID (-44 Da)

Fig 2: Negative electrospray ionization and CID fragmentation pathway of MST.

Phase C: ICP-MS Parameters (Inorganic Quantification)
  • Plasma Power: 1550 W (Argon plasma).

  • Nebulizer Gas Flow: 1.05 L/min.

  • Isotopes Monitored: ²³Na (Analyte) and ⁴⁵Sc (Internal Standard).

  • Calibration: 5-point calibration curve using NIST-traceable sodium standards (10 to 500 ng/mL).

Quantitative Validation Metrics

The following table summarizes the expected validation metrics when executing the dual-MS protocol on pharmaceutical-grade MST samples.

Validation ParameterLC-MS/MS (Terephthalate)ICP-MS (Sodium)Acceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 1.5 ng/mL0.6 ng/mLSignal-to-Noise ≥ 10:1
Linearity (R²) > 0.999 (1.5 - 1000 ng/mL)> 0.999 (0.6 - 1000 ng/mL)R² ≥ 0.998
Accuracy (Recovery %) 98.5% - 101.2%99.0% - 100.8%95.0% - 105.0%
Precision (RSD %) 1.8% (n=6)1.2% (n=6)≤ 2.0%
Stoichiometric Ratio N/AN/A0.98 – 1.02 (Na : Org)

By adhering to this methodology, researchers can definitively validate the structural identity, purity, and stoichiometric stability of monosodium terephthalate, overcoming the limitations of traditional thermal and chromatographic techniques.

References

  • Rainer, D. N., et al. "Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries". Journal of Materials Chemistry A, RSC Publishing, 2021. URL:[Link]

  • "Effects of Water-Soluble Sodium Compounds on the Microstructure and Combustion Performance of Shengli Lignite". ACS Omega, 2021. URL:[Link]

Sources

Comparative

Mechanistic Causality: The Role of the Free Carboxylic Acid Group

In the landscape of advanced materials—ranging from polymer nucleation formulations to next-generation energy storage—the thermal stability of organic salts is a critical performance metric. Monosodium terephthalate (NaT...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced materials—ranging from polymer nucleation formulations to next-generation energy storage—the thermal stability of organic salts is a critical performance metric. Monosodium terephthalate (NaTP) and disodium terephthalate (Na₂TP) represent two distinct ionization states of terephthalic acid.

As an Application Scientist, I frequently encounter formulation failures stemming from a misunderstanding of how partial versus full neutralization impacts thermal degradation. This guide objectively compares the thermal stability of monosodium terephthalate against its fully neutralized alternative, providing the mechanistic reasoning and self-validating experimental protocols necessary for rigorous material selection.

The thermal stability of a metal-organic salt is fundamentally governed by its lattice energy and the presence of reactive functional groups.

  • Monosodium Terephthalate (NaTP): As a "half-salt," NaTP retains one uncoordinated, protonated carboxylic acid group (-COOH). This structural asymmetry introduces a defect in the ionic lattice. Upon heating, the free acid group acts as a low-energy pathway for intermolecular dehydration (forming anhydride linkages) and subsequent early decarboxylation. Consequently, thermogravimetric analysis (TGA) reveals that NaTP undergoes significant 1[1].

  • Disodium Terephthalate (Na₂TP): In contrast, Na₂TP is fully deprotonated. The symmetric dicarboxylate anions form a highly coordinated, rigid ionic lattice with sodium cations. The absence of acidic protons eliminates the low-energy dehydration pathway. To degrade Na₂TP, the system must overcome the high activation energy required for direct homolytic C-C bond cleavage or high-temperature oxidation. Thus, bare Na₂TP exhibits exceptional thermal stability, maintaining structural integrity with2[2], and often resisting complete decomposition until 1[1].

Quantitative Data Comparison

The table below summarizes the thermal and structural properties of the monosodium salt compared to its alternatives.

PropertyMonosodium Terephthalate (NaTP)Disodium Terephthalate (Na₂TP)Terephthalic Acid (H₂TP)
Chemical Formula C₈H₅NaO₄C₈H₄Na₂O₄C₈H₆O₄
Ionization State Partially Ionized (Half-salt)Fully IonizedNon-ionized
Decomposition Onset ( Td​ ) ~300 °C – 320 °C500 °C – 640 °CSublimes > 300 °C
Primary Mass Loss Mechanism Dehydration & DecarboxylationHigh-Temp CarbonizationSublimation / Evaporation
Primary Application Polymer Nucleating Agent (e.g., PET)Sodium-Ion Battery AnodePET Synthesis Precursor

Experimental Workflow: Self-Validating TGA-FTIR Protocol

To accurately quantify the thermal stability differences between NaTP and Na₂TP, a simple TGA is insufficient due to the risk of conflating hygroscopic water loss with structural degradation. The following protocol employs a self-validating TGA-FTIR system to ensure absolute data integrity.

Step 1: Instrument Calibration (The Validation Anchor)

  • Action: Run a standard Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) sample prior to testing.

  • Causality: Calcium oxalate degrades in three highly specific, well-documented mass loss steps (dehydration, decarbonylation, and decarboxylation). If the instrument does not detect these exact mass drops at the theoretical temperatures, the thermobalance is out of calibration, and the subsequent organic salt data cannot be trusted.

Step 2: Isothermal Baseline Establishment

  • Action: Load 10–15 mg of the terephthalate salt into an alumina crucible. Ramp the temperature to 105 °C and hold isothermally for 30 minutes under a dry Nitrogen ( N2​ ) purge (50 mL/min).

  • Causality: Both NaTP and Na₂TP can absorb atmospheric moisture. The isothermal hold drives off surface water. By zeroing the mass after this hold, we ensure that any subsequent mass loss is strictly due to the thermal breakdown of the molecular structure, not environmental humidity.

Step 3: Dynamic Thermal Profiling

  • Action: Resume heating at a rate of 10 °C/min from 105 °C to 800 °C under the continuous N2​ purge.

  • Causality: Using an inert N2​ atmosphere isolates pure thermal degradation (pyrolysis) from oxidative combustion. A slow heating rate of 10 °C/min prevents thermal lag within the sample, ensuring the recorded decomposition onset temperature ( Tonset​ ) accurately reflects the material's intrinsic stability.

Step 4: Orthogonal Validation via FTIR

  • Action: Route the TGA exhaust gas through a heated transfer line (200 °C) into an FTIR spectrometer.

  • Causality: Mass loss alone does not identify the degradation mechanism. By analyzing the evolved gases, we create a self-validating loop. If the FTIR detects CO2​ (strong absorption at 2350 cm−1 ) at 300 °C for NaTP, we definitively prove that the mass loss is due to decarboxylation of the free acid group, confirming the structural mechanism.

Logical Relationship & Workflow Visualization

ThermalStability Start Terephthalate Salts Thermal Analysis NaTP Monosodium Terephthalate (NaTP) Start->NaTP Na2TP Disodium Terephthalate (Na2TP) Start->Na2TP Mech1 Free -COOH Group Lowers Lattice Energy NaTP->Mech1 Mech2 Fully Ionized -COO⁻ Rigid Ionic Lattice Na2TP->Mech2 TGA1 Mass Loss Onset: ~300 - 320 °C Mech1->TGA1 TGA2 Mass Loss Onset: ~500 - 640 °C Mech2->TGA2 App1 Polymer Nucleating Agent (Controlled Crystallization) TGA1->App1 App2 Sodium-Ion Battery Anode (High-Temp Stability) TGA2->App2

Workflow comparing structural mechanisms, thermal stability, and applications of terephthalate salts.

References

  • "Effects of Water-Soluble Sodium Compounds on the Microstructure and Combustion Performance of Shengli Lignite", ACS Omega. URL:[Link]

  • "Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries", RSC Advances. URL:[Link]

  • "Organic sodium terephthalate@graphene hybrid anode materials for sodium-ion batteries", RSC Advances. URL:[Link]

Sources

Validation

FT-IR Spectra Comparison: Polyethylene Terephthalate (PET) vs. Monosodium Terephthalate (NaTP)

Understanding the spectroscopic differences between Polyethylene Terephthalate (PET) and Monosodium Terephthalate (NaTP) is critical for researchers working in polymer chemistry, chemical recycling, and advanced material...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the spectroscopic differences between Polyethylene Terephthalate (PET) and Monosodium Terephthalate (NaTP) is critical for researchers working in polymer chemistry, chemical recycling, and advanced materials development. NaTP—a half-acid, half-salt monomer—is frequently generated as a byproduct of alkaline PET depolymerization and is utilized as a nucleating agent to enhance PET crystallization rates[1].

This guide provides an objective, data-driven comparison of their Fourier-Transform Infrared (FT-IR) spectra, detailing the mechanistic rationale behind key vibrational shifts and outlining a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Context & Structural Divergence

The structural transition from PET to NaTP involves the cleavage of aliphatic-aromatic ester linkages to form a molecule with two distinct functional groups: a free carboxylic acid and a sodium carboxylate salt.

  • PET (Polymer): Characterized by repeating ester bonds (-COO-R) linking terephthalate rings to ethylene glycol units. Its IR spectrum is dominated by high-frequency ester carbonyl stretching[2].

  • NaTP (Monomer): Characterized by one protonated carboxylic acid (-COOH) and one deprotonated sodium salt (-COO⁻ Na⁺). The deprotonation creates a resonance-stabilized carboxylate anion, which fundamentally alters the bond order and lowers the vibrational frequency compared to the original ester[3].

Tracking the shift from the ester carbonyl to the free acid and carboxylate salt is the definitive spectroscopic method for monitoring the efficiency of PET depolymerization workflows.

Spectroscopic Fingerprints & Data Comparison

The table below summarizes the quantitative FT-IR data for both compounds, explaining the chemical causality behind each peak shift.

Functional GroupPET Wavenumber (cm⁻¹)NaTP Wavenumber (cm⁻¹)Mechanistic Rationale for Shift
Carbonyl (C=O) 1710 – 1730[4]1675 – 1680[1]Ester cleavage yields a free carboxylic acid. Intermolecular hydrogen bonding in the solid state lowers the stretching frequency[3].
Carboxylate (COO⁻) Asymmetric N/A1550 – 1551[5]Deprotonation by sodium creates a resonance-stabilized anion, reducing the carbon-oxygen bond order and shifting the peak to a lower frequency[3].
Carboxylate (COO⁻) Symmetric N/A1380[5]Symmetric stretching mode corresponding to the resonance-stabilized sodium carboxylate salt[3].
C-O Stretching 1241 & 1094[4]N/AThe ester C-C-O and O-C-C bonds are permanently cleaved during alkaline depolymerization[2].
Hydroxyl (O-H) N/A> 3000 (Broad)[6]The free carboxylic acid group in the NaTP half-salt structure forms strong intermolecular hydrogen bonds, creating a broad absorption band[6].
Aromatic C-H Bending 723[4]~725Remains constant. The aromatic terephthalate core is structurally conserved across both molecules, serving as an internal standard[4].

Workflow Visualization

The following diagram illustrates the logical relationship between the chemical transformation of PET to NaTP and the corresponding FT-IR spectral shifts used to validate the reaction.

G cluster_0 Chemical Transformation cluster_1 FT-IR Spectral Shifts PET PET Polymer (Ester Linkages) NaTP NaTP Monomer (Acid + Salt) PET->NaTP Alkaline Depolymerization EsterPeak 1720 cm⁻¹ (C=O Ester) PET->EsterPeak AcidPeak 1680 cm⁻¹ (C=O Acid) NaTP->AcidPeak SaltPeak 1550 cm⁻¹ (COO⁻ Salt) NaTP->SaltPeak EsterPeak->AcidPeak Hydrolysis EsterPeak->SaltPeak Neutralization

Logical relationship between PET depolymerization and resulting FT-IR spectral shifts.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflection (ATR) FT-IR protocol is designed as a self-validating system.

Causality of Method Selection: ATR is explicitly chosen over transmission (KBr pellet) methods. NaTP is moderately hygroscopic; KBr readily absorbs atmospheric moisture, which produces a false-positive broad O-H band at ~3400 cm⁻¹. This artifact would obscure the intrinsic carboxylic acid O-H stretch of NaTP. ATR allows for direct, moisture-free measurement of solid powders and polymer films[3].

Step 1: Instrument Preparation & Negative Control
  • Cleaning: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Negative Validation Check: Inspect the background spectrum. The baseline must be entirely flat between 3600–3800 cm⁻¹ and 2300–2400 cm⁻¹. Any noise in these regions indicates residual atmospheric water vapor or CO₂, requiring a system purge before proceeding.

Step 2: Sample Application & Data Acquisition
  • Loading: Place 2–5 mg of the solid sample (PET pellet or crystallized NaTP powder) directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch mechanism clicks.

    • Causality: Consistent, high pressure is critical. Poor sample-to-crystal contact reduces the penetration depth of the evanescent IR wave, leading to artificially low absorbance values, particularly at higher wavenumbers (e.g., the >3000 cm⁻¹ O-H stretch).

  • Scanning: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution)[3].

Step 3: Spectral Processing & Positive Internal Validation
  • Correction: Apply an ATR correction algorithm within the spectrometer software to compensate for the wavelength-dependent penetration depth of the IR beam.

  • Positive Validation Check (System Suitability): Verify the presence of the sharp aromatic C-H out-of-plane bending peak at ~723 cm⁻¹[4]. Because the aromatic terephthalate ring is structurally conserved during the transition from PET to NaTP, this peak serves as an internal positive control. If this peak is absent, the sample identity is compromised, and the assay must be rejected.

  • Analysis: Once validated, analyze the 1750–1500 cm⁻¹ region to quantify the ratio of ester (1720 cm⁻¹) to free acid (1680 cm⁻¹) and carboxylate salt (1550 cm⁻¹)[1].

References

  • Monosodium terephthalate | 15596-76-6 - Benchchem - 1

  • FTIR spectra of polyethylene terephthalate - ResearchGate - 7

  • FTIR ANALYSIS OF PYROLYSIS OF POLYETHYLENE TEREPHTHALATE (PET) PLASTIC - Journal of Engineering Science and Technology (JESTEC) -8

  • Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three - SpectroscopyOnline - 2

  • Characterization of Contaminants in Recycled PET and HDPE using FTIR Microscopy - Thermo Fisher Scientific - 4

  • Synthesis of Na2TP and Graphene - Khon Kaen University - 5

  • Rapid gram-scale microwave-assisted synthesis of organic anodes for sodium-ion batteries - Green Chemistry (RSC Publishing) - 3

  • Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries - RSC Publishing -6

Sources

Comparative

Evaluating Monosodium Terephthalate as a Precursor vs. Pure Terephthalic Acid: A Technical Comparison Guide

Executive Summary & Mechanistic Causality In materials science, battery engineering, and drug development, the selection of a precursor molecule dictates the entire downstream thermodynamic and kinetic landscape. Pure te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In materials science, battery engineering, and drug development, the selection of a precursor molecule dictates the entire downstream thermodynamic and kinetic landscape. Pure terephthalic acid (TPA) is a commodity chemical renowned for its robust, highly symmetrical crystalline lattice stabilized by strong intermolecular hydrogen bonding. While this makes TPA ideal for synthesizing durable polyethylene terephthalate (PET) plastics, it renders the molecule highly insoluble in aqueous media and most organic solvents at ambient temperatures. Consequently, functionalizing TPA often necessitates energy-intensive conditions or toxic polar aprotic solvents (e.g., DMF, DMSO).

Conversely, monosodium terephthalate (MST) represents a strategic symmetry-breaking alternative. By neutralizing a single carboxylic acid group, the introduction of the sodium ion disrupts the rigid hydrogen-bond network and introduces ionic character. This fundamentally alters the precursor's solubility profile and reactivity. As a Senior Application Scientist, I advocate for evaluating MST not merely as an intermediate salt, but as a transitional precursor that bridges the gap between green aqueous chemistry and high-performance materials like Metal-Organic Frameworks (MOFs) and organic battery anodes[1].

Physicochemical Profiling: TPA vs. MST

To objectively compare these precursors, we must analyze their fundamental physicochemical properties. The table below summarizes the critical quantitative data driving precursor selection.

ParameterPure Terephthalic Acid (TPA)Monosodium Terephthalate (MST)
Molecular Formula C₈H₆O₄C₈H₅NaO₄
pKa (Carboxylic protons) 3.51, 4.82[1]4.82 (Remaining proton)
Aqueous Solubility (20°C) Highly insoluble (< 0.002 g/100 mL)Moderately soluble; enables selective precipitation[2]
Thermal Stability Sublimes at > 400 °CDecomposes at ~320 °C[3]
FT-IR Fingerprint ~1675 cm⁻¹ (Uncoordinated -COOH)[1]~1551 cm⁻¹ (ν_as) and 1380 cm⁻¹ (ν_s) (-COONa)[1]
Primary Applications PET bulk synthesis, MOF-5, commodity polymersNa-ion battery anodes, Green MOF synthesis, PET recycling intermediate

Application Workflow 1: Green Synthesis of Organic Anodes (Na-BDC)

The shift toward sodium-ion batteries (SIBs) has highlighted the utility of sodium benzene-1,4-dicarboxylate (Na-BDC) as an organic anode. Using TPA requires harsh deprotonation steps and prolonged refluxing, whereas MST is already pre-activated. Because TPA has relatively low pKa values (3.51, 4.82), it can be deprotonated by NaOH, but using MST directly in microwave-assisted synthesis prevents the presence of unreacted, insoluble TPA traces that degrade initial coulombic efficiency in battery cycling[1].

G TPA Pure Terephthalic Acid (TPA) Highly Insoluble Solv Harsh Solvents (DMF/DMSO) High Thermal Energy TPA->Solv Requires MST Monosodium Terephthalate (MST) Enhanced Aqueous Solubility Green Aqueous / Mild Solvents Microwave Irradiation MST->Green Enables Target Na-Ion Battery Anodes (e.g., Na-BDC / NaHBDC) Solv->Target Traditional Route Green->Target Green Route

Fig 1. Mechanistic workflow comparing TPA and MST precursors in battery anode synthesis.

Protocol 1: Microwave-Assisted Synthesis of Na-BDC from MST

Objective: Synthesize phase-pure Na-BDC utilizing MST to bypass the insolubility bottleneck of TPA. Self-Validating Mechanism: The reaction's completion is validated by the complete disappearance of the 1675 cm⁻¹ FT-IR peak, ensuring no unreacted precursor remains[1].

  • Precursor Suspension: Suspend 1.0 g of MST in 20 mL of a green solvent mixture (ethanol/water, 1:1 v/v). Causality: The partial ionic nature of MST ensures rapid dispersion and solvation compared to the highly hydrophobic TPA lattice.

  • Stoichiometric Alkalization: Add a precisely calculated stoichiometric amount of aqueous NaOH (0.5 M) to deprotonate the remaining carboxylic acid group (pKa 4.82).

  • Microwave Irradiation: Transfer the mixture to a microwave synthesizer. Irradiate at 80 °C for 60 minutes. Causality: Microwave heating provides uniform thermal energy, drastically reducing the traditional 24-hour reflux time while maintaining >85% yield[1].

  • Isolation & Washing: Centrifuge the resulting precipitate at 8000 rpm for 10 minutes. Wash the pellet three times with fresh ethanol to remove unreacted sodium salts.

  • Drying & Validation: Dry the product overnight at 60 °C. Perform FT-IR analysis; the presence of distinct bands at 1551 cm⁻¹ and 1380 cm⁻¹ confirms successful metal carboxylate salt formation[1].

Application Workflow 2: PET Recycling & Intermediate Purification

In the circular economy, chemical recycling of PET waste via neutral or alkaline hydrolysis is paramount[4]. A critical challenge in recovering pure TPA from PET is that fully acidifying the reaction mixture to precipitate TPA often co-precipitates hydrophobic dyes and macroscopic impurities.

By exploiting the differential solubility of MST, we can use it as a highly pure intermediate. When the highly soluble disodium terephthalate is partially acidified, MST precipitates out selectively, leaving impurities trapped in the mother liquor[2].

Protocol 2: Selective Isolation of MST from PET Waste

Objective: Recover high-purity MST from depolymerized PET by exploiting pH-dependent solubility. Self-Validating Mechanism: The controlled pH environment acts as a thermodynamic filter. If the pH drops below 3.5, TPA forms and traps impurities; maintaining pH ~4.5 ensures only pure MST crystallizes.

  • Alkaline Depolymerization: React 5.0 g of waste PET with 10% aqueous NaOH in a stirred autoclave at 210 °C for 6 hours to yield a solution of disodium terephthalate and ethylene glycol[4].

  • Primary Filtration: Filter the hot reaction mixture to remove unreacted solid residues and macroscopic impurities.

  • Controlled Acidification (The Causality Step): Slowly bubble carbon dioxide (CO₂) or add dilute HCl into the filtrate while monitoring the pH continuously. Stop the addition when the pH reaches approximately 4.5. Causality: At this pH, the mono-protonated species (MST) dominates. Due to its lower solubility compared to the disodium salt, MST selectively precipitates out of the aqueous phase[2].

  • Recovery: Filter the white crystalline MST precipitate and wash with a minimal amount of cold deionized water.

  • Thermal Validation: Perform Thermogravimetric Analysis (TGA). Pure MST will exhibit a distinct decomposition peak at approximately 320 °C, differentiating it from TPA (which sublimes >400 °C) and disodium terephthalate (which decomposes at 640 °C)[3].

Conclusion

While pure Terephthalic Acid remains the standard for bulk polymer synthesis, its rigid insolubility poses significant challenges for advanced, green chemical workflows. Monosodium Terephthalate serves as a highly strategic precursor, offering tunable solubility, lower activation energy for sodiation, and a built-in purification mechanism for PET recycling. By transitioning to MST, researchers can eliminate toxic solvents, reduce reaction times via microwave synthesis, and improve the electrochemical performance of organic battery anodes.

References

  • Effects of Water-Soluble Sodium Compounds on the Microstructure and Combustion Performance of Shengli Lignite ACS Omega[Link]

  • Rapid gram-scale microwave-assisted synthesis of organic anodes for sodium-ion batteries with environmental impact assessment National Center for Biotechnology Information (PMC)[Link]

  • US2927130A - Recovery of alkalies and terephthalic acid from aqueous solutions containing alkali salts of terephthalic acid Google P
  • Recycling of Waste PET into Terephthalic Acid in Neutral Media Catalyzed by the Cracking Zeolite/Alumina Binder Acidic Catalyst MDPI[Link]

Sources

Safety & Regulatory Compliance

Safety

Monosodium terephthalate proper disposal procedures

As a Senior Application Scientist, I frequently consult with laboratories scaling up polyethylene terephthalate (PET) chemolysis or synthesizing organic electrodes for sodium-ion batteries. A recurring logistical hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories scaling up polyethylene terephthalate (PET) chemolysis or synthesizing organic electrodes for sodium-ion batteries. A recurring logistical hurdle in these workflows is the safe handling and disposal of Monosodium Terephthalate (MST).

Standard Safety Data Sheets (SDS) often provide generic advice that fails to address the specific chemical behavior of intermediate salts. To build a truly safe and efficient laboratory environment, we must move beyond basic compliance and understand the mechanisms that dictate material behavior. This guide provides field-proven, mechanistically grounded protocols for the containment and disposal of MST.

Physicochemical Profiling & Hazard Causality

To dispose of a chemical safely, you must first understand why it behaves the way it does. MST is the mono-deprotonated salt of Terephthalic Acid (TPA). Because TPA possesses two distinct pKa values, the neutralization process is stepwise[1]. This molecular structure directly dictates its thermal and solubility behaviors, which are critical for planning incineration or aqueous discharge.

Quantitative Physicochemical Profile
PropertyMonosodium Terephthalate (MST)Disodium Terephthalate (Na₂TP)Terephthalic Acid (TPA)
Chemical Formula C₈H₅NaO₄C₈H₄Na₂O₄C₈H₆O₄
pKa Reference pKa₂ ≈ 4.82N/A (Fully deprotonated)pKa₁ ≈ 3.51
Thermal Decomposition ~320 °C~640 - 650 °CSublimes >300 °C
Aqueous Solubility Moderate (pH dependent)HighVery Low (<0.01 g/L)
Primary Hazard Combustible Dust, IrritantCombustible Dust, IrritantCombustible Dust, Irritant

The Causality of Thermal Stability: Notice that MST decomposes at approximately 320 °C, whereas the fully deprotonated disodium terephthalate (Na₂TP) remains stable up to 640 °C[2]. Why? The unneutralized carboxylic acid proton remaining in MST disrupts the symmetric crystalline resonance found in the Na₂TP lattice. This lowers the thermal activation energy required for decarboxylation[2]. If your facility utilizes thermal disposal or incineration, this lower decomposition threshold must be factored into your operational parameters to prevent incomplete combustion.

The Causality of Dust Hazards: Like its parent acid, dry MST poses a severe combustible dust hazard[3]. The fine crystalline powder can easily disperse in the air, creating explosive mixtures if exposed to static electricity or an ignition source. This dictates our approach to spill containment.

Immediate Spill Response & Containment Workflow

When a solid spill occurs, immediate action must prioritize dust mitigation and chemical isolation.

Protocol 1: Solid Spill Containment (Self-Validating System)
  • Assess and Isolate : Evacuate non-essential personnel from the immediate area and remove all potential ignition sources (e.g., hot plates, open flames)[4].

  • Dust Mitigation (Causality-Driven) : Under no circumstances should you dry sweep the powder. Dry sweeping introduces kinetic energy that disperses fine particulates into the breathing zone, exponentially increasing the risk of a dust explosion[3].

  • Agglomeration : Lightly mist the spill with a compatible solvent (such as ethanol or water) to agglomerate the particles and weigh down the dust[5]. Alternatively, use an intrinsically safe HEPA vacuum rated for combustible dust.

  • Collection : Use a non-sparking scoop to transfer the dampened solid into a sealable, high-density polyethylene (HDPE) container.

  • Self-Validation : Wipe the cleared surface with a dark-colored, damp absorbent cloth. Inspect the cloth; the complete absence of white crystalline residue visually validates that the macroscopic hazard has been successfully removed.

Strategic Disposal Procedures: Aqueous Mother Liquor

MST is frequently generated in aqueous streams during laboratory synthesis. Because TPA is notoriously insoluble in water, the pH of your waste stream dictates your disposal strategy. While MST is not explicitly listed as a highly toxic RCRA P or U waste, its disposal must comply with general EPA chemical waste guidelines[6].

Protocol 2: Aqueous Waste Treatment (Pre-Disposal)

Context: This protocol is designed to prevent catastrophic blockages in facility effluent lines caused by unexpected precipitation.

  • Step 1: Initial pH Assessment : Measure the pH of the mother liquor. Because MST is a mono-salt, it typically buffers the solution around pH 4.5–5.5.

  • Step 2: Pathway Selection :

    • Pathway A (Acidification for Solid Recovery) : Add 1M HCl dropwise until the pH drops below 3.0.

      • Causality: Pushing the pH below TPA's first pKa (3.51) fully protonates the MST[1].

      • Self-Validation: The solution will immediately turn cloudy as highly insoluble TPA precipitates. This visual confirmation allows you to vacuum-filter the solid for solid-waste incineration and discharge the now-neutralized filtrate.

    • Pathway B (Neutralization for Liquid Discharge) : Add 1M NaOH to raise the pH to 7.0–8.0.

      • Causality: This converts MST into the highly soluble Na₂TP.

      • Self-Validation: The solution will become perfectly clear, guaranteeing that no unexpected precipitation will occur downstream in your facility's waste lines.

  • Step 3: Manifesting : Label the final containers according to local environmental regulations. Ensure you evaluate the matrix for characteristic hazards (e.g., D001 if the mother liquor contains residual flammable solvents from synthesis)[6].

Operational Workflow Visualization

The following logic tree summarizes the decision-making process for MST spill response and disposal validation.

MST_Workflow Start MST Waste Generated (Solid or Aqueous) Assess State Assessment Start->Assess Solid Solid Powder/Crystals Assess->Solid Aqueous Aqueous Mother Liquor Assess->Aqueous WetSweep Wet Sweep / HEPA Vac (Prevent Combustible Dust) Solid->WetSweep Decision Aqueous Treatment Strategy Aqueous->Decision DisposalSolid Solid Waste Disposal (Incineration/Landfill) WetSweep->DisposalSolid PathA Pathway A: Acidification (Drop pH < 3.0) Decision->PathA For Solid Recovery PathB Pathway B: Neutralization (Raise pH 7.0 - 8.0) Decision->PathB For Liquid Discharge Precip TPA Precipitation (Self-Validating: Visual Clouding) PathA->Precip Soluble Na2TP Conversion (Self-Validating: Clear Solution) PathB->Soluble Filter Vacuum Filtration Precip->Filter DisposalLiquid Aqueous Waste Disposal (Check RCRA/EPA Limits) Soluble->DisposalLiquid Filter->DisposalSolid Filter Cake Filter->DisposalLiquid Filtrate

Figure 1: Operational workflow for Monosodium Terephthalate spill response and waste disposal validation.

References

  • Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics Source: RSC Publishing (Green Chemistry) URL:1

  • Effects of Water-Soluble Sodium Compounds on the Microstructure and Combustion Performance of Shengli Lignite Source: National Institutes of Health (NIH / PMC) URL:2

  • SAFETY DATA SHEET - Terephthalic acid Source: Fisher Scientific URL:3

  • 179 Subpart D—Treatment Standards Source: GovInfo / Environmental Protection Agency (EPA) URL:6

  • Hazardous Substance Fact Sheet: Terephthalic Acid Source: New Jersey Department of Health (NJ.gov) URL:4

Sources

Handling

Personal protective equipment for handling Monosodium terephthalate

Advanced Laboratory Safety and Operational Guide: Handling Monosodium Terephthalate Executive Summary Monosodium terephthalate (MST, CAS 15596-76-6)[1] is a highly functional organic salt that serves as a critical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling Monosodium Terephthalate

Executive Summary

Monosodium terephthalate (MST, CAS 15596-76-6)[1] is a highly functional organic salt that serves as a critical intermediate in two rapidly expanding fields: the chemical depolymerization and recycling of polyethylene terephthalate (PET)[2], and the synthesis of high-performance organic anodes (NaHBDC) for next-generation sodium-ion batteries[3]. While its parent compound, terephthalic acid, is widely understood, the monosodium salt presents unique handling challenges. This guide provides drug development professionals and materials scientists with a self-validating, step-by-step operational protocol grounded in the physicochemical causality of the molecule.

Part 1: Mechanistic Hazard Assessment (The "Why" Behind the PPE)

To establish a robust safety culture, laboratory personnel must understand why specific protective measures are required. MST is not highly toxic systemically, but its physical form and chemical properties pose specific localized risks:

  • Respiratory Toxicity (H335, H372): MST is typically synthesized and handled as a fine crystalline powder[3]. These micro-particulates are easily aerosolized. Chronic inhalation bypasses the mucociliary escalator, leading to prolonged respiratory system damage (H372) and acute respiratory tract irritation (H335)[4][5].

  • Ocular Irritation (H319): The resonance-stabilized carboxylate group interacts with the aqueous environment of the cornea. Upon contact, it causes localized pH shifts and osmotic stress, resulting in serious eye irritation[5].

  • Combustible Dust Hazard: Like many conjugated organic powders, dispersed MST particulates can form explosive mixtures in the air if exposed to an ignition source or static discharge[5][6].

Toxicity_Mechanism MST Monosodium Terephthalate (Micro-particulates) RespRoute Inhalation Route MST->RespRoute EyeRoute Ocular Route MST->EyeRoute RespHazard H335 / H372 Respiratory Tract Damage RespRoute->RespHazard EyeHazard H319 Serious Eye Irritation EyeRoute->EyeHazard P100 P100 / N95 Respirator (Blocks <0.3µm particles) P100->RespRoute Intercepts Goggles Unvented Safety Goggles (Prevents dust ingress) Goggles->EyeRoute Intercepts

Mechanistic causality of MST exposure routes and PPE interception points.

Part 2: Quantitative PPE & Engineering Control Matrix

Do not rely on generic lab safety rules. The table below summarizes the exact specifications required for handling MST safely.

Hazard ParameterValue / SpecificationCausality & PPE Requirement
Physical State Fine crystalline powderProne to aerosolization. Requires local exhaust ventilation (fume hood) and N95/P100 particulate respirator if handled outside a hood.
Glove Breakthrough > 480 minutes (0.11 mm Nitrile)Nitrile provides an excellent barrier against solid organic salts and mild alkaline aqueous solutions.
Toxicity (Oral LD50) > 5000 mg/kg (Rat)Low acute systemic toxicity, but high chronic respiratory risk mandates strict inhalation controls[5].
Dust Explosion Class St 1 (Estimated)Combustible dust. Mandates anti-static weighing tools and grounding of large containers[6].

*Derived from standard data for the parent compound, Terephthalic Acid.

Part 3: Standard Operating Procedure – Synthesis & Handling

The following protocol details the safe transfer and reaction of MST, specifically optimized for workflows such as the microwave-assisted synthesis of battery anodes[3].

Step 1: Pre-Operational Verification & Engineering Controls

  • Action: Verify the fume hood face velocity is between 0.4 m/s and 0.6 m/s.

  • Causality: A velocity higher than 0.6 m/s creates turbulent eddies that will aerosolize the fine MST powder, blowing it out of the hood. A velocity lower than 0.4 m/s fails to provide adequate containment.

  • Action: Don unvented safety goggles, a lab coat, and double-layered nitrile gloves.

Step 2: Anti-Static Weighing and Transfer

  • Action: Ground the analytical balance. Use a grounded, anti-static stainless steel spatula to transfer the MST (CAS 15596-76-6)[1].

  • Causality: Friction from plastic spatulas generates static electricity. Because MST is a combustible dust[5], a static spark during the transfer of highly concentrated powder can trigger a localized deflagration.

Step 3: Solvation & Reaction Setup

  • Action: Transfer the weighed MST into the reaction vessel while still inside the fume hood.

  • Action: Slowly introduce your solvent (e.g., methanol or ethanol) and the stoichiometric amount of NaOH required for full deprotonation[3].

  • Causality: Terephthalic acid has relatively low pKa values (3.51, 4.82)[3]. Adding the base slowly controls the exothermic acid-base neutralization, preventing solvent boil-off and subsequent aerosolization of the dissolved salt. Seal the vessel before transferring it to external equipment (e.g., a microwave reactor).

MST_Safety_Protocol Start Pre-Operation: Hazard Assessment PPE Don PPE Matrix (Nitrile, Goggles, P100) Start->PPE Engineering Engineering Controls (Fume Hood Draft 0.4-0.6 m/s) PPE->Engineering Handling Material Handling (Anti-static tools, Slow Solvation) Engineering->Handling Spill Particulate Spill Detected? Handling->Spill Containment Wet Containment (Do NOT sweep dry) Spill->Containment Yes Completion Protocol Completion & Doffing Spill->Completion No Disposal Aqueous Waste Route (pH 6-8 Neutralization) Containment->Disposal Completion->Disposal Waste Generation

Step-by-step operational and spill response workflow for MST handling.

Part 4: Decontamination and Disposal Plan

Proper disposal ensures environmental compliance and prevents secondary exposure to laboratory staff.

Step 1: Solid Spill Response (The "Wet-Wipe" Rule)

  • Action: If MST powder is spilled, never dry-sweep it .

  • Causality: Dry sweeping immediately aerosolizes the St 1 combustible dust, creating a severe inhalation hazard (H372) and a potential explosion risk[5].

  • Action: Mist the spill lightly with a 50/50 water-ethanol mixture to bind the particulates. Wipe up the damp powder with absorbent pads and place them into a sealed, labeled solid waste container.

Step 2: Aqueous Waste Neutralization

  • Action: Collect all post-reaction filtrates (which will contain unreacted MST, NaOH, and solvents).

  • Action: Adjust the pH of the aqueous waste to a neutral range (pH 6–8) using dilute HCl before transferring it to the central halogen-free organic/aqueous waste carboy.

  • Causality: Discharging unneutralized organic salts directly into the environment drastically increases the chemical oxygen demand (COD) of wastewater and can disrupt local aquatic ecosystems[6].

References

  • 1 - Benchchem 2.3 - Green Chemistry (RSC Publishing) 3.4 - Kishida Chemical Co., Ltd. 4.6 - Redox

  • 5 - TCI Chemicals 6.2 - ResearchGate

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monosodium terephthalate
Reactant of Route 2
Monosodium terephthalate
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